molecular formula C6H6INO B226641 2-Amino-6-iodophenol CAS No. 99968-81-7

2-Amino-6-iodophenol

Cat. No.: B226641
CAS No.: 99968-81-7
M. Wt: 235.02 g/mol
InChI Key: WKOJOGYKEWTXHX-UHFFFAOYSA-N
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Description

2-Amino-6-iodophenol is a di-substituted aromatic compound that serves as a valuable building block in organic and medicinal chemistry. Its orthogonal functional groups—amine, phenol, and iodine—make it a versatile precursor for constructing complex heterocyclic structures, particularly benzofuran and its derivatives, which are cores found in numerous biologically active molecules . The iodine atom is a key reactive site, enabling modern transition-metal-catalyzed cross-coupling reactions, such as those pioneered by Suzuki and Heck, to form new carbon-carbon bonds . This reactivity allows researchers to diversify the phenolic core and synthesize a wide array of compound libraries for screening. The presence of both electron-donating groups and a heavy halogen on the ring also makes it an interesting subject in materials science and for studying halogen-based interactions, such as halogen bonding, in molecular design . Furthermore, iodinated phenols are of significant interest in environmental science, where they are studied as potential disinfection byproducts (DBPs) due to their high cytotoxicity and genotoxicity compared to their chlorinated analogues . Research into this compound thus spans multiple fields, including pharmaceutical development, synthetic methodology, and environmental toxicology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOJOGYKEWTXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315338
Record name 2-Amino-6-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-81-7
Record name 2-Amino-6-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99968-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-iodophenol
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Foundational & Exploratory

Synthesis of 2-Amino-6-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-Amino-6-iodophenol, a valuable building block in pharmaceutical and chemical research. Due to the challenges associated with direct regioselective iodination of 2-aminophenol, a two-step pathway commencing with the iodination of 2-nitrophenol followed by the reduction of the nitro group is the most viable and widely applicable approach. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its synthesis, however, is not straightforward. The presence of two activating, ortho-, para-directing groups (hydroxyl and amino) on the same aromatic ring complicates direct iodination, often leading to a mixture of regioisomers and poly-iodinated products. Consequently, a more controlled, multi-step synthesis is generally preferred. This guide focuses on a reliable two-step synthesis involving the preparation of a key intermediate, 2-iodo-6-nitrophenol, and its subsequent chemoselective reduction.

Recommended Synthesis Route: A Two-Step Approach

The most effective and reproducible synthesis of this compound involves two key transformations:

  • Iodination of 2-Nitrophenol: The synthesis begins with the regioselective iodination of commercially available 2-nitrophenol to yield 2-iodo-6-nitrophenol. This step is crucial for establishing the correct substitution pattern.

  • Reduction of 2-Iodo-6-nitrophenol: The nitro group of the intermediate is then selectively reduced to an amine, yielding the final product, this compound. Care must be taken to choose a reduction method that does not affect the iodo-substituent.

This strategic approach, utilizing a nitro group to direct the iodination and for subsequent conversion to the amine, circumvents the challenges of direct functionalization of 2-aminophenol.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the recommended two-step synthesis of this compound.

Synthesis_Workflow Start 2-Nitrophenol Intermediate 2-Iodo-6-nitrophenol Start->Intermediate Iodination (I₂, H₂O₂, H₂O) FinalProduct This compound Intermediate->FinalProduct Reduction (SnCl₂·2H₂O, HCl)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-6-nitrophenol

This protocol is adapted from a method for the iodination of substituted phenols using iodine and hydrogen peroxide in an aqueous medium.[1]

Reaction Scheme:

Iodination_Reaction 2-Nitrophenol 2-Nitrophenol 2-Iodo-6-nitrophenol 2-Iodo-6-nitrophenol 2-Nitrophenol->2-Iodo-6-nitrophenol I₂, H₂O₂, H₂O, 50 °C

Caption: Iodination of 2-nitrophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitrophenol139.1113.91 g0.1
Iodine (I₂)253.8125.38 g0.1
Hydrogen Peroxide (30% w/w)34.0111.3 mL0.1
Deionized Water18.02200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-nitrophenol (13.91 g, 0.1 mol) and deionized water (200 mL).

  • Stir the mixture to form a suspension.

  • Add iodine (25.38 g, 0.1 mol) to the suspension.

  • Heat the reaction mixture to 50 °C with stirring.

  • Slowly add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise over a period of 30 minutes.

  • Maintain the reaction temperature at 50 °C and continue stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product is collected by vacuum filtration and washed with a cold aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by washing with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol to afford 2-iodo-6-nitrophenol as a yellow solid.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This protocol employs a classic and reliable method for the chemoselective reduction of an aromatic nitro group using tin(II) chloride dihydrate in the presence of hydrochloric acid.[2][3][4][5][6]

Reaction Scheme:

Reduction_Reaction 2-Iodo-6-nitrophenol 2-Iodo-6-nitrophenol This compound This compound 2-Iodo-6-nitrophenol->this compound SnCl₂·2H₂O, conc. HCl, Ethanol

Caption: Reduction of 2-iodo-6-nitrophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Iodo-6-nitrophenol265.0126.5 g0.1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6367.7 g0.3
Concentrated Hydrochloric Acid (HCl)36.46100 mL-
Ethanol46.07200 mL-
Sodium Hydroxide (NaOH)40.00As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodo-6-nitrophenol (26.5 g, 0.1 mol) in ethanol (200 mL).

  • To this solution, add tin(II) chloride dihydrate (67.7 g, 0.3 mol).

  • Slowly and carefully add concentrated hydrochloric acid (100 mL) to the mixture with stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Expected Yield: 85-95%

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis routes.

ParameterStep 1: IodinationStep 2: Reduction
Starting Material 2-Nitrophenol2-Iodo-6-nitrophenol
Key Reagents I₂, H₂O₂SnCl₂·2H₂O, HCl
Solvent WaterEthanol
Reaction Temperature 50 °CReflux
Reaction Time 24 hours2-3 hours
Typical Yield 70-80%85-95%
Purification Method RecrystallizationColumn Chromatography

Alternative Synthesis Routes

While the presented two-step method is the most recommended, other potential routes exist, though they may present greater challenges:

  • Direct Iodination of 2-Aminophenol: As previously mentioned, this route is hampered by a lack of regioselectivity. The use of protecting groups on the amine or hydroxyl functionality could potentially direct the iodination, but this would add extra steps to the synthesis (protection and deprotection), increasing complexity and potentially lowering the overall yield.

  • Nitration of 2-Iodophenol: This approach would involve the initial synthesis of 2-iodophenol, followed by nitration. However, nitration of 2-iodophenol could lead to a mixture of 2-iodo-4-nitrophenol and the desired 2-iodo-6-nitrophenol, requiring chromatographic separation of the isomers.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the iodination of 2-nitrophenol to form 2-iodo-6-nitrophenol, followed by the chemoselective reduction of the nitro group. This approach provides good overall yields and avoids the regioselectivity issues associated with the direct iodination of 2-aminophenol. The detailed protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

The Discovery and Chemical Chronicle of Iodinated Aminophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated aminophenols, a class of organic compounds featuring an aminophenol core substituted with one or more iodine atoms, have carved a significant niche in the landscape of medicinal chemistry and drug development. Their unique physicochemical properties, imparted by the presence of the heavy iodine atom, have led to their exploration and application in diverse fields, from medical imaging to targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, chemical history, synthesis, and biological significance of these versatile molecules.

Historical Perspective: From Early Dyes to Modern Medicine

The history of aminophenols themselves dates back to the 19th century, with their initial use primarily in the burgeoning dye industry. The introduction of iodine into these structures, however, marked a pivotal moment, unlocking a new realm of potential applications. While a definitive timeline for the discovery of every iodinated aminophenol is not clearly documented in a single source, their emergence is closely intertwined with the development of synthetic organic chemistry and the quest for novel therapeutic and diagnostic agents.

A significant milestone in the application of iodinated organic compounds was the development of X-ray contrast media.[1][2] While the initial agents were not aminophenol-based, the underlying principle of using iodine's high atomic number to attenuate X-rays paved the way for the exploration of a wide array of iodinated molecules, including those with aminophenol scaffolds. The evolution of these contrast agents from ionic to non-ionic forms was a major advancement in improving patient tolerance, a development that spurred further research into the synthesis and properties of various iodinated aromatic compounds.[3]

Chemical Synthesis of Iodinated Aminophenols

The synthesis of iodinated aminophenols can be achieved through several methodologies, primarily involving electrophilic iodination of an aminophenol precursor or the introduction of an amino group to a pre-iodinated phenol. The regioselectivity of the iodination is a critical aspect of the synthesis, often requiring careful control of reaction conditions and the use of protecting groups.

General Synthetic Strategies

Direct Iodination: This is a common approach where an aminophenol is treated with an iodinating agent. The choice of iodinating agent and reaction conditions determines the degree and position of iodination. Common iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent. To control the regioselectivity and prevent oxidation of the aminophenol, the amino and/or hydroxyl groups are often protected prior to iodination.

Sandmeyer Reaction: For the synthesis of specific isomers, a diazonium salt intermediate can be utilized. An aminophenol can be diazotized and subsequently treated with an iodide salt, such as potassium iodide, to introduce the iodine atom. This method offers good control over the position of iodination.

Reduction of Iodinated Nitrophenols: Another common route involves the nitration of an iodinated phenol followed by the reduction of the nitro group to an amine. This multi-step approach can be advantageous for achieving specific substitution patterns that are difficult to obtain through direct iodination of aminophenols.

Experimental Protocols

Below are detailed methodologies for the synthesis of representative iodinated aminophenols.

Synthesis of 4-Iodophenol from 4-Aminophenol

This procedure details the synthesis of a mono-iodinated phenol from its corresponding aminophenol via a Sandmeyer reaction.[4]

Materials:

  • 4-Aminophenol

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Potassium Iodide

  • Copper Bronze

  • Chloroform

  • Sodium Thiosulfate solution (dilute)

  • Ligroin (b.p. 90–110°)

  • Ice

Procedure:

  • Dissolve 109 g (1 mole) of 4-aminophenol in a mixture of 500 g of ice, 500 cc of water, and 65 cc of concentrated sulfuric acid.

  • Cool the solution to 0°C in a freezing mixture and add a solution of 72 g of 95% sodium nitrite in 150 cc of water over one hour with constant stirring.

  • Continue stirring for an additional 20 minutes, then add 20 cc of concentrated sulfuric acid.

  • Pour the resulting diazonium salt solution into an ice-cold solution of 200 g of potassium iodide in 200 cc of water.

  • Add 1 g of copper bronze and warm the mixture slowly on a water bath to 75–80°C until the evolution of nitrogen ceases.

  • After cooling, extract the reaction mixture three times with 165-cc portions of chloroform.

  • Wash the combined chloroform extracts with dilute sodium thiosulfate solution.

  • Remove the chloroform by distillation on a water bath.

  • Distill the residue under reduced pressure, collecting the fraction at 138–140°/5 mm.

  • Recrystallize the product from approximately 2 L of ligroin (b.p. 90–110°) to yield colorless crystals.

Synthesis of 4-Amino-2,3-diiodophenol

This protocol describes a regioselective synthesis of a di-iodinated aminophenol starting from 2,3-diiodophenol.[5]

Step 1: Nitration of 2,3-diiodophenol Materials:

  • 2,3-diiodophenol

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice bath

Procedure:

  • Dissolve 10 g (29.2 mmol) of 2,3-diiodophenol in 100 mL of glacial acetic acid at room temperature in a 250 mL round-bottom flask.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add a solution of 1.5 mL (35.1 mmol) of concentrated nitric acid (70%) in 10 mL of glacial acetic acid to the cooled solution.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-nitro-2,3-diiodophenol.

Step 2: Reduction of 4-Nitro-2,3-diiodophenol Materials:

  • 4-Nitro-2,3-diiodophenol

  • Ethanol

  • Iron powder

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend the dried 4-nitro-2,3-diiodophenol in ethanol in a round-bottom flask.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 4-amino-2,3-diiodophenol.

Synthesis of 2,4,6-Triiodophenol from Phenol

This method describes the direct tri-iodination of phenol.[6][7]

Materials:

  • Phenol

  • Iodine

  • Methanol

  • Concentrated Sulfuric Acid

  • Hydrogen Peroxide (30%)

Procedure:

  • In a three-necked reactor, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 ml of methanol.

  • Add 400 ml of concentrated sulfuric acid and heat the mixture to 60°C.

  • Gradually add 900 ml of 30% hydrogen peroxide while maintaining the temperature between 60 and 65°C.

  • Continue the reaction for 4 to 5 hours at this temperature.

  • Allow the mixture to stand for 24 hours without heating.

  • Filter the formed precipitate and dry it under vacuum.

  • Recrystallize the crude product from hot methanol, then wash with a 3:1 methanol/water mixture.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of selected iodinated aminophenols and related compounds.

Compound NameStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
4-Iodophenol4-AminophenolH₂SO₄, NaNO₂, KI, Cu bronzeWater, Chloroform69-7294[4]
4-Amino-2,3-diiodophenol2,3-diiodophenol1. HNO₃, Acetic Acid 2. Fe, HCl, EthanolAcetic Acid, EthanolHigh (not specified)Not specified[5]
2,4,6-TriiodophenolPhenolI₂, H₂SO₄, H₂O₂Methanol43-44158-159[6]
2-Amino-4-nitrophenol2,4-Dinitrophenol(NH₄)₂S, NH₄OHWater50-52140-142[8]

Signaling Pathways and Biological Activities

Iodinated aminophenols and related compounds have been shown to exert a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[9] Their mechanisms of action often involve the modulation of key cellular signaling pathways. While direct studies on many specific iodinated aminophenols are limited, research on related compounds provides valuable insights.

Apoptosis Induction

Iodinated contrast media, a class of compounds that includes complex iodinated aromatic structures, have been demonstrated to induce apoptosis in various cell types. This process is often mediated through the mitochondrial pathway, involving caspase activation.

Apoptosis_Pathway Iodinated_Compound Iodinated Aminophenol (e.g., Contrast Media) Mitochondrion Mitochondrion Iodinated_Compound->Mitochondrion Induces Mitochondrial Dysfunction Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Release of Pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Iodinated aminophenol-induced apoptosis pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Some studies suggest that iodinated compounds can modulate MAPK signaling, although the specific effects can be cell-type and compound-dependent.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli Receptor Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Iodinated_Aminophenol Iodinated Aminophenol Iodinated_Aminophenol->MEK Modulates PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival_Growth Cell Survival & Growth Downstream_Effectors->Cell_Survival_Growth Iodinated_Aminophenol Iodinated Aminophenol Iodinated_Aminophenol->Akt Inhibits? NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades & Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Iodinated_Aminophenol Iodinated Aminophenol Iodinated_Aminophenol->IKK_Complex Inhibits?

References

fundamental properties of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Properties of 2-Amino-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its structure, featuring an aminophenol core with an iodine substituent at the ortho position to the amino group, presents a unique combination of reactive functional groups. This guide provides a comprehensive overview of its fundamental properties, including chemical, physical, and spectroscopic characteristics. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related compounds, such as 2-aminophenol and 2-iodophenol, to provide estimations and context. It also outlines plausible experimental protocols for its synthesis and purification and discusses its potential applications.

Chemical and Physical Properties

Table 1: Core Chemical and Physical Properties

PropertyValue for this compoundReference Compound: 2-AminophenolReference Compound: 2-Iodophenol
IUPAC Name This compound2-aminophenol2-iodophenol
CAS Number 99968-81-795-55-6533-58-4
Molecular Formula C₆H₆INOC₆H₇NOC₆H₅IO
Molecular Weight 235.02 g/mol 109.13 g/mol 220.01 g/mol
Appearance Not specified (likely a crystalline solid)Off-white to beige crystalline powderPale yellow or pink crystalline powder
Melting Point Data not available170-174 °C37-43 °C
Boiling Point Data not availableSublimes at 153 °C (at 1.47 kPa)186-187 °C (at 160 mmHg)
SMILES NC1=CC=CC(I)=C1OC1=CC=C(C(=C1)N)OC1=CC=C(C(=C1)O)I
InChI InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H
InChIKey WKOJOGYKEWTXHX-UHFFFAOYSA-NCDAWCLOXVUBKRW-UHFFFAOYSA-NKQDJTBPASNJQFQ-UHFFFAOYSA-N

Spectroscopic Data

Experimental spectroscopic data for this compound are not widely published. The following table provides predicted and reference spectral information.

Table 2: Spectroscopic Data and Interpretation

TechniqueExpected Data for this compoundReference Data (2-Aminophenol / 2-Iodophenol)
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), broad signals for -NH₂ and -OH groups (variable). The iodine and amino groups will influence the chemical shifts and splitting patterns of the aromatic protons.2-Aminophenol (DMSO-d₆): δ 8.98 (s, 1H, OH), 6.43-6.68 (m, 4H, Ar-H), 4.48 (s, 2H, NH₂)
¹³C NMR Aromatic carbons (δ 110-150 ppm), C-I carbon signal at a higher field (lower ppm) around δ 90-100 ppm, C-OH and C-NH₂ signals at lower fields (higher ppm).2-Aminophenol (DMSO-d₆): δ 144.5, 137.1, 120.2, 117.2, 115.1, 115.0
IR (Infrared) Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1260 cm⁻¹), C-I stretch (~500-600 cm⁻¹), and aromatic C-H and C=C bands.2-Aminophenol (ATR-IR): Broad O-H and N-H stretching bands are prominent in the 3000-3500 cm⁻¹ region.
MS (Mass Spec) Expected molecular ion peak [M]⁺ at m/z = 235. Characteristic fragmentation pattern involving loss of I, CO, and HCN.2-Aminophenol (ESI+): [M+H]⁺ at m/z = 110.06. 2-Iodophenol (EI): M⁺ at m/z = 220.

Experimental Protocols

Proposed Synthesis: Iodination of 2-Aminophenol

A plausible and direct method for the synthesis of this compound is the electrophilic iodination of 2-aminophenol. The amino and hydroxyl groups are both ortho-, para-directing. Due to steric hindrance from the existing substituents at positions 1 and 2, the incoming electrophile (iodine) is likely to substitute at the C4 or C6 position. Careful control of reaction conditions is necessary to favor the desired C6 isomer and minimize the formation of di-substituted products. An alternative approach could involve the reduction of 2-iodo-6-nitrophenol.

Methodology:

  • Dissolution: Dissolve 2-aminophenol in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

  • Iodination Reagent: Prepare a solution of the iodinating agent. A common method involves using iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or using iodine monochloride (ICl).

  • Reaction: Slowly add the iodinating agent to the stirred solution of 2-aminophenol at a controlled temperature (e.g., 0-5 °C) to manage the reaction's exothermicity and selectivity.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any remaining iodine by adding a solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Work-up: Neutralize the reaction mixture if necessary and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Dissolve 2-Aminophenol B Add Iodinating Agent (I₂/H₂O₂) A->B C Reaction & Monitoring (TLC) B->C D Quench with Na₂S₂O₃ C->D E Extract with Organic Solvent D->E Proceed to Purification F Wash & Dry E->F G Concentrate F->G H Column Chromatography G->H

Caption: Proposed workflow for the synthesis and purification of this compound.

Purification Protocol: Column Chromatography

The crude product obtained from the synthesis will likely be a mixture of isomers (4-iodo and 6-iodo) and potentially some starting material or di-iodinated product. Purification can be achieved using silica gel column chromatography.

Methodology:

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional components: the aromatic ring, the amino group, and the hydroxyl group.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. Condensation with aldehydes or ketones can form Schiff bases.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation.

  • Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the electron-donating amino and hydroxyl groups.

  • Iodine Substituent: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for synthesizing more complex molecules.

G cluster_reactions Potential Chemical Reactions center_node This compound N_reactions Amino Group Reactions (Acylation, Diazotization) center_node->N_reactions O_reactions Hydroxyl Group Reactions (O-Alkylation, Esterification) center_node->O_reactions I_reactions Iodine Group Reactions (Cross-Coupling) center_node->I_reactions Ring_reactions Aromatic Ring Reactions (Further Substitution) center_node->Ring_reactions

Caption: Reactivity map of this compound's functional groups.

Applications in Drug Development and Research

While specific biological activities of this compound are not well-documented, its structural motifs are present in various biologically active molecules.

  • Scaffold for Synthesis: As a trifunctional building block, it is a valuable starting material for constructing complex molecular architectures. Its derivatives could be screened for various biological activities. For instance, ortho-aminophenol derivatives have been investigated as potent inhibitors of ferroptosis, a form of programmed cell death, which is a promising therapeutic strategy for multiple diseases.

  • Enzyme Inhibitors: Aminophenol structures are known to exhibit enzyme-inhibiting properties. For example, the enzyme 2-aminophenol 1,6-dioxygenase, found in certain bacteria, specifically acts on 2-aminophenol and some of its derivatives, suggesting that related structures could be designed as specific enzyme inhibitors.

  • Metal-Complexing Agent: The ortho-aminophenol moiety can act as a bidentate ligand, chelating metal ions. This property is useful in the development of metal-based drugs or sensors.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on related compounds like 2-amino-4-chlorophenol, it should be handled as a hazardous substance.

  • Hazards: Likely to be toxic if ingested, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation. May cause skin sensitization.

  • Precautions:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with considerable potential as a synthetic intermediate in medicinal chemistry and materials science. While comprehensive experimental data on its properties are scarce, its fundamental characteristics can be inferred from its structure and comparison with related molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this and similar compounds, highlighting its utility as a versatile building block for the development of novel molecules. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

CAS number and molecular structure of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-iodophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, molecular structure, and physicochemical properties. Due to the limited availability of in-depth experimental data in the public domain, this guide also presents information on closely related analogs to provide a comparative context for researchers. The synthesis and biological activity of o-aminophenol derivatives are discussed to highlight potential research avenues.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring an aminophenol core with an iodine substituent at the 6-position.

CAS Number: 99968-81-7

Molecular Formula: C₆H₆INO

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, an amino group, and an iodine atom. The hydroxyl and amino groups are ortho to each other, and the iodine atom is ortho to the amino group and meta to the hydroxyl group.

Molecular Weight: 235.02 g/mol

IUPAC Name: this compound

InChI: 1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2

InChIKey: WKOJOGYKEWTXHX-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in peer-reviewed literature. However, computed properties and data for structurally similar compounds can provide valuable estimates for researchers. The following table summarizes key physicochemical properties for this compound and provides a comparison with the related isomers, 2-Amino-4-iodophenol and the parent compound, 2-Aminophenol.

PropertyThis compound (Computed)2-Amino-4-iodophenol (Computed)[1]2-Aminophenol (Experimental)
Molecular Weight ( g/mol ) 235.02235.02[1]109.13
LogP Not Available1.4[1]0.62
Melting Point (°C) Not AvailableNot Available174
Boiling Point (°C) Not AvailableNot AvailableNot Available
pKa (acidic - OH) Not AvailableNot Available9.97
pKa (basic - NH₂) Not AvailableNot Available4.78
Polar Surface Area (Ų) Not Available46.3[1]46.3

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in the public domain. However, general synthetic strategies for halogenated aminophenols can be adapted. A plausible synthetic route could involve the selective iodination of 2-aminophenol or the reduction of a corresponding nitrophenol.

General Synthetic Workflow (Hypothetical)

The synthesis of this compound could potentially be achieved through a multi-step process starting from a commercially available precursor. A logical workflow is outlined below.

G Hypothetical Synthesis Workflow for this compound cluster_start Starting Material cluster_protection Protection cluster_iodination Iodination cluster_deprotection Deprotection cluster_product Final Product start 2-Aminophenol protect Protection of Amino Group start->protect iodinate Selective Iodination at C6 protect->iodinate deprotect Deprotection of Amino Group iodinate->deprotect product This compound deprotect->product

Caption: Hypothetical synthetic workflow for this compound.

Note: The feasibility of this pathway would require experimental validation to optimize reaction conditions and ensure regioselectivity of the iodination step.

Biological Activity and Applications in Drug Development

There is a significant lack of specific data on the biological activity, mechanism of action, and direct applications of this compound in drug development. However, the broader class of o-aminophenol derivatives has been investigated for various therapeutic properties. Research on related compounds can offer insights into the potential bioactivity of this compound.

Derivatives of the parent compound, 2-aminophenol, have been explored for their potential as inhibitors of enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. Furthermore, the introduction of halogen atoms, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity to target proteins and its metabolic stability.

For drug development professionals, this compound represents a potential building block for the synthesis of more complex molecules with novel biological activities. The presence of three distinct functional groups (hydroxyl, amino, and iodo) allows for diverse chemical modifications and the generation of compound libraries for screening.

Logical Relationship for Investigating Bioactivity

The following diagram illustrates a logical workflow for the preliminary investigation of the biological activity of a novel compound like this compound.

G Workflow for Biological Activity Screening cluster_screening Initial Screening cluster_hit Hit Identification cluster_downstream Downstream Analysis cluster_lead Lead Optimization compound This compound phenotypic Phenotypic Screening (e.g., cell viability assays) compound->phenotypic target_based Target-Based Screening (e.g., enzyme inhibition assays) compound->target_based hit Identification of 'Hits' (Active Compounds) phenotypic->hit target_based->hit moa Mechanism of Action Studies hit->moa sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound for Drug Development moa->lead sar->lead

Caption: Logical workflow for screening the biological activity.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and CAS number. However, there is a notable scarcity of publicly available data regarding its detailed physicochemical properties, specific synthesis protocols, and biological activities. This guide has provided the foundational information available and has contextualized the potential of this compound by examining related molecules.

For researchers and drug development professionals, this compound presents an opportunity for foundational research. Future work should focus on:

  • Developing and publishing a robust and scalable synthesis protocol.

  • Comprehensive characterization of its physicochemical properties through experimental methods.

  • Systematic screening for biological activities across a range of therapeutically relevant targets.

Such studies would be invaluable in unlocking the potential of this compound and its derivatives in medicinal chemistry and drug discovery.

References

A Technical Guide to the Research Applications of 2-Amino-6-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential research applications of 2-Amino-6-iodophenol derivatives. By leveraging the existing body of research on substituted 2-aminophenols, this document explores synthetic pathways, biological activities, and experimental protocols relevant to the development of novel compounds derived from this compound. The unique presence of an iodine atom at the 6-position offers a valuable site for further functionalization, making this class of compounds particularly interesting for drug discovery and chemical biology.

Core Synthetic Applications

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily benzoxazoles and phenoxazinones. The adjacent amino and hydroxyl groups readily participate in cyclization reactions, forming stable aromatic systems.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[1][2] The general synthesis of benzoxazoles from 2-aminophenols involves the condensation with various functional groups such as aldehydes, ketones, carboxylic acids, or β-diketones.[3][4] The reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration. The iodine substituent on the this compound backbone can be retained or further modified in subsequent synthetic steps.

Synthesis of Phenoxazinone Derivatives

Phenoxazinones are another important class of compounds synthesized from 2-aminophenol derivatives. These structures are known for their chromophoric properties and biological activities. The synthesis is often achieved through oxidative dimerization of 2-aminophenols.[5]

Potential Biological and Research Applications

Derivatives of 2-aminophenol have demonstrated a broad spectrum of biological activities, suggesting that this compound derivatives could be valuable candidates for various therapeutic and research areas.

Anticancer and Cytotoxic Activity

Substituted benzoxazoles and phenoxazines have been extensively investigated for their potential as anticancer agents.[6] Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication, such as topoisomerase I and II.[7][8][9][10][11][12]

Table 1: Cytotoxic Activity of Representative Benzophenazine and Benzothiazole Derivatives (Analogs of Potential this compound Derivatives)

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazineHeLa1.04 - 2.27[7]
Benzo[a]phenazineA5491.04 - 2.27[7]
Benzo[a]phenazineMCF-71.04 - 2.27[7]
Benzo[a]phenazineHL-601.04 - 2.27[7]
6-Amino-2-phenylbenzothiazoleHeLa>50[13]
6-Amino-2-phenylbenzothiazoleMCF-715.3[13]
6-Amino-2-phenylbenzothiazoleCaCo-210.2[13]
6-Amino-2-phenylbenzothiazoleHep-220.4[13]
Antimicrobial Activity

The emergence of antibiotic resistance necessitates the search for novel antimicrobial agents.[14] Derivatives of 2-aminophenol have shown promise as antibacterial and antifungal compounds.[15][16] The mode of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Aminophenol and Glucopyranoside Derivatives (Analogs of Potential this compound Derivatives)

Compound ClassMicroorganismMIC (µg/mL)Reference
o-Nitrophenol DerivativeVarious Bacteria & Fungi100 - 200[17]
Marine Streptomyces sp. S2A MetabolitesMicrococcus luteus7.8[18]
Marine Streptomyces sp. S2A MetabolitesStaphylococcus epidermidis15.62[18]
Marine Streptomyces sp. S2A MetabolitesStaphylococcus aureus15.62[18]
Marine Streptomyces sp. S2A MetabolitesBacillus cereus15.62[18]
Marine Streptomyces sp. S2A MetabolitesEscherichia coli15.62[18]
Marine Streptomyces sp. S2A MetabolitesKlebsiella pneumoniae31.25[18]
Glucopyranoside AnalogBacillus subtilis1249[19]
Glucopyranoside AnalogPseudomonas aeruginosa1249[19]
Glucopyranoside AnalogEscherichia coli524[19]
Enzyme Inhibition

The structural motifs derived from 2-aminophenols are found in numerous enzyme inhibitors. This suggests that derivatives of this compound could be designed to target specific enzymes with therapeutic relevance.[20][21]

  • Topoisomerase Inhibition: As mentioned, these compounds can interfere with the function of topoisomerases, leading to apoptosis in cancer cells.[8][9][10][11][12]

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives have shown potent and selective inhibition of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[22]

Fluorescent Probes for Bioimaging

Schiff bases derived from 2-aminophenols can act as fluorescent probes for the detection of ions and other small molecules.[23] The fluorescence properties of these probes can be modulated by the binding of the target analyte, allowing for its visualization in biological systems.[24][25][26] The mechanism often involves processes like intramolecular charge transfer (ICT) or deprotonation of the phenolic hydroxyl group.[23]

Experimental Protocols

This section provides generalized experimental protocols that can be adapted for the synthesis and evaluation of this compound derivatives.

General Synthesis of Benzoxazoles from 2-Aminophenol and Aldehyde

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Catalyst (e.g., polyphosphoric acid (PPA), TiO2–ZrO2)[3]

  • Solvent (e.g., acetonitrile, or solvent-free)[3]

  • 40% aq. NaOH solution (for pH adjustment)[3]

Procedure:

  • To a solution of this compound in the chosen solvent, add the substituted aromatic aldehyde.

  • Add the catalyst to the reaction mixture.

  • If using PPA, the reaction can be heated to 145–150 °C for 3–6 hours.[3] For other catalysts like TiO2–ZrO2, the reaction may proceed at a lower temperature (e.g., 60 °C) for a shorter duration (15–25 minutes).[3]

  • Adjust the pH of the reaction mixture to 5–6 using 40% aq. NaOH solution.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

General Synthesis of Phenoxazinones by Oxidative Dimerization

Materials:

  • This compound

  • Oxidizing agent (e.g., sodium iodate)[5]

  • Solvent (e.g., acetone, water)[5]

Procedure:

  • Dissolve this compound in acetone.[5]

  • In a separate flask, prepare a solution of sodium iodate in water.[5]

  • Under stirring at room temperature, add the this compound solution to the sodium iodate solution.[5]

  • Allow the reaction to stir at room temperature for several hours (e.g., 15-20 hours).[5]

  • Monitor the reaction by TLC.

  • Upon completion, collect the solid product by filtration.[5]

  • Wash the filter cake with water and dry.[5]

  • Purify the product using column chromatography.[5]

  • Characterize the final product using appropriate spectroscopic methods.

Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method)

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27][28][29][30]

Protocol for Topoisomerase II Inhibition Assay (Decatenation Assay)

Materials:

  • Synthesized this compound derivatives

  • Human topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP)

  • DNA loading dye

  • Agarose gel

  • Electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing the assay buffer, kDNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding human topoisomerase IIα to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the control (no inhibitor).[8]

Visualizations of Pathways and Workflows

Synthetic Pathways

Synthesis_Pathways A This compound C Schiff Base Intermediate A->C Condensation E Oxidative Dimerization A->E Oxidation B Aldehyde / Ketone B->C D Benzoxazole Derivative C->D Cyclization F Phenoxazinone Derivative E->F

Caption: Synthetic routes from this compound to benzoxazole and phenoxazinone derivatives.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow A Synthesized Derivatives B Stock Solution Preparation A->B C Serial Dilution in 96-well Plate B->C D Inoculation with Microorganism C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Signaling Pathway for Topoisomerase II Inhibition

Topoisomerase_II_Inhibition cluster_0 Cell Nucleus A Topoisomerase II C DNA Double-Strand Break (Transient) A->C Cleavage B DNA Replication/Transcription B->A D DNA Religation C->D Religation E Topological Relaxation D->E G Stable Cleavage Complex D->G F 2-Aminophenol Derivative (Inhibitor) F->A Binds to Enzyme-DNA Complex F->D Inhibits H Apoptosis G->H

Caption: Mechanism of action for a topoisomerase II inhibitor leading to apoptosis.

References

2-Amino-6-iodophenol: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodophenol is a valuable trifunctional building block in organic synthesis, possessing amino, hydroxyl, and iodo groups on an aromatic scaffold. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds, pharmaceuticals, and advanced materials. The presence of the iodine atom, in particular, opens avenues for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not extensively reported in readily available literature, its properties can be inferred from related compounds. It is expected to be a solid at room temperature, with solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₆H₆INO235.0299968-81-7Not specified
2-AminophenolC₆H₇NO109.1395-55-6White to off-white crystalline powder
2-IodophenolC₆H₅IO220.01533-58-4Pale yellow solid

Characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMRAromatic protons in the region of 6.5-7.5 ppm, with coupling patterns indicative of a 1,2,3-trisubstituted benzene ring. Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O.
¹³C NMRSix distinct signals for the aromatic carbons, with the carbon bearing the iodine atom shifted downfield.
IR (Infrared) SpectroscopyCharacteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and C-N and C-O stretching in the fingerprint region.
Mass Spectrometry (MS)A molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ).

Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups. Direct iodination of 2-aminophenol often leads to a mixture of isomers. A more controlled, albeit indirect, synthetic approach is often necessary.

Experimental Protocol: Synthesis via Diazotization of 2-Amino-6-nitrophenol followed by Reduction

This multi-step synthesis provides a more regioselective route to the target compound.

Step 1: Nitration of 2-Iodophenol to 2-Iodo-6-nitrophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodophenol (1 equivalent) in glacial acetic acid.

  • Nitration: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-iodo-6-nitrophenol.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Reaction Setup: In a round-bottom flask, suspend 2-iodo-6-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) or iron powder in the presence of an acid (e.g., HCl or acetic acid).

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of important organic molecules, primarily through reactions involving its three functional groups.

Suzuki-Miyaura Coupling

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond.

Diagram of Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Amino_6_iodophenol This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Coupled_Product 2-Amino-6-arylphenol Catalyst->Coupled_Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Amino_6_iodophenol This compound Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Amine Amine (R¹R²NH) Aminated_Product N-Substituted-2-amino-6-aminophenol Catalyst->Aminated_Product Buchwald-Hartwig Amination Ligand Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOtBu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane) Benzoxazole_Synthesis_Coupling cluster_step1 Step 1: Benzoxazole Formation cluster_step2 Step 2: Suzuki Coupling 2_Amino_6_iodophenol This compound Cyclization Cyclization/ Dehydration 2_Amino_6_iodophenol->Cyclization Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Cyclization 7_Iodobenzoxazole 2-Substituted-7-iodobenzoxazole Cyclization->7_Iodobenzoxazole Suzuki_Coupling Suzuki-Miyaura Coupling 7_Iodobenzoxazole->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_Acid->Suzuki_Coupling Final_Product 2,7-Disubstituted-benzoxazole Suzuki_Coupling->Final_Product

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-Amino-6-iodophenol, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The document details the synthesis of the parent compound and explores its reactivity towards common electrophiles, including bromine, nitric acid, and sulfur trioxide. Emphasis is placed on predicting regioselectivity based on the electronic effects of the substituent groups. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these reactions in a laboratory setting. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis due to its trifunctional nature, possessing amino, hydroxyl, and iodo groups. These functional groups not only offer multiple points for further chemical modification but also exert a profound influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Understanding and controlling these reactions are crucial for the rational design and synthesis of complex molecules with potential therapeutic applications.

The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups and ortho-, para-directors in EAS reactions. Their strong electron-donating effects, primarily through resonance, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Conversely, the iodine (-I) atom is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, coupled with steric considerations, dictates the outcome of electrophilic substitution on the this compound scaffold.

This guide will systematically explore the synthesis of this compound and its subsequent electrophilic substitution reactions, providing detailed experimental procedures and expected outcomes.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available 2-aminophenol through a regioselective iodination reaction.

Experimental Protocol: Iodination of 2-Aminophenol

Objective: To synthesize this compound from 2-aminophenol.

Reagents and Materials:

  • 2-Aminophenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach solution)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) in a suitable solvent like dichloromethane.

  • Add an aqueous solution of sodium iodide (1.1 eq.).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (1.2 eq.) dropwise with vigorous stirring. The in-situ generation of hypoiodous acid (HOI) acts as the iodinating agent.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: 70-80%

Characterization Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons and the protons of the amino and hydroxyl groups.

  • ¹³C NMR: Peaks corresponding to the carbon atoms of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of this compound (C₆H₆INO).

Synthesis_of_2_Amino_6_iodophenol 2-Aminophenol 2-Aminophenol reagents NaI, NaOCl CH2Cl2, 0 °C to rt 2-Aminophenol->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound.

Electrophilic Substitution Reactions of this compound

The directing effects of the substituents on the this compound ring are crucial for predicting the regiochemical outcome of electrophilic substitution reactions. The -NH₂ and -OH groups are strong ortho-, para-directors and activators. The -I group is a deactivator but also an ortho-, para-director.

The available positions for substitution are C3, C4, and C5.

  • C4: Para to the -NH₂ group and ortho to the -OH group. This position is electronically favored.

  • C5: Meta to both -NH₂ and -OH groups. This position is electronically disfavored.

  • C3: Ortho to the -NH₂ group and meta to the -OH group.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C4 position . Steric hindrance from the adjacent iodine atom at C6 might slightly disfavor substitution at the C5 position.

To control the high reactivity of the aminophenol system and prevent unwanted side reactions like oxidation and polysubstitution, the amino group is often protected, for example, by acetylation.[2]

Acetylation of this compound

Acetylation_Reaction start This compound reagents Acetic Anhydride Pyridine start->reagents product N-(2-hydroxy-3-iodophenyl)acetamide reagents->product

Caption: Protection of the amino group.

Bromination

Direct bromination of this compound is expected to be rapid and may lead to polybrominated products. To achieve monosubstitution, milder brominating agents or protection of the amino group is recommended.

Objective: To synthesize 4-bromo-2-acetamido-6-iodophenol.

Reagents and Materials:

  • N-(2-hydroxy-3-iodophenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-(2-hydroxy-3-iodophenyl)acetamide (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The acetyl protecting group can be removed by acid or base hydrolysis to yield 2-Amino-4-bromo-6-iodophenol.

Quantitative Data Summary Table

Reaction StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Bromination N-(2-hydroxy-3-iodophenyl)acetamide4-bromo-2-acetamido-6-iodophenolNBSCH₃CNRT2-485-95
Deprotection 4-bromo-2-acetamido-6-iodophenol2-Amino-4-bromo-6-iodophenolHCl (aq)EthanolReflux290-98
Nitration

Direct nitration of aminophenols can lead to oxidation and the formation of tarry by-products. Therefore, protection of the amino group is crucial.

Objective: To synthesize 2-acetamido-6-iodo-4-nitrophenol.

Reagents and Materials:

  • N-(2-hydroxy-3-iodophenyl)acetamide

  • Nitric Acid (HNO₃, fuming)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-(2-hydroxy-3-iodophenyl)acetamide (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent.

  • The acetyl group can be removed by hydrolysis to yield 2-Amino-6-iodo-4-nitrophenol.

Quantitative Data Summary Table

Reaction StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Nitration N-(2-hydroxy-3-iodophenyl)acetamide2-acetamido-6-iodo-4-nitrophenolHNO₃, H₂SO₄H₂SO₄0-51-270-80
Deprotection 2-acetamido-6-iodo-4-nitrophenol2-Amino-6-iodo-4-nitrophenolH₂SO₄ (aq)WaterReflux385-95
Sulfonation

Sulfonation of aromatic compounds is a reversible reaction. Using fuming sulfuric acid can lead to the introduction of a sulfonic acid group.

Objective: To synthesize 3-amino-5-iodo-4-hydroxybenzenesulfonic acid.

Reagents and Materials:

  • This compound

  • Fuming Sulfuric Acid (H₂SO₄·SO₃)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Carefully add this compound (1.0 eq.) to fuming sulfuric acid (excess) at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature and maintain for several hours. Monitor the reaction by taking aliquots, quenching with water, and analyzing by techniques like HPLC.

  • After completion, cool the reaction mixture and carefully pour it onto ice.

  • The sulfonic acid product may precipitate out of the solution and can be collected by filtration.

Quantitative Data Summary Table

Reaction StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Sulfonation This compound3-amino-5-iodo-4-hydroxybenzenesulfonic acidH₂SO₄·SO₃None80-1004-660-70

Mechanistic Pathways and Logical Relationships

The regioselectivity of the electrophilic substitution reactions on the protected this compound is governed by the electronic effects of the substituents. The acetamido (-NHCOCH₃) and hydroxyl (-OH) groups are both ortho-, para-directing. The iodine atom is also ortho-, para-directing.

Regioselectivity cluster_substrate N-(2-hydroxy-3-iodophenyl)acetamide cluster_directing_effects Directing Effects cluster_positions Ring Positions C1 C-NHAc C2 C-OH C3 C3 C6 C-I C4 C4 C5 C5 NHAc -NHAc (o,p-director) Pos4 Position 4 (para to -NHAc, ortho to -OH) Electronically Favored NHAc->Pos4 Pos3 Position 3 (ortho to -NHAc, meta to -OH) Sterically Hindered NHAc->Pos3 OH -OH (o,p-director) OH->Pos4 Pos5 Position 5 (meta to -NHAc & -OH) Electronically Disfavored OH->Pos5 I -I (o,p-director) I->Pos5

Caption: Factors influencing regioselectivity.

Experimental_Workflow start Start: This compound protection Amino Group Protection (Acetylation) start->protection reaction Electrophilic Substitution (Bromination, Nitration, or Sulfonation) protection->reaction deprotection Deprotection (Hydrolysis) reaction->deprotection purification Purification and Characterization (Chromatography, NMR, MS) deprotection->purification end Final Product purification->end

Caption: General experimental workflow.

Conclusion

This technical guide has detailed the synthesis and electrophilic substitution reactions of this compound. The regioselectivity of these reactions is primarily directed to the C4 position due to the synergistic ortho-, para-directing effects of the amino and hydroxyl groups. The use of a protecting group on the amine is a crucial strategy to control the reactivity and prevent undesired side reactions, enabling selective functionalization of the aromatic ring. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of complex molecules derived from this versatile building block. Further research could explore a wider range of electrophilic substitution reactions and the application of these derivatives in the development of novel therapeutic agents.

References

The Interplay of Electronic Effects in 2-Amino-6-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-iodophenol is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a complex interplay of electronic effects. The amino, hydroxyl, and iodo substituents, each with distinct inductive and resonance properties, collectively influence the electron density distribution within the benzene ring, thereby dictating its reactivity, acidity, and other physicochemical properties. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying chemical principles. Understanding these effects is paramount for applications in medicinal chemistry and materials science, where precise control of molecular properties is essential for the design of novel therapeutic agents and functional materials.

Introduction to Substituent Electronic Effects

The reactivity and properties of a substituted benzene ring are profoundly influenced by the nature of its substituents. These effects are broadly categorized into two types: inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density towards the ring.[1]

  • Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pair electrons or pi electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs (e.g., -NH₂, -OH) exhibit a positive resonance effect (+R), increasing the electron density of the ring, particularly at the ortho and para positions.[1] Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂) show a negative resonance effect (-R), withdrawing electron density from the ring.

In this compound, the amino (-NH₂) and hydroxyl (-OH) groups are strong +R and moderate -I substituents. The iodo (-I) group is a halogen, which is a unique case, exhibiting a -I effect due to its electronegativity and a weaker +R effect due to its lone pairs.[1] The overall electronic landscape of the molecule is a summation of these individual contributions, further complicated by their ortho positioning, which can introduce steric interactions and intramolecular hydrogen bonding.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using various parameters, most notably Hammett constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σp)Hammett Constant (σm)Ortho Hammett Constant (σo)
-NH₂-0.66-0.16-
-OH-0.370.12-
-I0.180.350.63

Table 1: Hammett Constants for Amino, Hydroxyl, and Iodo Substituents.[2]

The negative σp values for the amino and hydroxyl groups indicate their strong electron-donating character through resonance at the para position. The positive σp and σm values for iodine highlight its electron-withdrawing nature, primarily through the inductive effect. Ortho-substituent effects are more complex to quantify due to the interplay of electronic and steric factors, a phenomenon often referred to as the "ortho effect".

Predicted Electronic Properties of this compound

Due to the lack of specific experimental data for this compound, we can predict its properties based on the cumulative effects of its substituents.

  • Acidity (pKa): The hydroxyl group's acidity will be influenced by the other two substituents. The electron-donating amino group will decrease the acidity (increase the pKa) by destabilizing the phenoxide anion. Conversely, the electron-withdrawing iodine atom will increase the acidity (decrease the pKa). Given the opposing nature of these effects, the pKa of this compound is expected to be slightly higher than that of 2-iodophenol (pKa ≈ 8.5) but lower than that of 2-aminophenol (pKa ≈ 9.97). A predicted pKa for the closely related 2-amino-5-iodophenol is 8.91.[3]

  • Basicity: The basicity of the amino group will be reduced by the electron-withdrawing effects of the hydroxyl and iodo groups. Intramolecular hydrogen bonding between the amino and hydroxyl groups can also affect the availability of the nitrogen lone pair for protonation.

  • Reactivity in Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing effects of the amino and hydroxyl groups will dominate, making the aromatic ring highly susceptible to electrophilic attack. The positions para to the amino group (position 4) and para to the hydroxyl group (position 5) are expected to be the most reactive sites.

Visualizing the Electronic Effects

The interplay of inductive and resonance effects can be visualized using diagrams.

Electronic_Effects cluster_ring Benzene Ring cluster_substituents Substituents C1 C-NH₂ C2 C-OH C3 C C6 C-I C4 C C5 C NH2 Amino (-NH₂) NH2->C1 +R > -I (Activating) OH Hydroxyl (-OH) OH->C2 +R > -I (Activating) I Iodo (-I) I->C6 -I > +R (Deactivating)

Diagram 1: Electronic effects of substituents in this compound.

Experimental Protocols for Characterization

Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Materials:

  • This compound

  • Series of buffer solutions with known pH values (e.g., pH 7 to 11)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of solutions by diluting an aliquot of the stock solution in different buffer solutions to a constant final concentration.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-400 nm).

  • Identify the wavelength of maximum absorbance for the acidic (phenol) and basic (phenoxide) forms.

  • Measure the absorbance of each solution at these two wavelengths.

  • Calculate the ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A is the absorbance of the mixture, A_HA is the absorbance of the fully protonated form, and A_A is the absorbance of the fully deprotonated form.

  • Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.

pKa_Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Create Series of Dilutions in Buffers Stock->Dilutions Buffers Prepare Buffer Solutions (various known pHs) Buffers->Dilutions Spectra Record UV-Vis Spectra for each solution Dilutions->Spectra Absorbance Measure Absorbance at λmax for acidic and basic forms Spectra->Absorbance Ratio Calculate [A⁻]/[HA] Ratio Absorbance->Ratio Plot Plot pH vs. log([A⁻]/[HA]) Ratio->Plot pKa Determine pKa (pH at log([A⁻]/[HA]) = 0) Plot->pKa

Diagram 2: Workflow for spectrophotometric pKa determination.
Cyclic Voltammetry for Oxidation Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.

Materials:

  • This compound

  • Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable solvent like acetonitrile or a buffer)

  • Three-electrode system: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Dissolve a known concentration of this compound in the supporting electrolyte solution.

  • Place the solution in an electrochemical cell and insert the three electrodes.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate.

  • Run the cyclic voltammogram, scanning the potential to a sufficiently positive value to observe the oxidation of the phenol and/or amine group, and then reversing the scan.

  • The potential at the peak of the oxidation wave (anodic peak potential, Epa) provides information about the oxidation potential of the compound.

Cyclic_Voltammetry cluster_setup Experimental Setup cluster_measurement CV Measurement cluster_analysis Data Analysis Solution Prepare Analyte Solution (this compound in supporting electrolyte) Cell Assemble Electrochemical Cell (3-electrode system) Solution->Cell Deoxygenate Deoxygenate Solution (N₂ or Ar bubbling) Cell->Deoxygenate Parameters Set Potentiostat Parameters (Potential range, scan rate) Deoxygenate->Parameters Scan Run Cyclic Voltammogram Parameters->Scan Voltammogram Obtain Cyclic Voltammogram (Current vs. Potential plot) Scan->Voltammogram Epa Identify Anodic Peak Potential (Epa) for oxidation Voltammogram->Epa

References

Navigating the Physicochemical Landscape of 2-Amino-6-iodophenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-iodophenol, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. Understanding these parameters is critical for the effective design of synthetic routes, formulation development, and toxicological assessments. This document offers a framework for experimental investigation, including detailed protocols and data presentation structures, to aid researchers in generating reliable and reproducible results.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be inferred from the behavior of structurally similar compounds, such as 2-aminophenol and other halogenated aromatics. The presence of both a hydrophilic amino group and a hydroxyl group, capable of hydrogen bonding, suggests at least moderate solubility in polar solvents. Conversely, the iodine substituent increases the molecular weight and lipophilicity, which may enhance solubility in non-polar organic solvents.

To facilitate a systematic investigation, the following table summarizes the expected solubility of this compound in a range of common solvents. Researchers are encouraged to populate this table with their own experimentally determined quantitative data.

Table 1: Quantitative Solubility of this compound in Common Solvents

SolventPredicted Qualitative SolubilityQuantitative Solubility (g/L) at 25°CMethod of Determination
WaterSparingly solubleData to be determinedShake-Flask Method
EthanolSolubleData to be determinedShake-Flask Method
MethanolSolubleData to be determinedShake-Flask Method
AcetoneSolubleData to be determinedShake-Flask Method
DichloromethaneSolubleData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)Very SolubleData to be determinedShake-Flask Method
N,N-Dimethylformamide (DMF)Very SolubleData to be determinedShake-Flask Method
AcetonitrileSolubleData to be determinedShake-Flask Method
Ethyl AcetateModerately SolubleData to be determinedShake-Flask Method
TolueneSparingly SolubleData to be determinedShake-Flask Method
HexaneInsolubleData to be determinedShake-Flask Method

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

2.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2.2 Procedure

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials tightly and place them on a shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a clear aliquot of the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to separate the solid and liquid phases.

  • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for solubility determination via the shake-flask method.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical parameter influencing its shelf-life, storage conditions, and degradation product profile. As an iodinated phenol, it is susceptible to degradation under various conditions.

3.1 Factors Affecting Stability

  • Light: Aromatic iodo compounds can be light-sensitive, potentially undergoing de-iodination or polymerization upon exposure to UV or visible light.

  • Heat: Elevated temperatures can accelerate degradation reactions.

  • pH: The phenolic hydroxyl group and the amino group are ionizable, and the stability of the molecule may be pH-dependent. Extreme pH conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. This can lead to the formation of colored degradation products.

Table 2: Stability of this compound under Stress Conditions

Stress ConditionProposed Degradation PathwayObserved Degradation ProductsExtent of Degradation (%)
Acidic Hydrolysis (e.g., 0.1 M HCl)De-iodination, HydrolysisData to be determinedData to be determined
Basic Hydrolysis (e.g., 0.1 M NaOH)Oxidation, De-iodinationData to be determinedData to be determined
Oxidation (e.g., 3% H₂O₂)Formation of quinones, De-iodinationData to be determinedData to be determined
Thermal (e.g., 60°C)Decomposition, PolymerizationData to be determinedData to be determined
Photolytic (e.g., UV/Vis light)De-iodination, PolymerizationData to be determinedData to be determined

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.

4.1 Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

4.2 Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic and Basic Hydrolysis:

    • Treat the stock solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven at a temperature above the recommended storage temperature.

    • Dissolve samples at different time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period and compare them to dark controls.

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from its degradation products. A PDA detector can provide information about the spectral purity of the peaks, while an MS detector can help in the identification of the degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis and Characterization Start This compound Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC ID Identify Degradation Products (MS, NMR) HPLC->ID Pathway Elucidate Degradation Pathway ID->Pathway

Caption: Logical workflow for forced degradation studies.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development for any application. This technical guide provides a robust framework for researchers to systematically investigate these parameters. While specific data for this compound is limited, the provided protocols for solubility determination and forced degradation studies offer a clear path for generating the necessary experimental data. The systematic collection and analysis of this information will be invaluable for advancing the scientific understanding and potential applications of this compound.

Unveiling the Intricacies of 2-Aminophenol Isomers: A Theoretical and Computational Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the theoretical and computational landscape of 2-aminophenol isomers. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a meticulous exploration of the structural, spectroscopic, and reactive properties of these versatile compounds. The guide emphasizes clarity and accessibility, with all quantitative data systematically organized into tables for straightforward comparison, detailed experimental methodologies provided for key analytical techniques, and complex processes visualized through signaling pathway and workflow diagrams.

2-Aminophenol and its isomers are foundational molecules in a variety of chemical and pharmaceutical applications. Their utility is deeply rooted in their structural and electronic properties, which have been extensively investigated through a combination of theoretical modeling and experimental validation. This guide synthesizes the findings from numerous computational studies, providing a coherent and detailed overview of the current state of knowledge.

Conformational Landscape and Structural Parameters

Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the conformational preferences of 2-aminophenol isomers.[1][2] These investigations have revealed the existence of multiple conformers arising from the internal rotation of the hydroxyl (-OH) and amino (-NH2) groups.[1][2]

The most stable conformation of 2-aminophenol is consistently predicted to be the cis form, where the hydroxyl group is oriented towards the amino group, allowing for the formation of an intramolecular hydrogen bond.[1][2] This interaction significantly stabilizes the molecule. The energy difference between the cis and trans conformers, where the hydroxyl group is directed away from the amino group, has been calculated to be approximately 1.7 kcal/mol.[1]

A summary of key computational data, including relative energies of different conformers, optimized bond lengths, and bond angles from various levels of theory, is presented below.

Parameter Method/Basis Set Conformer 1 (cis) Conformer 8 (trans) Reference
Relative Energy (kcal/mol)MP2/6-31G(d)0.001.70[1]
O-H Bond Length (Å)B3LYP/6-31G(d)0.9690.966[3]
C1-O7 Bond Length (Å)B3LYP/6-31G(d)1.3651.364[3]
C2-N11 Bond Length (Å)B3LYP/6-31G(d)1.4031.404[3]
C1-C2-N11 Bond Angle (°)B3LYP/6-31G(d)120.2120.0[3]
C1-O7-H8 Bond Angle (°)B3LYP/6-31G(d)108.9109.1[3]

Spectroscopic Signatures: A Computational Perspective

Theoretical calculations have proven invaluable in the assignment and interpretation of experimental spectroscopic data for 2-aminophenol isomers. Vibrational frequencies calculated using methods like B3LYP are generally in good agreement with experimental FT-IR and Raman spectra, aiding in the complete vibrational assignment for the molecule.[1][3]

Similarly, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method has shown good correlation with experimental ¹H and ¹³C NMR spectra.[3] These computational approaches allow for a deeper understanding of the relationship between the molecular structure and its spectroscopic properties.

Spectroscopic Data Method/Basis Set Calculated Value Experimental Value Reference
OH Stretch (cm⁻¹)B3LYP/6-31G(d)36343628 (IR)[3]
NH₂ Symmetric Stretch (cm⁻¹)B3LYP/6-31G(d)34053375 (IR)[3]
NH₂ Asymmetric Stretch (cm⁻¹)B3LYP/6-31G(d)34883458 (IR)[3]
¹³C Chemical Shift (C1-OH, ppm)B3LYP/6-31G(d)145.8144.1[3]
¹³C Chemical Shift (C2-NH₂, ppm)B3LYP/6-31G(d)137.9136.2[3]
¹H Chemical Shift (OH, ppm)B3LYP/6-31G(d)4.884.75[3]
¹H Chemical Shift (NH₂, ppm)B3LYP/6-31G(d)3.553.68[3]

Experimental Protocols

To facilitate the replication and extension of the research discussed, this section provides detailed methodologies for key experimental techniques used in the characterization of 2-aminophenol isomers.

Synthesis of 2-Aminophenol Derivatives

A common method for the synthesis of 2-aminophenol is the reduction of 2-nitrophenol.[3]

  • Reaction Setup: Dissolve the 2-nitrophenol starting material in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-aminophenol can be purified by recrystallization from hot water or by column chromatography on silica gel.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the 2-aminophenol sample with dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-aminophenol sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is common.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid 2-aminophenol sample onto a microscope slide or into a capillary tube.

  • Instrumentation: Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm).

  • Data Acquisition: Focus the laser beam onto the sample and collect the scattered radiation. The spectrum is typically recorded as a function of the Raman shift in wavenumbers (cm⁻¹).

Reactivity and Mechanistic Insights

The ortho-positioning of the amino and hydroxyl groups in 2-aminophenol gives rise to unique reactivity. One area of significant interest is its prooxidant activity, particularly in the presence of transition metal ions like copper.

Copper-Dependent Prooxidant Activity

2-Aminophenol can undergo oxidation in the presence of Cu(II) ions, leading to the generation of reactive oxygen species (ROS). This process is believed to contribute to the biological activity of some aminophenol derivatives.

Prooxidant_Activity 2-AP 2-Aminophenol Cu(II) Cu(II) 2-AP_radical 2-Aminophenol Radical 2-AP->2-AP_radical Oxidation Cu(I) Cu(I) Cu(II)->Cu(I) Reduction O2 O₂ O2_radical O₂⁻ (Superoxide) Cu(I)->O2_radical e⁻ transfer O2->O2_radical H2O2 H₂O₂ O2_radical->H2O2 Dismutation OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton-like reaction (with Cu(I))

Copper-dependent prooxidant activity of 2-aminophenol.
Aerobic Oxidation of 2-Aminophenol

The aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one can be catalyzed by copper complexes, mimicking the activity of phenoxazinone synthase. A plausible reaction pathway involves the formation of a copper-substrate complex, followed by electron transfer and reaction with molecular oxygen.

Aerobic_Oxidation cluster_workflow Catalytic Cycle Cu(II)_complex Cu(II) Catalyst Substrate_binding Substrate Binding (2-Aminophenol) Cu(II)_complex->Substrate_binding Cu(II)_substrate Cu(II)-Substrate Adduct Substrate_binding->Cu(II)_substrate ET Intramolecular Electron Transfer Cu(II)_substrate->ET Cu(I)_radical Cu(I)-Substrate Radical ET->Cu(I)_radical O2_activation O₂ Activation Cu(I)_radical->O2_activation Oxidized_product 2-Aminophenoxazine-3-one O2_activation->Oxidized_product Oxidized_product->Cu(II)_complex Catalyst Regeneration

Proposed workflow for the aerobic oxidation of 2-aminophenol.

This technical guide provides a solid foundation for understanding the theoretical and computational aspects of 2-aminophenol isomers. The combination of tabulated data, detailed experimental protocols, and visual diagrams of reaction pathways is intended to be a valuable resource for researchers in the field, fostering further investigation and application of these important molecules.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological data is available for 2-Amino-6-iodophenol. The information presented in this guide is a combination of the available safety data for the compound and supplementary data from structurally analogous compounds, such as 2-aminophenol and other halogenated phenols. All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Introduction

This compound is a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Its bifunctional nature, containing both an amine and a hydroxyl group, along with the presence of a heavy halogen atom, makes it a versatile building block. However, these same structural features also warrant a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound to ensure its safe use in a research and development setting.

Hazard Identification and Classification

Based on the available information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Source: Apollo Scientific[1]

The following pictograms are associated with these hazards:

Signal Word: Warning

Toxicity Data

Table 2: Acute Toxicity Data for 2-Aminophenol (Surrogate)

TestSpeciesRouteValueReference
LD50RatOral671 mg/kg[2]
LD50RabbitDermal> 8,000 mg/kg[2]
LC50RatInhalation> 3.42 mg/l (4 h)[2]

Studies on related aminophenols suggest a potential for nephrotoxicity (kidney damage)[3]. The presence of a halogen atom may also influence the toxicological profile, as halogenated phenols have been noted for their potential environmental and health impacts[4].

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye and Face ProtectionChemical safety goggles and a face shield should be worn.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required.
Respiratory ProtectionA NIOSH-approved respirator is necessary when working outside of a fume hood or when engineering controls are insufficient.
Safe Handling Workflow

The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood prep_emergency Ensure emergency equipment is accessible prep_fume_hood->prep_emergency handle_weigh Weigh solid material carefully prep_emergency->handle_weigh handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under controlled conditions handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to regulations cleanup_waste->cleanup_dispose

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and direct light. Some sources recommend storage at 2-8°C under an inert atmosphere[5].

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
InhalationMove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin ContactImmediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
IngestionDo NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols (General)

Specific experimental protocols for the toxicological testing of this compound were not found in the reviewed literature. However, the surrogate data for 2-aminophenol was likely obtained through standard OECD (Organisation for Economic Co-operation and Development) test guidelines for acute toxicity.

  • Acute Oral Toxicity (e.g., OECD 423): This method involves the administration of the test substance to fasted animals (typically rats) in a stepwise procedure. The animals are observed for signs of toxicity and mortality to determine the LD50 value.

  • Acute Dermal Toxicity (e.g., OECD 402): The substance is applied to a shaved area of the skin of the test animal (often rabbits). The animals are observed for signs of toxicity at the application site and systemically.

  • Acute Inhalation Toxicity (e.g., OECD 403): The test substance is administered as a vapor, aerosol, or dust to animals (usually rats) in a whole-body or nose-only exposure chamber for a defined period.

Logical Relationships of Hazards

The following diagram illustrates the logical relationship between the chemical's properties and its potential health effects.

G Hazard Relationship Diagram for this compound cluster_exposure Routes of Exposure cluster_effects Adverse Health Effects substance This compound inhalation Inhalation substance->inhalation skin_contact Skin Contact substance->skin_contact ingestion Ingestion substance->ingestion eye_contact Eye Contact substance->eye_contact respiratory_irritation Respiratory Irritation (H335) inhalation->respiratory_irritation systemic_toxicity Systemic Toxicity (H302, H312, H332) inhalation->systemic_toxicity skin_contact->systemic_toxicity skin_irritation Potential Skin Irritation skin_contact->skin_irritation ingestion->systemic_toxicity eye_irritation Serious Eye Irritation (H319) eye_contact->eye_irritation

Caption: A diagram showing the routes of exposure to this compound and the corresponding health hazards.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While specific toxicological data for this compound is limited, the available information and data from analogous compounds indicate that it should be handled as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and respiratory irritation. Strict adherence to the safety precautions, handling procedures, and disposal guidelines outlined in this document is essential to ensure the safety of laboratory personnel and to minimize environmental impact. A thorough risk assessment should be conducted before any new or scaled-up procedures involving this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-6-iodophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of 2-Amino-6-iodophenol as a versatile building block in medicinal chemistry. Detailed experimental protocols for its key transformations and the synthesis of biologically active molecules are presented.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its trifunctional nature, possessing amino, hydroxyl, and iodo groups. This unique arrangement allows for the strategic and regioselective introduction of molecular diversity, making it a key intermediate in the synthesis of complex heterocyclic scaffolds and other pharmacologically relevant molecules. The presence of the iodine atom is particularly advantageous, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor for the synthesis of:

  • Benzoxazoles: The inherent 1,2-amino-hydroxy relationship on the phenyl ring makes it an ideal substrate for the synthesis of the benzoxazole core, a privileged scaffold in many biologically active compounds.

  • Substituted Biaryl Compounds: The iodo group serves as a handle for Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

  • Carbazoles and other Fused Heterocycles: Through sequential or one-pot multi-component reactions, the functional groups of this compound can be elaborated to construct more complex fused heterocyclic systems.

A notable application of this scaffold is in the synthesis of kinase inhibitors, particularly those targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.

Application 1: Synthesis of Benzoxazole Derivatives as Potential Antimicrobial Agents

The condensation of this compound with various carboxylic acids provides a straightforward route to 2-substituted-7-iodobenzoxazoles. These intermediates can be further functionalized via the iodo group to generate libraries of compounds for biological screening. Benzoxazole derivatives are known to exhibit a wide range of antimicrobial activities.

Experimental Protocol: Synthesis of 2-Aryl-7-iodobenzoxazoles

This protocol describes the synthesis of a 2-aryl-7-iodobenzoxazole from this compound and a representative aromatic carboxylic acid.

Materials:

  • This compound

  • Aromatic carboxylic acid (e.g., 4-tert-butylbenzoic acid)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the aromatic carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (PPA) (10 equivalents by weight) to the flask.

  • Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-7-iodobenzoxazole.

Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
CompoundTarget OrganismMIC (µg/mL)
2-(4-tert-butylphenyl)-5-aminobenzoxazoleE. faecalis64
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleE. faecalis64
2-phenyl-1,3-benzoxazole derivativeS. aureus25
2-phenyl-1,3-benzoxazole derivativeE. coli>200

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Application 2: Synthesis of RIPK1 Inhibitors for Neuroinflammatory Diseases

This compound is a key starting material for the synthesis of potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, such as GSK264352. RIPK1 is implicated in the signaling pathways of inflammation and necroptosis, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as other inflammatory conditions. The synthesis typically involves a key Suzuki-Miyaura coupling step to install an aryl or heteroaryl group at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a crucial step in the synthesis of RIPK1 inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-arylphenol.

Data Presentation: Activity of RIPK1 Inhibitors

The following table presents the inhibitory activity of a representative RIPK1 inhibitor, Necrostatin-1, which shares a similar mechanism of action with compounds derived from this compound. This data illustrates the potency of targeting RIPK1.

CompoundTargetIC₅₀ (µM)Cell Line
Necrostatin-1sRIPK1 Kinase~0.2In vitro kinase assay

Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Visualizations

Experimental Workflow: Synthesis of 2-Aryl-7-iodobenzoxazole

G start This compound + Aromatic Carboxylic Acid reagents Polyphosphoric Acid (PPA) Heat (180-200°C) start->reagents Mix reaction Condensation and Intramolecular Cyclization reagents->reaction workup Quench with Ice Neutralize (NaHCO3) Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product 2-Aryl-7-iodobenzoxazole purification->product

Caption: Workflow for the synthesis of 2-aryl-7-iodobenzoxazoles.

Experimental Workflow: Suzuki-Miyaura Coupling

G start This compound + Arylboronic Acid catalyst_system Pd(OAc)2, PPh3, K2CO3 Dioxane/Water start->catalyst_system Mix reaction Suzuki-Miyaura Coupling Heat (80-90°C) catalyst_system->reaction workup Aqueous Workup Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product 2-Amino-6-arylphenol purification->product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Signaling Pathway: RIPK1-Mediated Necroptosis

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexII Complex II (RIPK1, FADD, Caspase-8) ComplexI->ComplexII RIPK1 RIPK1 Apoptosis Apoptosis ComplexII->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexII->Necrosome Caspase-8 inhibition Necroptosis Necroptosis (Inflammatory Cell Death) Necrosome->Necroptosis GSK264352 GSK264352 (RIPK1 Inhibitor) GSK264352->RIPK1 Inhibits kinase activity

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-6-iodophenol as a key starting material. This versatile building block, possessing amino, hydroxyl, and iodo functionalities, is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable trifunctional precursor for the synthesis of a variety of heterocyclic systems, including phenoxazines, benzoxazoles, and indoles. The strategic positioning of the amino, hydroxyl, and iodo groups allows for sequential or tandem reactions to construct these fused ring systems. The presence of the iodine atom facilitates palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig amination, which are powerful tools for carbon-carbon and carbon-nitrogen bond formation.

Synthetic Applications

The primary synthetic strategies for constructing heterocyclic compounds from this compound involve an initial palladium-catalyzed cross-coupling reaction at the iodo position, followed by an intramolecular cyclization event involving the amino and/or hydroxyl groups.

Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

A common and effective method for indole synthesis involves the Sonogashira coupling of an ortho-iodoaniline derivative with a terminal alkyne, followed by an intramolecular cyclization. In the case of this compound, the amino group can participate in the cyclization to form the indole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 6-Hydroxyindoles

This protocol is adapted from established procedures for the Sonogashira coupling of 2-iodoanilines.[1][2] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Toluene, DMF, or THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (10 mL) and the amine base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is then subjected to conditions that promote cyclization. This can often be achieved by heating in a high-boiling solvent or by the addition of a base or an acid catalyst. For instance, heating the intermediate in DMF at 100-120 °C can facilitate the intramolecular cyclization.

  • After cyclization, the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted 6-hydroxyindole.

Quantitative Data:

The following table presents representative data for Sonogashira coupling reactions of similar 2-iodoaniline substrates, which can serve as a starting point for optimization.

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (6)Et₃NDMF801275-90
21-HexynePd(PPh₃)₄ (5), CuI (10)DIPAToluene100870-85
3EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF652480-95

Note: Yields are based on analogous reactions and may vary for this compound.

Reaction Workflow:

Sonogashira_Indole_Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization Start This compound + Terminal Alkyne Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) Start->Catalyst Reaction Conditions Intermediate 2-Amino-6-(alkynyl)phenol Intermediate Catalyst->Intermediate Cyclization Heat or Catalyst Intermediate->Cyclization Product 2-Substituted 6-Hydroxyindole Cyclization->Product

Caption: Workflow for the synthesis of 2-substituted 6-hydroxyindoles.

Synthesis of Benzoxazoles

Benzoxazoles can be synthesized from 2-aminophenol derivatives through condensation with various carbonyl compounds. While this compound can undergo such reactions, the iodo-substituent offers a handle for further functionalization after the benzoxazole core has been formed. A more direct approach to functionalized benzoxazoles involves a palladium-catalyzed intramolecular C-O bond formation.

Experimental Protocol: General Procedure for the Synthesis of 4-Iodobenzoxazoles

This protocol is based on established methods for the synthesis of benzoxazoles from 2-aminophenols and aldehydes.[3][4]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Oxidant (e.g., O₂, DDQ) or a catalyst that facilitates oxidative cyclization.

  • Solvent (e.g., Toluene, DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in the chosen solvent (10 mL).

  • Add the catalyst or oxidant. For example, a catalytic amount of a copper or palladium salt can be used. Alternatively, an acid catalyst can be employed to first form the Schiff base, followed by oxidative cyclization.

  • Heat the reaction mixture (typically 80-120 °C) and stir for the required time (monitor by TLC).

  • After completion, cool the reaction to room temperature.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the 4-iodobenzoxazole. The iodo group can then be used in subsequent cross-coupling reactions to introduce further diversity.

Quantitative Data:

The following table provides representative data for the synthesis of benzoxazoles from 2-aminophenols.

EntryAldehydeCatalyst/OxidantSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeCuI / O₂DMSO1202470-85
24-Methoxybenzaldehydep-TsOH then DDQToluene1101265-80
34-NitrobenzaldehydeFeCl₃Toluene1102460-75

Note: Yields are based on analogous reactions and may vary for this compound.

Reaction Pathway:

Benzoxazole_Synthesis Start This compound + Aldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation Product 4-Iodobenzoxazole Intermediate->Product Oxidative Cyclization

Caption: Pathway for the synthesis of 4-iodobenzoxazoles.

Synthesis of Phenoxazines and Related Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be employed to synthesize phenoxazine-type structures. This can be achieved through an intermolecular coupling of this compound with a suitable aniline derivative, followed by an intramolecular cyclization, or through an intramolecular cyclization of a pre-functionalized substrate.

Experimental Protocol: General Procedure for Intramolecular Buchwald-Hartwig Amination

This protocol is a representative procedure for the intramolecular N-arylation to form a phenoxazine-like core. It assumes the prior synthesis of an appropriate precursor from this compound.

Materials:

  • N-(2-hydroxyphenyl)-2-iodoaniline derivative (prepared from this compound)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a Schlenk tube, add the N-(2-hydroxyphenyl)-2-iodoaniline derivative (1.0 mmol), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Add the base (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (10 mL) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired phenoxazine derivative.

Quantitative Data:

The following table shows typical conditions for Buchwald-Hartwig amination reactions.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11012-2470-90
2Pd₂(dba)₃ (1)SPhos (3)K₃PO₄Dioxane1001875-95
3Pd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene802465-85

Note: Yields are based on analogous intramolecular amination reactions and may vary.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-I Pd(II)Complex Ar-Pd(II)-I(L_n) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L_n Regeneration Product Phenoxazine RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a highly promising starting material for the synthesis of a wide array of heterocyclic compounds. The methodologies outlined above, based on well-established palladium-catalyzed cross-coupling reactions, provide a robust foundation for the development of novel synthetic routes to valuable molecular scaffolds. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and target molecules. The versatility of this compound, combined with the power of modern synthetic methods, opens up exciting possibilities for the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

Protocols for N-Alkylation and N-Arylation of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective N-alkylation and N-arylation of 2-amino-6-iodophenol, a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The methodologies described are based on established chemical transformations, including reductive amination for N-alkylation and Buchwald-Hartwig or Ullmann-type cross-coupling reactions for N-arylation. Careful attention to reaction conditions is crucial to ensure high selectivity and yield, given the trifunctional nature of the starting material.

N-Alkylation of this compound via Reductive Amination

Reductive amination offers a selective and efficient method for the mono-N-alkylation of this compound. This two-step, one-pot procedure involves the initial formation of an imine intermediate by reacting the primary amino group with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine. This method is generally preferred over direct alkylation with alkyl halides, which can lead to a mixture of N- and O-alkylated products, as well as over-alkylation.

Experimental Protocol: N-Alkylation

This protocol details the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a clean, dry round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of aminophenol).

    • Add the desired aldehyde (1.0-1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ReagentMolar Eq.Purpose
This compound1.0Starting material
Aldehyde1.0 - 1.2Alkylating agent
MethanolSolventReaction medium for imine formation
Sodium Borohydride1.5 - 2.0Reducing agent for the imine

N-Arylation of this compound

The N-arylation of this compound can be achieved using modern cross-coupling methodologies. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools for the formation of C-N bonds. The choice of catalyst system is critical for achieving high selectivity for N-arylation over O-arylation. For 2-aminophenol derivatives, copper-catalyzed systems have been shown to be particularly effective for selective N-arylation.[1][2]

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol is adapted from methodologies developed for the N-arylation of 2-aminophenol.[1][2]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.1-1.2 eq), copper(I) iodide (5-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

    • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane or DMF via syringe.

  • Reaction:

    • Stir the reaction mixture and heat to 100-120 °C in an oil bath.

    • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the desired N-aryl-2-amino-6-iodophenol.

Catalyst System ComponentLoading (mol%)Role
Copper(I) Iodide5 - 10Catalyst for C-N bond formation
Base (K₂CO₃ or K₃PO₄)2.0 eqPromotes the coupling reaction
Solvent (Dioxane or DMF)-Anhydrous reaction medium
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

While copper catalysis is often preferred for selective N-arylation of 2-aminophenols, palladium-catalyzed methods can also be employed. The choice of ligand is crucial for achieving the desired selectivity.[1][2]

Materials:

  • This compound

  • Aryl halide (iodide, bromide, or triflate)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a dedicated Buchwald-Hartwig precatalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol% relative to Pd), and the base (1.5-2.0 eq) to an oven-dried Schlenk tube.

    • Add this compound (1.0 eq) and the aryl halide (1.1 eq).

    • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel, eluting with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalyst System ComponentLoading (mol%)Role
Palladium Precatalyst1 - 5Catalyst for the cross-coupling reaction
Phosphine Ligand1.2 - 6Stabilizes and activates the Pd catalyst
Base (NaOtBu or Cs₂CO₃)1.5 - 2.0 eqActivates the amine nucleophile

Visualization of Experimental Workflows

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Aldehyde in Methanol B Stir at RT (Imine Formation) A->B C Cool to 0 °C B->C D Add NaBH4 (Reduction) C->D E Stir at RT D->E F Quench with Water E->F G Concentrate F->G H Extract with DCM G->H I Wash & Dry H->I J Purify (Chromatography) I->J K N-Alkylated Product J->K

Caption: Workflow for the N-alkylation of this compound.

N_Arylation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Aryl Halide, Catalyst, Base & Solvent B Heat with Stirring (12-24h) A->B C Cool to RT B->C D Filter through Celite/Silica C->D E Concentrate D->E F Purify (Chromatography) E->F G N-Arylated Product F->G

Caption: General workflow for the N-arylation of this compound.

References

Application Notes: Synthesis of Metal-Complex Dyes Using 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-complex dyes are a significant class of colorants known for their superior fastness properties, brilliance, and stability. These dyes find extensive applications in textiles, leather, inks, and increasingly in advanced materials and biomedical imaging. The synthesis of these dyes typically involves the chelation of a metal ion with an organic ligand, often an azo dye. 2-Amino-6-iodophenol is a valuable, though not widely documented, precursor for the synthesis of such dyes. The presence of the amino, hydroxyl, and iodo functional groups on the aromatic ring offers a versatile platform for creating complex and functionalized dye molecules.

The amino group is readily diazotized and coupled with various aromatic compounds to form the chromophoric azo linkage. The hydroxyl group, positioned ortho to the amino group, acts as a chelating site for the metal ion, which is crucial for the formation of stable metal-complex dyes. The iodine atom, a unique feature of this precursor, can influence the dye's properties, such as its color, lightfastness, and potential for further functionalization through reactions like Suzuki or Sonogashira couplings, opening avenues for novel applications.

This document provides a detailed protocol for the synthesis of a metal-complex dye using this compound, based on established methodologies for analogous compounds.

General Synthesis Pathway

The synthesis of a metal-complex dye from this compound typically follows a two-step process:

  • Diazotization and Azo Coupling: The primary amino group of this compound is converted into a diazonium salt, which is then reacted with a suitable coupling component (an electron-rich aromatic compound) to form an azo dye.

  • Metallization: The resulting azo dye is then treated with a metal salt (e.g., copper, chromium, cobalt, or nickel salts) to form the final metal-complex dye.

Experimental Protocols

Protocol 1: Synthesis of Azo Dye from this compound

This protocol describes the synthesis of a representative azo dye using this compound and a generic coupling component, such as β-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization of this compound:

    • In a 250 mL beaker, suspend 2.49 g (0.01 mol) of this compound in a mixture of 50 mL of distilled water and 5 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring until a fine, uniform suspension is obtained.

    • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure full diazotization. The formation of the diazonium salt solution is indicated by a clear solution (or a slight yellow tint).

  • Azo Coupling:

    • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% (w/v) sodium hydroxide solution.

    • Cool this alkaline solution of β-naphthol to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline β-naphthol solution with continuous, vigorous stirring.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification of the Azo Dye:

    • After the coupling is complete, acidify the reaction mixture to a pH of approximately 7 by the dropwise addition of dilute hydrochloric acid to precipitate the dye completely.

    • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of a Copper-Complex Azo Dye

This protocol outlines the metallization of the synthesized azo dye with a copper salt.

Materials:

  • Azo dye from Protocol 1

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Aqueous ammonia (25%)

  • Ethylene glycol

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Complexation Reaction:

    • In a 500 mL round-bottom flask equipped with a condenser and a magnetic stirrer, add the synthesized azo dye (e.g., ~0.01 mol) to 200 mL of ethylene glycol.

    • To this suspension, add 10 mL of 25% aqueous ammonia.

    • Add 2.5 g (0.01 mol) of copper(II) sulfate pentahydrate to the mixture.

    • Heat the reaction mixture to 95-100 °C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Continue heating until all the starting azo dye has been consumed.

  • Isolation of the Metal-Complex Dye:

    • After the reaction is complete, cool the mixture to about 60 °C.

    • Add 200 mL of warm water and 20 g of ammonium chloride to salt out the metal-complex dye.

    • Stir the mixture for another 30 minutes as it cools to room temperature.

    • Collect the precipitated copper-complex dye by vacuum filtration.

    • Wash the solid product thoroughly with hot water to remove any inorganic salts.

    • Dry the final product in a vacuum oven at 60-70 °C.

Data Presentation

The synthesized azo dye and its metal complex should be characterized using various spectroscopic and analytical techniques. The quantitative data should be summarized for clear comparison.

Table 1: Physicochemical and Spectroscopic Data of the Synthesized Dyes

CompoundMolecular FormulaMolecular Weight ( g/mol )Colorλmax (nm) in EtOHMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Azo Dye Ligand C₁₆H₁₁IN₂O386.18Red[Expected ~480-520][Expected Value]
Copper-Complex Dye C₃₂H₂₀CuI₂N₄O₂897.88Dark Violet[Expected ~540-580][Expected Value]

*Note: The λmax and molar absorptivity values are hypothetical and would need to be determined experimentally.

Table 2: Fastness Properties of the Dyed Substrate (e.g., Wool Fabric)

DyeLight Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Azo Dye Ligand [Expected Value][Expected Value][Expected Value][Expected Value]
Copper-Complex Dye [Expected Value - Higher than ligand][Expected Value - Higher than ligand][Expected Value][Expected Value]

*Note: Fastness properties are dependent on the dyeing process and substrate and need to be experimentally determined.

Visualization of Workflow and Logical Relationships

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_metallization Metallization A This compound in HCl C Diazonium Salt Solution A->C Add dropwise at 0-5 °C B NaNO2 solution B->C E Azo Dye (Ligand) C->E Add to cold solution C->E D β-Naphthol in NaOH D->E G Metal-Complex Dye E->G Heat in ethylene glycol E->G F Copper(II) Sulfate F->G

Caption: General workflow for the synthesis of a copper-complex azo dye from this compound.

Logical Relationship of Components

logical_relationship Precursor This compound AzoDye Azo Dye Ligand Precursor->AzoDye Diazotization & Coupling MetalComplex Metal-Complex Dye AzoDye->MetalComplex Metallization MetalSalt Metal Salt (e.g., CuSO4) MetalSalt->MetalComplex Properties Enhanced Properties (Fastness, Stability) MetalComplex->Properties CouplingComponent Coupling Component (e.g., β-Naphthol) CouplingComponent->AzoDye

Caption: Logical relationship between precursors, intermediates, and the final metal-complex dye with enhanced properties.

2-Amino-6-iodophenol: A Versatile Scaffold for the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Amino-6-iodophenol is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures of interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a hydroxyl group, and an iodine atom on a benzene ring, allows for a variety of selective chemical transformations. The presence of the iodo group at a position ortho to both the amino and hydroxyl functionalities offers strategic advantages for the synthesis of diverse heterocyclic systems and biaryl compounds through well-established cross-coupling methodologies.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, it explores its application in the synthesis of phenoxazine derivatives, a class of compounds with significant biological and material properties.

Key Applications

The strategic placement of the amino, hydroxyl, and iodo groups on the aromatic ring makes this compound an ideal precursor for:

  • Suzuki-Miyaura Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling, enabling the facile formation of carbon-carbon bonds with a wide range of boronic acids. This allows for the synthesis of substituted 2-amino-biphenyl-6-ols, which are precursors to carbazole and other polycyclic aromatic structures.

  • Buchwald-Hartwig Amination: The iodo group can be efficiently coupled with a variety of primary and secondary amines to form N-arylated products. This reaction is a powerful tool for the synthesis of substituted diaminophenyl ethers and related structures.

  • Synthesis of Phenoxazines: this compound is a key starting material for the synthesis of phenoxazine scaffolds. Phenoxazines are an important class of heterocyclic compounds with applications as fluorescent dyes, redox indicators, and as core structures in various biologically active molecules.[1][2]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of aryl iodides analogous to this compound. These data provide a general indication of the expected yields and reaction conditions.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodophenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
22-Iodoaniline4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane100892
31-Iodo-2-aminobenzene3-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF901288
42-Iodophenol2-Thienylboronic acidPd/C (5)Na₂CO₃DME/H₂O252490

Note: The data in this table are based on reactions with structurally similar compounds and are intended to be representative. Actual yields with this compound may vary.

Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Iodides with Amines

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodophenolAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885
22-IodoanilineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102490
31-Iodo-2-aminobenzenen-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1001688
42-IodophenolBenzylaminePd(OAc)₂ (2)JohnPhos (4)K₂CO₃Toluene902082

Note: The data in this table are based on reactions with structurally similar compounds and are intended to be representative. Actual yields with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (3 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base B Add Catalyst: Pd(PPh3)4 A->B C Inert Atmosphere: Evacuate/Backfill (3x) B->C D Add Degassed Solvent C->D E Heat & Stir (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Dilute & Wash G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K K J->K Final Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Add Catalyst & Ligand: Pd2(dba)3 & XPhos B Add Base: NaOtBu A->B C Add Reactant Solution: This compound & Amine in Anhydrous Solvent B->C D Heat & Stir (100-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate & Purify (Column Chromatography) H->I J J I->J Final Product Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LIPID_ROS Lipid Peroxidation PUFA->LIPID_ROS Ferroptosis Ferroptosis LIPID_ROS->Ferroptosis GPX4 GPX4 GPX4->PUFA Reduces Lipid Peroxides GSH GSH GSSG GSSG GSH->GSSG GPX4 activity Aminophenol This compound Derivative Aminophenol->LIPID_ROS Inhibits (Radical Trapping)

References

Application Notes and Protocols: A Detailed Guide to the Diazotization of Halogenated Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental and versatile reaction in organic synthesis, enabling the conversion of primary aromatic amines into highly reactive diazonium salts. This process is of paramount importance in the synthesis of a wide array of organic compounds, including azo dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] Halogenated aminophenols are a significant class of substrates for this reaction, as the resulting diazonium salts are precursors to a variety of halogenated aromatic compounds with diverse applications. The presence of both a hydroxyl and a halogen substituent on the aromatic ring influences the reactivity and stability of the corresponding diazonium salt, necessitating carefully controlled reaction conditions.

This document provides a detailed protocol for the diazotization of halogenated aminophenols, intended for use by researchers, scientists, and professionals in drug development. It outlines the general procedure, key reaction parameters, and safety considerations.

General Reaction Mechanism

The diazotization reaction is typically carried out in a cold, acidic solution.[4] The process begins with the in-situ formation of nitrous acid (HNO₂) from a salt like sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5] The nitrous acid is then protonated by the excess acid to form the nitrosonium ion (NO⁺), a potent electrophile.[5][6] The primary aromatic amine of the halogenated aminophenol then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[5][6]

Experimental Protocol: General Procedure for the Diazotization of Halogenated Aminophenols

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Halogenated aminophenol (e.g., 2-amino-4-chlorophenol, 4-amino-2-bromophenol)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Urea (for quenching excess nitrous acid)

  • Distilled water

  • Ice

  • Starch-iodide paper (for testing for excess nitrous acid)

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines and concentrated acids are toxic and corrosive. Handle with care.

  • Diazonium salts in the solid state can be explosive. Always keep the diazonium salt in a cold aqueous solution and use it immediately after preparation. [7]

Procedure:

  • Preparation of the Amine Solution:

    • In a beaker of appropriate size, suspend the halogenated aminophenol in distilled water.

    • Place the beaker in an ice bath and cool the suspension to 0-5 °C with continuous stirring.

    • Slowly add concentrated hydrochloric acid or sulfuric acid to the suspension.[8] A typical molar ratio of acid to amine is 2.5 to 3:1 to ensure the formation of the amine salt and to maintain an acidic environment.[9] Stir until the aminophenol is completely dissolved. Maintain the temperature between 0 and 5 °C.[1][10]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite (approximately 1.05 to 1.1 equivalents relative to the aminophenol) in cold distilled water.[9]

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise to the cold amine solution from step 1 using a dropping funnel.[7]

    • Maintain the reaction temperature strictly between 0 and 5 °C throughout the addition.[4] This is crucial for the stability of the diazonium salt.

    • Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

    • Once the addition is complete and a slight excess of nitrous acid is maintained for about 10-15 minutes, the diazotization is considered complete.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • To remove the excess nitrous acid, which can interfere with subsequent reactions, add a small amount of urea to the reaction mixture.[8] Nitrogen gas will be evolved. Add urea portion-wise until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution of the halogenated aminophenol diazonium salt is now ready for use in subsequent reactions, such as azo coupling or Sandmeyer reactions. It is critical to use this solution immediately and not to isolate the diazonium salt as a solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the diazotization of specific halogenated aminophenols as reported in the literature.

Halogenated AminophenolAcid UsedTemperature (°C)Molar Ratio (Amine:NaNO₂)Yield (%)Reference
2-Chloro-4-methylanilineH₂SO₄0-51:1.0391 (of coupled product)[10]
2,4-DichloroanilineH₂SO₄0-51:198 (of coupled product)[8]

Note: Yields are often reported for the final, coupled product rather than the intermediate diazonium salt.

Experimental Workflow Diagram

Diazotization_Workflow General Workflow for Diazotization of Halogenated Aminophenols cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine_Sol 1. Prepare Amine Solution (Halogenated Aminophenol + Acid + H₂O) Diazotization 3. Diazotization (Slowly add NaNO₂ solution to amine solution at 0-5°C) Amine_Sol->Diazotization Nitrite_Sol 2. Prepare NaNO₂ Solution (NaNO₂ + H₂O) Nitrite_Sol->Diazotization Test 4. Monitor with Starch-Iodide Paper Diazotization->Test Check for excess HNO₂ Quench 5. Quench Excess HNO₂ with Urea (Optional) Diazotization->Quench Test->Diazotization Diazonium_Salt 6. Cold Diazonium Salt Solution (Use Immediately) Quench->Diazonium_Salt Further_Reaction Subsequent Reaction (e.g., Azo Coupling, Sandmeyer Reaction) Diazonium_Salt->Further_Reaction

Caption: General workflow for the diazotization of halogenated aminophenols.

References

Application Notes and Protocols: Leveraging 2-Amino-6-iodophenol in the Development of Novel Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of potent and specific ferroptosis inhibitors is therefore a promising therapeutic strategy. While not a recognized ferroptosis inhibitor itself, 2-Amino-6-iodophenol represents a versatile and untapped starting material for the synthesis of novel inhibitors. Its ortho-aminophenol scaffold is a key pharmacophore in known radical-trapping antioxidants and ferroptosis inhibitors. The presence of an iodine atom at the 6-position provides a strategic handle for introducing chemical diversity through modern cross-coupling reactions, allowing for the fine-tuning of physicochemical and pharmacological properties.

This document provides detailed application notes and protocols for the prospective use of this compound in the design, synthesis, and evaluation of new ferroptosis inhibitors.

Rationale for Utilizing this compound

The core hypothesis for the utility of this compound lies in the established anti-ferroptotic activity of ortho-aminophenol derivatives. These compounds can act as radical-trapping agents, donating a hydrogen atom from either the hydroxyl or amino group to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.

The iodine substituent in this compound is a key feature for synthetic elaboration. It allows for the introduction of a wide array of functional groups via well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the rapid generation of a library of derivatives with varying lipophilicity, electronic properties, and steric bulk, which are critical parameters for optimizing potency, selectivity, and pharmacokinetic profiles.

Proposed Synthetic Strategies

The following section outlines potential synthetic pathways starting from this compound to generate libraries of potential ferroptosis inhibitors.

Synthesis of Aryl-Substituted Derivatives via Suzuki-Miyaura Coupling

The introduction of various aryl and heteroaryl groups can modulate the electronic properties and steric environment of the ortho-aminophenol core.

Suzuki_Coupling Start This compound Reagents Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Start->Reagents Product 2-Amino-6-arylphenol Derivatives Reagents->Product

Caption: Proposed Suzuki-Miyaura coupling of this compound.

Synthesis of Alkynyl-Substituted Derivatives via Sonogashira Coupling

The introduction of alkynyl moieties can serve as a linker to other functional groups or to increase the rigidity of the molecule.

Sonogashira_Coupling Start This compound Reagents Terminal Alkyne Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., THF) Start->Reagents Product 2-Amino-6-alkynylphenol Derivatives Reagents->Product

Caption: Proposed Sonogashira coupling of this compound.

Synthesis of Amino-Substituted Derivatives via Buchwald-Hartwig Amination

The introduction of a secondary or tertiary amine can improve solubility and provide additional points for interaction with biological targets.

Buchwald_Hartwig_Amination Start This compound Reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reagents Product N-substituted-2,6-diaminophenol Derivatives Reagents->Product

Caption: Proposed Buchwald-Hartwig amination of this compound.

Synthesis of Benzoxazole Derivatives

The ortho-aminophenol moiety can be cyclized to form a benzoxazole ring, a privileged scaffold in medicinal chemistry. The iodine can be functionalized before or after cyclization.

Benzoxazole_Synthesis Start This compound Reagents Carboxylic Acid/Aldehyde Condensing Agent/Catalyst (e.g., PPA, TsOH) Start->Reagents Product 7-Iodo-benzoxazole Derivatives Reagents->Product Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Purification Purification & Characterization (NMR, MS, HPLC) Coupling->Purification Library Library of Derivatives Purification->Library Primary_Screen Primary Screen: Cell Viability Assay (RSL3/Erastin) Library->Primary_Screen Hit_ID Hit Identification (EC50 Determination) Primary_Screen->Hit_ID Secondary_Screen Secondary Screen: Lipid Peroxidation Assay (C11-BODIPY) Hit_ID->Secondary_Screen Lead_Opt Lead_Opt Secondary_Screen->Lead_Opt Lead Optimization Mechanism_of_Action Ferroptosis_Inducer Ferroptosis Inducer (e.g., RSL3, Erastin) GPX4_Inhibition GPX4 Inhibition / GSH Depletion Ferroptosis_Inducer->GPX4_Inhibition Lipid_ROS Lipid Peroxidation (Lipid-OO•) GPX4_Inhibition->Lipid_ROS Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Non_Toxic_Lipid Non-toxic Lipid Alcohol (Lipid-OOH) Inhibitor 2-Amino-6-arylphenol Derivative Radical_Trapping Radical Trapping (Hydrogen Donation) Inhibitor->Radical_Trapping Radical_Trapping->Lipid_ROS Inhibits Radical_Trapping->Non_Toxic_Lipid Converts to

Application Note: A Detailed Protocol for the Synthesis of 2-Amino-6-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of 2-Amino-6-iodophenol, a valuable scaffold for the development of novel therapeutic agents. 2-Aminophenol derivatives are of significant interest due to their diverse biological activities, including potential as anticancer and antimicrobial agents[1]. This protocol details a reliable multi-step synthesis involving the protection of the amino group, regioselective iodination, and subsequent deprotection. Alternative synthetic strategies and methods for purification and characterization are also discussed. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Iodinated phenolic compounds are crucial intermediates in organic synthesis and medicinal chemistry. The introduction of an iodine atom provides a handle for further functionalization through cross-coupling reactions and can also enhance the biological activity of the parent molecule. This compound derivatives, in particular, serve as foundational structures for various therapeutic agents[1][2]. Their utility is highlighted in the development of kinase inhibitors and other targeted therapies[3]. This application note presents a standard, reproducible laboratory procedure for the synthesis of the parent compound, this compound, from commercially available 2-aminophenol.

General Synthetic Strategies

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution pathway. Due to the presence of two activating groups (amino and hydroxyl), direct iodination of 2-aminophenol can lead to multiple products and oxidation. Therefore, a common and effective strategy involves three key stages:

  • Protection of the Amino Group: The highly reactive amino group is temporarily protected, typically as an amide (e.g., acetamide), to prevent side reactions and to modulate its directing effect during iodination[4].

  • Electrophilic Iodination: An iodinating agent is introduced to install an iodine atom onto the aromatic ring. The ortho, para-directing nature of the hydroxyl and acetamido groups directs the substitution primarily to the positions ortho and para to the hydroxyl group.

  • Deprotection of the Amino Group: The protecting group is removed to yield the final this compound product.

An alternative route for introducing iodine involves the diazotization of an amino group followed by a Sandmeyer-type reaction with an iodide salt, which is a common method for preparing aryl iodides[5].

Experimental Workflow

The overall synthetic workflow is depicted below. This multi-step process ensures a controlled reaction and facilitates the isolation of the desired product.

G cluster_0 Synthesis of this compound A Start: 2-Aminophenol B Step 1: Protection (Acetylation with Acetic Anhydride) A->B Reagents C Intermediate: 2-Acetamidophenol B->C Product D Step 2: Iodination (Iodine Monochloride) C->D Reactant E Intermediate: 2-Acetamido-6-iodophenol D->E Product F Step 3: Deprotection (Acid Hydrolysis) E->F Reactant G Crude Product F->G Product H Purification (Column Chromatography) G->H Process I Final Product: This compound H->I Isolated

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents such as iodine monochloride, acetic anhydride, and strong acids are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of this compound

This protocol is divided into three main steps.

Step 1: Protection of 2-Aminophenol (Acetylation)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (10.9 g, 100 mmol).

  • Reagent Addition: Add 50 mL of anhydrous acetic acid to the flask and stir until the solid is mostly dissolved.

  • Reaction: Carefully add acetic anhydride (11.2 mL, 120 mmol) to the solution.

  • Heating: Heat the mixture to reflux (approximately 118 °C) and maintain for 1 hour.

  • Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • Filtration: Collect the resulting white precipitate (2-acetamidophenol) by vacuum filtration, wash the solid with cold water (3 x 50 mL), and dry it under vacuum.

Step 2: Iodination of 2-Acetamidophenol

  • Setup: In a 500 mL round-bottom flask protected from light, dissolve the dried 2-acetamidophenol (15.1 g, 100 mmol) in 150 mL of a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: While stirring, add a solution of iodine monochloride (ICl) (17.9 g, 110 mmol) in 50 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C[4][6].

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water containing 10 g of sodium bisulfite to quench any unreacted iodine monochloride. Stir until the dark color dissipates.

  • Isolation: The product, 2-acetamido-6-iodophenol, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Note that a mixture of isomers may form, which will be separated after deprotection.

Step 3: Deprotection of 2-Acetamido-6-iodophenol (Hydrolysis)

  • Setup: Place the crude 2-acetamido-6-iodophenol from the previous step into a 250 mL round-bottom flask.

  • Reagent Addition: Add 100 mL of 6 M hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours until the solid completely dissolves, indicating the hydrolysis of the amide.

  • Neutralization: Cool the solution in an ice bath and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.

  • Filtration: Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Purification and Characterization
  • Purification: The crude product is purified by column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity) is typically effective for separating the desired 6-iodo isomer from other isomers (like the 4-iodo derivative) and impurities.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques.

    • Melting Point: Determine the melting point of the purified solid[7].

    • Spectroscopy (IR, NMR): Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra to confirm the functional groups and substitution pattern[7].

    • Mass Spectrometry (MS): Use MS to confirm the molecular weight of the compound.

Data Presentation

The following tables summarize typical reaction parameters and expected analytical data for the synthesis.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1AcetylationAcetic AnhydrideAcetic AcidReflux190-95
2IodinationIodine MonochlorideAcetic Acid0 - RT4-660-70*
3HydrolysisHydrochloric AcidWaterReflux2-385-95

*Yield of crude isomeric mixture before purification.

Table 2: Expected Characterization Data for this compound

AnalysisExpected Result
Appearance Off-white to light brown solid
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Melting Point Specific to the purified compound, determined experimentally
¹H NMR (DMSO-d₆) δ (ppm): ~7.2 (d, 1H), ~6.8 (d, 1H), ~6.5 (t, 1H), ~5.0 (br s, 2H, -NH₂), ~9.5 (br s, 1H, -OH)
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~3200 (O-H stretch), ~1600-1450 (Aromatic C=C)

Application in Drug Development

This compound is a versatile building block. The amino and hydroxyl groups can be further functionalized, and the iodine atom allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These modifications are central to structure-activity relationship (SAR) studies in drug discovery. For example, these derivatives can be developed as inhibitors of key signaling pathways implicated in diseases like cancer.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds KinA Kinase A Rec->KinA Activates KinB Kinase B KinA->KinB Phosphorylates TF Transcription Factor KinB->TF Activates Resp Cell Proliferation TF->Resp Promotes Inhibitor This compound Derivative Inhibitor->KinB Inhibits

Caption: Inhibition of a kinase pathway by a derivative.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Amino-6-iodophenol. The methods described herein are fundamental for identity confirmation, purity assessment, and quantitative analysis, crucial for research, quality control, and drug development.

Compound Information

This compound is an aromatic organic compound. Its analytical characterization relies on a combination of chromatographic and spectroscopic techniques to elucidate its structure and quantify its presence.

PropertyValueReference
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1][2][3]
CAS Number 99968-81-7[1]
IUPAC Name This compound[1]

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a robust method for the purity determination and quantification of this compound. A reverse-phase (RP) method is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Due to the presence of both an amino and a phenolic hydroxyl group, the compound's retention is pH-dependent. UV detection is suitable due to the aromatic nature of the molecule. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS).[4]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[5]

  • Data acquisition and processing software

Experimental Protocol: RP-HPLC with UV Detection

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric acid in Water. (For MS compatibility, replace with 0.1% Formic acid).[6]

    • Solvent B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a diluent such as 50:50 Acetonitrile:Water.

    • Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the diluent to a known concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution (e.g., Start with 95% A, ramp to 5% A over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 224 nm, 262 nm, or 308 nm (based on UV-Vis spectrum)[7]
Run Time 20 minutes
  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity using the area percent method.

    • Quantify the sample by constructing a calibration curve from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[8] For polar compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape.[9] Silylation is a common derivatization technique for compounds with active hydrogens (in -OH and -NH₂ groups). The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., Quadrupole)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Data system

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
  • Data Interpretation:

    • Identify the derivatized this compound peak.

    • The mass spectrum should show a molecular ion peak corresponding to the derivatized compound.

    • Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of iodine (a single stable isotope at m/z 127) will be a key identifier.

Spectroscopic Methods

Spectroscopic methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons. ¹³C NMR provides information about the carbon skeleton. For this compound, the spectra will show characteristic signals for the aromatic protons and carbons, as well as exchangeable protons from the -OH and -NH₂ groups.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is often a good choice as it can solubilize the compound and show the -OH and -NH₂ protons).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (often requires a longer acquisition time).

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for more complex structural confirmation if needed.

  • Data Interpretation (Expected Chemical Shifts):

    • ¹H NMR: Expect complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The exact shifts and coupling patterns will depend on the substitution pattern. Broad signals for the -OH and -NH₂ protons will also be present, and their chemical shifts are highly dependent on concentration and solvent.

    • ¹³C NMR: Expect 6 distinct signals for the aromatic carbons. The carbon bearing the iodine (C-I) will be at a lower field (approx. 80-100 ppm), while the carbons attached to the oxygen (C-O) and nitrogen (C-N) will be at a higher field (approx. 140-160 ppm).[10]

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 7.5110 - 130
C-I-80 - 100
C-NH₂-140 - 150
C-OH-150 - 160
-NH₂Variable (broad)-
-OHVariable (broad)-
Note: These are estimated ranges based on similar structures. Actual values must be determined experimentally.
Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in a molecule. This compound will exhibit characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H bonds.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., ATR accessory, KBr pellet press)

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation (Expected Absorption Bands):

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (medium, two bands for primary amine)
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-O (Phenol)Stretching1200 - 1260
C-N (Amine)Stretching1020 - 1250
UV-Vis Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. It is useful for quantification and for choosing an appropriate wavelength for HPLC detection. The spectrum is influenced by the solvent polarity and pH.[11]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., Methanol, Acetonitrile, or Water).

  • Data Acquisition:

    • Scan the sample over a range of 200-400 nm using the solvent as a blank.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax). For similar compounds like 2-Amino-4-nitrophenol, absorption maxima are observed around 224 nm, 262 nm, and 308 nm.[7] These values can serve as a guide for selecting detection wavelengths in HPLC.

Visualization of Workflows

The following diagrams illustrate the analytical workflows for characterizing this compound.

G cluster_0 Characterization Workflow Sample This compound Sample Purity Purity & Quantification Sample->Purity Separation Structure Structure Elucidation Sample->Structure Spectroscopy HPLC HPLC-UV/MS Purity->HPLC Primary Method GCMS GC-MS (derivatized) Purity->GCMS If Volatile NMR NMR (1H, 13C) Structure->NMR Definitive Structure MS Mass Spec Structure->MS Molecular Weight IR FTIR Structure->IR Functional Groups UV UV-Vis Structure->UV Electronic Structure

Caption: General analytical workflow for the characterization of this compound.

HPLC_Workflow cluster_1 HPLC Protocol Flow Prep Sample & Standard Preparation Setup HPLC System Setup (Column, Mobile Phase) Prep->Setup Inject Inject Samples & Standards Setup->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Analyze Data Analysis (Integration, Calibration) Acquire->Analyze Report Generate Report (Purity, Concentration) Analyze->Report

Caption: Step-by-step experimental workflow for HPLC analysis.

Logic_Diagram cluster_2 Relationship of Analytical Techniques Compound This compound Separation Separation Techniques Compound->Separation Identification Identification Techniques Compound->Identification HPLC HPLC Separation->HPLC Liquid Phase GC GC Separation->GC Gas Phase NMR NMR Identification->NMR Connectivity MS MS Identification->MS Mass & Formula IR IR Identification->IR Bonds HPLC->MS Coupling (LC-MS) GC->MS Coupling (GC-MS)

Caption: Logical relationship between separation and identification techniques.

References

Application Notes and Protocols: Spectroscopic Analysis of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of 2-Amino-6-iodophenol, a key intermediate in various synthetic applications. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides comprehensive protocols for obtaining this data.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4d1HAr-H
~6.7 - 6.9t1HAr-H
~6.5 - 6.7d1HAr-H
~4.5 - 5.5br s2H-NH₂
~9.0 - 10.0br s1H-OH

Note: Chemical shifts are solvent-dependent. The broad signals for -NH₂ and -OH are due to proton exchange and may not always be observed or may shift significantly with concentration and temperature.

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)Assignment
~150 - 155C-OH
~140 - 145C-NH₂
~130 - 135C-I
~120 - 125Ar-CH
~115 - 120Ar-CH
~110 - 115Ar-CH

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
1620 - 1580MediumN-H bending
1500 - 1400StrongAromatic C=C stretching
1300 - 1200StrongC-O stretching
1100 - 1000MediumC-N stretching
850 - 750StrongC-H out-of-plane bending
600 - 500MediumC-I stretching

Table 4: MS (Mass Spectrometry) Data

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
235100[M]⁺ (Molecular Ion)
108Variable[M-I]⁺
80Variable[M-I-CO]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H NMR):

  • Tune and shim the spectrometer for the specific probe and solvent.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Use a spectral width of approximately 12-16 ppm.

  • Set the relaxation delay to at least 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Use a spectral width of approximately 200-220 ppm.

  • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to achieve adequate signal-to-noise.

  • A relaxation delay of 2-5 seconds is recommended.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify and assign the peaks based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the ATR crystal to completely cover the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing and Analysis:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=C, C-O, C-I).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

  • For EI-MS (typically with GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • For ESI-MS (typically with LC-MS): Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate).

Data Acquisition:

  • Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, separated, and then introduced into the MS. For LC-MS, the sample is injected into the liquid chromatograph, separated, and then introduced into the MS. For direct infusion, the sample solution is directly infused into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (235.02 g/mol for this compound).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide additional structural information.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Structure Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Biological Evaluation of Novel o-Aminophenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Aminophenol derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antioxidant, antimicrobial, and anticancer properties.[1][2] The structural features of o-aminophenols, particularly the adjacent amino and hydroxyl groups on the aromatic ring, make them versatile scaffolds for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the biological evaluation of novel o-aminophenol derivatives, focusing on cytotoxicity, antimicrobial, and antioxidant assays.

Data Presentation: Biological Activities of Novel o-Aminophenol Derivatives

The following tables summarize the quantitative data on the biological activities of a series of recently synthesized o-aminophenol and their precursor o-nitrophenol derivatives.[1]

Table 1: Cytotoxicity of o-Aminophenol Derivatives (IC50 in µg/mL) [1]

CompoundKBHepG2A549MCF7
6b 32.0 ± 1.2>100>100>100
6c 45.6 ± 2.5>100>100>100
6f 68.3 ± 3.1>100>100>100
6i 74.9 ± 4.229.5 ± 1.871.3 ± 3.780.0 ± 4.5
12b 55.1 ± 2.9>100>100>100

Table 2: Antimicrobial Activity of o-Nitrophenol Derivatives (MIC in µg/mL) [1]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
5a 200200>200>200>200>200
5b 100100200200200200
5c 100100200200200200
5d >200>200>200>200>200>200
5e 200200>200>200>200>200
5f 200200>200>200>200>200
5g 100100100100100100
5h >200>200>200>200>200>200

Table 3: Antioxidant Activity of o-Aminophenol Derivatives [1]

CompoundDPPH Radical Scavenging (SC50 in µg/mL)ABTS Radical Cation Scavenging (EC50 in µg/mL)
6a 18.95 ± 0.8-
6b 25.41 ± 1.1-
6c 34.26 ± 1.5-
6d -4.00 ± 0.2
6e 22.78 ± 1.0-
6f 29.63 ± 1.3-
6g -11.25 ± 0.5
6h 20.14 ± 0.9-
6i 28.57 ± 1.2-
12a -8.75 ± 0.4
12b 31.89 ± 1.4-
Ascorbic Acid 12.60 ± 0.6-
Quercetin -9.8 ± 0.4

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., KB, HepG2, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel o-aminophenol derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Novel o-aminophenol derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Novel o-aminophenol derivatives

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Prepare various concentrations of the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a control containing methanol and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • Determine the SC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Novel o-aminophenol derivatives

  • 96-well microplate

  • Microplate reader

Protocol:

  • ABTS•+ Radical Cation Generation:

    • Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • Incubation and Measurement:

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and determine the EC50 value using the same formulas as for the DPPH assay.

Advanced Protocols for Apoptosis Detection

Cytotoxic compounds often induce cell death through apoptosis. Flow cytometry and western blotting are powerful techniques to investigate the apoptotic mechanism of novel o-aminophenol derivatives.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol Outline:

  • Treat cells with the o-aminophenol derivative for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Western Blot Analysis of Apoptosis Markers

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic signaling cascade.

Key Markers to Investigate:

  • Caspases: Look for the cleavage of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) into their active fragments.

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: Examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to determine the involvement of the intrinsic pathway.

Protocol Outline:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the apoptosis markers of interest.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Stock Solution Treatment Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay_Proc Assay Procedure (e.g., MTT) Incubation->Assay_Proc Abs_Measure Absorbance Measurement Assay_Proc->Abs_Measure Calc_Viability % Cell Viability Calculation Abs_Measure->Calc_Viability IC50_Det IC50 Value Determination Calc_Viability->IC50_Det

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Mitochondrion Mitochondrion Active_Caspase8->Mitochondrion Crosstalk (Bid) Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Compound o-Aminophenol Derivative Compound->Death_Receptor Activation? Compound->Mitochondrion Stress?

Caption: General overview of apoptotic signaling pathways.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Amino-6-iodophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Amino-6-iodophenol. The content is tailored for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity. Direct iodination of 2-aminophenol is challenging due to the high activation of the aromatic ring by both the hydroxyl and amino groups, which can lead to a mixture of isomers and over-iodination. A more reliable strategy involves the protection of the more activating amino group, followed by iodination and subsequent deprotection.

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start 2-Aminophenol prot Protection (Acetylation) with Acetic Anhydride start->prot intermed1 2-Acetamidophenol prot->intermed1 iod Iodination (e.g., with NIS) intermed1->iod intermed2 Mixture of Iodinated Isomers (4-iodo and 6-iodo) iod->intermed2 deprot Deprotection (Acid Hydrolysis) intermed2->deprot intermed3 Crude Product Mixture (Isomeric Aminoiophenols) deprot->intermed3 purify Column Chromatography intermed3->purify end This compound purify->end

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis.

Step 1: Protection (Acetylation)

  • Q1: My acetylation reaction is incomplete, and I still see starting material (2-aminophenol) by TLC. What should I do?

    • A1: Ensure your reagents are anhydrous, as water can hydrolyze the acetic anhydride. You can try increasing the equivalents of acetic anhydride (e.g., from 1.1 to 1.5 eq.). Extending the reaction time or gently warming the reaction mixture (e.g., to 40-50°C) can also drive the reaction to completion.

  • Q2: I am observing a dark-colored reaction mixture during acetylation. Is this normal?

    • A2: Aminophenols can be sensitive to air oxidation, which can cause discoloration. While some color change is common, a very dark mixture may indicate degradation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. Ensure the starting material is of high purity.

Step 2: Iodination

  • Q3: My iodination reaction is not working or is very slow. What are the possible causes?

    • A3: The reactivity of iodinating agents can vary. N-Iodosuccinimide (NIS) may require an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or trifluoroacetic acid) to enhance its electrophilicity, especially for less reactive substrates. Ensure your solvent (e.g., acetonitrile, DMF) is anhydrous. Also, verify the quality of your NIS, as it can decompose over time.

  • Q4: I am getting a mixture of products, primarily two isomers. How can I improve the selectivity for the 6-iodo position?

    • A4: This is the primary challenge of this synthesis. The hydroxyl group in 2-acetamidophenol directs electrophilic substitution to both the ortho (position 6) and para (position 4) positions. The ratio is solvent and reagent dependent. You can screen different conditions to optimize for the desired 6-iodo isomer. Bulky iodinating agents or specific solvent systems might favor one position over the other due to steric hindrance, but a mixture is highly likely. The primary method for obtaining the pure 6-iodo isomer will be through careful purification.

  • Q5: I am observing di-iodinated byproducts in my reaction mixture. How can I prevent this?

    • A5: Over-iodination occurs when the reaction conditions are too harsh or the stoichiometry is incorrect. To minimize this, use no more than 1.0 to 1.1 equivalents of the iodinating agent. Add the reagent slowly at a controlled temperature (e.g., 0°C to room temperature) to maintain control over the reaction. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

SideProducts sub 2-Acetamidophenol reagent + Iodinating Agent (e.g., NIS) sub->reagent product_6 Desired Product 2-Acetamido-6-iodophenol reagent->product_6 Ortho attack product_4 Major Side Product 2-Acetamido-4-iodophenol reagent->product_4 Para attack

Caption: Formation of isomeric products during the iodination step.

Step 3: Deprotection (Hydrolysis)

  • Q6: The hydrolysis of the acetyl group is not going to completion. What can I do?

    • A6: Acid-catalyzed hydrolysis (e.g., with HCl or H₂SO₄ in aqueous ethanol) typically requires elevated temperatures (reflux). Ensure you are using a sufficient concentration of acid and allowing adequate reaction time (monitor by TLC). If acidic conditions are problematic, you can try basic hydrolysis (e.g., with NaOH or KOH), but be aware that the product is a phenol and will form a phenoxide salt, requiring an acidic workup to protonate it.[1]

  • Q7: My product seems to be degrading during the hydrolysis step, indicated by significant darkening of the solution. How can I avoid this?

    • A7: The final product, this compound, is an aminophenol and is susceptible to oxidation, especially at high temperatures and in the presence of air. Performing the hydrolysis and workup under an inert atmosphere can help. Additionally, using the minimum necessary temperature and reaction time is crucial. After neutralization, extracting the product quickly into an organic solvent can also limit its exposure to oxidative conditions.

Step 4: Purification

  • Q8: How can I effectively separate the this compound from the 2-Amino-4-iodophenol isomer?

    • A8: The two isomers have different polarity due to the position of the iodine atom, which should allow for separation using column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Careful fraction collection and analysis by TLC are essential to isolate the pure desired product. In some cases, preparative HPLC may be necessary for high-purity samples.

Data Presentation

Optimizing the iodination step is critical for maximizing the yield of the desired product. The choice of iodinating agent and solvent can influence both overall yield and regioselectivity. While specific data for 2-acetamidophenol is scarce, the following table summarizes results for the iodination of other substituted phenols to provide a basis for experimental design.

SubstrateIodinating AgentSolventTemp. (°C)Yield of Mono-iodinated Product(s)Reference
PhenolI₂ (0.5 eq) / H₂O₂ (1.0 eq)WaterRT49% (2-iodo), 21% (2,6-diiodo)[2]
p-CresolNIS / p-TsOHAcetonitrileRTHigh Yield (ortho-iodination)
AnilineNIS (Grinding)Solvent-freeRT97% (p-iodo)
AcetanilideI₂ / HIO₃EthanolReflux85% (p-iodo)[3]
2-HydroxyacetophenoneNISAcetic AcidRefluxModerate Yield (ortho/para isomers)[2]

Note: For 2-acetamidophenol, the -OH group is a strong ortho, para-director, while the -NHAc group is a weaker ortho, para-director. Iodination is expected to occur primarily at the 4- and 6-positions. Experimentation is required to determine the precise isomer ratio under various conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidophenol (Protection)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into cold water to precipitate the product. If acetic acid was used as the solvent, carefully neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product, 2-acetamidophenol, can be used in the next step, often without further purification.[4]

Protocol 2: Synthesis of 2-Acetamido-6-iodophenol (Iodination)

  • Setup: Dissolve 2-acetamidophenol (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF in a flask protected from light and equipped with a magnetic stir bar.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the solution in portions at room temperature. Optional: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of two new, lower Rf spots (the 4- and 6-iodo isomers).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NIS or iodine.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of iodinated isomers.

Protocol 3: Synthesis of this compound (Deprotection & Purification)

  • Setup: Dissolve the crude mixture of 2-acetamido-iodophenol isomers in a mixture of ethanol and 6M hydrochloric acid (e.g., a 1:1 v/v ratio).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours, or until TLC shows the disappearance of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The product may precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of 2-amino-4-iodophenol and this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the two isomers and obtain the pure this compound.

References

Technical Support Center: Synthesis and Purification of 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-6-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge in synthesizing this compound from 2-aminophenol is controlling the regioselectivity of the iodination reaction. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that direct electrophilic substitution to the ortho and para positions.[1] This can lead to the formation of a mixture of isomers, including 4-iodo-2-aminophenol and 2,4-diiodo-2-aminophenol, in addition to the desired this compound.

Q2: Which iodinating agents are suitable for the synthesis of this compound?

Several iodinating agents can be used, and the choice can influence the yield and isomer distribution. Common agents include:

  • Iodine monochloride (ICl): A reactive iodinating agent that can be effective but may lead to over-iodination if not carefully controlled.[2]

  • Hypoiodous acid (HOI): Often generated in situ from iodine and an oxidizing agent (e.g., sodium hypochlorite) or in a basic solution. This can be a milder method for iodinating phenols.[3][4]

  • Iodine with an oxidizing agent: A combination of molecular iodine with an oxidizing agent like iodic acid can be used to achieve iodination.[5]

Q3: How can I improve the regioselectivity to favor the formation of the 6-iodo isomer?

Achieving high selectivity for the ortho position (6-position) can be difficult due to steric hindrance.[1] However, some strategies can be employed:

  • Use of Directing Groups: While not explicitly detailed for this specific synthesis in the provided results, the use of directing groups that can chelate the iodinating agent and deliver it to the ortho position is a known strategy for ortho-iodination of phenols.[1]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of a specific isomer.[2]

Q4: What are the common impurities I should expect in my crude product?

Common impurities include:

  • Isomeric byproducts: 4-iodo-2-aminophenol is a likely major impurity due to the para-directing effect of the hydroxyl group.[3]

  • Di-iodinated products: 2,4-diiodo-2-aminophenol and 2,6-diiodo-2-aminophenol can form if the reaction is not carefully controlled.[4]

  • Unreacted starting material: Residual 2-aminophenol may be present.

  • Oxidation/decomposition products: Aminophenols can be sensitive to oxidation, leading to colored impurities.[3]

Q5: What purification methods are effective for isolating this compound?

Purification of the crude product is typically necessary to isolate the desired isomer.

  • Column Chromatography: This is a common method for separating isomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Low Substrate Reactivity While 2-aminophenol is an activated substrate, ensure the quality of the starting material.
Decomposition of Iodinating Agent Iodine monochloride is moisture-sensitive.[2] Ensure it is handled under anhydrous conditions. If generating HOI in situ, ensure the conditions are appropriate.
Inappropriate Reaction Temperature For highly activated substrates, reactions are often run at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions.[2]
Oxidation of the Product The reaction mixture may darken, indicating oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
Issue 2: Formation of Multiple Isomers (Low Purity)
Potential Cause Troubleshooting Steps
Lack of Regiocontrol This is the most common issue. Experiment with different iodinating agents and solvent systems. For instance, the choice of solvent can influence the distribution of isomers.[1]
Over-iodination To minimize the formation of di-iodinated products, carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio or even a slight sub-stoichiometric amount of the iodinating agent to the 2-aminophenol can favor mono-iodination.[2]
High Reaction Temperature Running the reaction at a lower temperature can decrease the overall reaction rate and may improve selectivity for the desired isomer.[2]

Experimental Protocols

Method 1: Iodination using Iodine Monochloride (ICl)

  • Dissolve 2-aminophenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ICl (1.0 equivalent) in the same solvent to the cooled 2-aminophenol solution over a period of 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete , quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Iodination using in situ Generated Hypoiodous Acid (HOI)

  • Dissolve 2-aminophenol and sodium iodide in a mixture of methanol and water.

  • Cool the solution to 0 °C.

  • Slowly add a solution of sodium hypochlorite (bleach) to the mixture. The sodium hypochlorite will oxidize the iodide to generate hypoiodous acid in situ.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • After completion , quench with sodium thiosulfate solution.

  • Acidify the solution carefully with a dilute acid (e.g., 2M HCl) to a pH of 3-4 to precipitate the product.[4]

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude solid by recrystallization or column chromatography.

Data Presentation

Table 1: Factors Influencing Yield and Purity of this compound

ParameterEffect on YieldEffect on Purity (Selectivity)Recommendations
Iodinating Agent Varies depending on reactivity.Highly influential. ICl is very reactive and may lead to over-iodination. In situ HOI can be milder.Screen different iodinating agents to find the optimal balance of reactivity and selectivity.
Stoichiometry Using excess iodinating agent can lead to loss of desired product through over-iodination.Crucial for controlling over-iodination.Use a 1:1 or slightly less than 1:1 molar ratio of iodinating agent to 2-aminophenol.[2]
Temperature Higher temperatures may increase reaction rate but can also lead to decomposition.Lower temperatures generally favor higher selectivity.[2]Start with low temperatures (e.g., 0 °C) and adjust as needed.
Solvent Can affect the solubility of reagents and the reaction rate.Can influence the isomer distribution.[1]Experiment with different solvents (e.g., glacial acetic acid, methanol, chlorinated solvents).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2-Aminophenol B Cool to 0 °C A->B C Slowly Add Iodinating Agent B->C D Monitor Reaction (TLC) C->D E Quench Reaction D->E F Extract Product E->F G Dry and Concentrate F->G H Column Chromatography G->H I Recrystallization G->I J Characterize Pure Product H->J I->J

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity / Multiple Spots on TLC Start Reaction Issue Yield_Q1 Is the reaction mixture dark? Start->Yield_Q1 Purity_Q1 Are there spots with lower Rf than the product? Start->Purity_Q1 Yield_A1_Yes Possible Oxidation. Run under inert atmosphere. Yield_Q1->Yield_A1_Yes Yes Yield_A1_No Check reagent purity and temperature. Yield_Q1->Yield_A1_No No Purity_A1_Yes Possible over-iodination. Reduce stoichiometry of iodinating agent. Purity_Q1->Purity_A1_Yes Yes Purity_A1_No Likely isomer formation. Optimize temperature and solvent. Purity_Q1->Purity_A1_No No

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-6-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, di-iodinated species, regioisomers, and oxidation byproducts. Due to its amino and phenol groups, this compound is susceptible to oxidation, which can result in colored impurities. The compound may also be sensitive to light and air, leading to degradation products.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[1][2] It is advisable to store it in a refrigerator.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent.

  • Possible Cause: The solvent polarity is not appropriate for this compound.

  • Solution: Select a solvent or a solvent system with a different polarity. 2-Aminophenol, a related compound, is soluble in hot water and ethanol.[1][3] A solvent system (e.g., ethanol/water, toluene/heptane) can be tested to find the optimal conditions where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Problem 2: The compound oils out instead of crystallizing upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Add a small amount of additional solvent to the hot solution to reduce saturation.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Try scratching the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure this compound if available.

Problem 3: The resulting crystals are colored (e.g., brown or tan).

  • Possible Cause: The compound has oxidized during the recrystallization process. Aminophenols are known to be sensitive to air and light, leading to colored oxidation products.[1]

  • Solution:

    • Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Add a small amount of a reducing agent, such as sodium dithionite or sodium bisulfite, to the recrystallization solvent to prevent oxidation.

    • Use activated charcoal to decolorize the solution before crystallization. Add the charcoal to the hot solution and filter it through celite before cooling.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components on the stationary phase.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aminophenols is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on the TLC plate.

    • Consider using a different stationary phase if baseline separation cannot be achieved on silica gel.

Problem 2: The compound streaks on the column.

  • Possible Cause: The compound is too polar for the chosen eluent, or it is interacting strongly with the acidic silica gel. The sample may have been loaded in a solvent in which it is too soluble.

  • Solution:

    • Increase the polarity of the eluent system.

    • Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing of the basic amino group.

    • Load the crude product onto the column in a minimal amount of a solvent in which it is sparingly soluble to ensure a narrow starting band.[4]

Problem 3: The compound appears to be degrading on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of silica gel and prolonged exposure to air during chromatography.

  • Solution:

    • Use a neutral stationary phase like alumina.

    • Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.

    • Run the column as quickly as possible to minimize the residence time of the compound on the stationary phase. This can be aided by applying positive pressure ("flash chromatography").

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, toluene, and mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent under an inert atmosphere.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper (or a pad of celite for charcoal) to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).[5] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Apply the sample carefully to the top of the silica gel bed.[4] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to accelerate the elution if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100High2-aminophenol is soluble in hot water.[3]
Ethanol78HighGood solvent for many phenols and anilines.
Isopropanol82Medium-HighSimilar to ethanol, can be a good choice.
Toluene111LowMay be suitable for less polar impurities.
Hexane/Heptane69 / 98Very LowTypically used as an anti-solvent.
Ethyl Acetate77MediumCommon solvent for chromatography.
Dichloromethane40MediumCommon solvent for chromatography.

Table 2: Typical Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Alternative Stationary Phase Alumina (neutral)
Eluent System (Example) Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30)
Eluent Modifier 0.1-1% Triethylamine (to reduce tailing)
Loading Technique Dry loading or concentrated solution
Monitoring TLC with UV visualization and/or staining

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in min. hot solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration recrys_dissolve->recrys_filter recrys_cool Cool to Crystallize recrys_filter->recrys_cool recrys_isolate Isolate Crystals recrys_cool->recrys_isolate recrys_end Pure Crystals recrys_isolate->recrys_end troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue color_issue Colored Product? start->color_issue separation_issue Poor Separation? start->separation_issue sol_inert Use Inert Atmosphere Add Reducing Agent color_issue->sol_inert Yes sol_charcoal Use Activated Charcoal color_issue->sol_charcoal Yes sol_eluent Optimize Eluent (via TLC) separation_issue->sol_eluent Yes sol_base Add Base to Eluent (e.g., TEA) separation_issue->sol_base Yes

References

preventing oxidation and color formation in aminophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent oxidation and color formation in aminophenol derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my aminophenol derivative solution turning brown/yellow?

A1: The discoloration of aminophenol derivatives is a common issue caused by oxidation.[1][2] When exposed to atmospheric oxygen and/or light, these compounds oxidize to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[1] This color change indicates that the reagent has degraded and may introduce impurities into your experiments.[1]

Q2: What are the primary factors that accelerate the oxidation of aminophenol derivatives?

A2: Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the main driver of oxidation.[1]

  • Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[1][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1][4] In fact, the rate of oxidation of 2-aminophenol increases with pH up to an optimum of pH 9, after which the rate starts to decrease.[4]

  • Metal Ions: Trace amounts of metal ions, especially copper (Cu²⁺), can act as powerful catalysts for the oxidation process.[1]

Q3: Which of the aminophenol isomers is the most stable?

A3: 3-Aminophenol (meta-isomer) is generally more stable and less susceptible to oxidation under atmospheric conditions compared to 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer).[2][5] Both ortho- and para-isomers are highly prone to oxidation and readily form colored products due to their ability to form more stable quinone-imine or quinone-like radical species.[2][5]

Q4: How can I prevent my aminophenol derivative solutions from degrading during analytical procedures like HPLC?

A4: To ensure the stability and integrity of aminophenol derivative solutions for HPLC analysis, it is critical to add an antioxidant to your sample solvent (diluent) and/or mobile phase.[1] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[1] Additionally, you should always prepare samples fresh immediately before injection and protect them from light.[1]

Q5: My forced degradation studies show a significant loss of the parent compound, but I don't see any major degradation peaks. What could be the issue?

A5: This is a common issue that can arise from several factors in forced degradation studies:

  • Formation of non-UV active degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.

  • Formation of volatile degradants: Some degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation of degradants: The degradation products may not be soluble in the mobile phase.

  • Adsorption of degradants: The degradants may be adsorbing onto the HPLC column and not eluting.[6]

Troubleshooting Guides

Issue 1: Solid aminophenol derivative has darkened in color upon storage.
  • Possible Cause: The compound has oxidized due to improper storage. Exposure to air, light, and moisture can accelerate this process.[2]

  • Solution:

    • Procurement: Source high-purity raw materials, as impurities can catalyze oxidation.

    • Storage: Store the solid compound in an opaque, tightly sealed container. For highly sensitive derivatives, consider storage under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) and at reduced temperatures.[1] Innovative packaging solutions like 3-layered aluminum foil bags purged with nitrogen can also be used.

Issue 2: Aminophenol derivative solution discolors rapidly after preparation.
  • Possible Cause 1: Dissolved oxygen in the solvent is causing rapid oxidation.

    • Solution: Deoxygenate the solvent before use by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes.[1]

  • Possible Cause 2: The pH of the solution is too high (alkaline).

    • Solution: Adjust the pH of the solution to be acidic. A lower pH protonates the amino group, making the compound more stable against oxidation.[7] For para-aminophenol, a pH well under 5.48 is recommended.[7]

  • Possible Cause 3: Trace metal ion contamination is catalyzing the oxidation.

    • Solution: Use high-purity solvents and glassware. If metal contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to the solution.[8]

Issue 3: Reaction yield is low, and colored impurities are observed during work-up.
  • Possible Cause: The aminophenol derivative or an intermediate is oxidizing under the reaction conditions.

  • Solution:

    • Implement Air-Free Techniques: Handle the aminophenol derivative and conduct the reaction under an inert atmosphere using a glovebox or Schlenk line to prevent exposure to atmospheric oxygen.[1]

    • Use Deoxygenated Reagents: Ensure all solvents and liquid reagents are deoxygenated before addition.[1]

    • Maintain an Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.[1]

Data Presentation

Table 1: Commonly Used Antioxidants for Stabilizing Aminophenol Derivatives

AntioxidantTypical ConcentrationEfficacy and Application Notes
Ascorbic Acid0.01 - 0.1%Highly effective as a reducing agent in aqueous solutions, especially for stabilizing HPLC samples.[1]
Sodium Metabisulfite0.05 - 0.5%A strong reducing agent, can be very effective in preventing discoloration.[1]
Glutathione1.0 mMCan completely attenuate cytotoxicity induced by aminophenol metabolites in certain biological systems.[1]
N-acetyl-L-cysteine (NAC)2.0 mMCan partially attenuate cytotoxicity from aminophenol metabolites.[1]
Butylated hydroxytoluene (BHT)VariesA radical scavenger, often used in organic solvents. Effectiveness can vary depending on the system.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of an Aminophenol Derivative
  • Solvent Deoxygenation: Place the desired volume of high-purity water into a flask. Sparge with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If required, add an antioxidant from Table 1 (e.g., ascorbic acid to a final concentration of 0.1%).

  • pH Adjustment: If necessary, adjust the pH of the deoxygenated solvent to the acidic range using an appropriate acid (e.g., hydrochloric acid or acetic acid).

  • Dissolution: In an amber vial to protect from light, accurately weigh the required amount of the aminophenol derivative.[1] Add the deoxygenated, pH-adjusted, and antioxidant-containing solvent to the vial to achieve the target concentration.

  • Inert Headspace: Cap the vial tightly. If storing for any period before use, flush the headspace of the vial with inert gas before sealing.[1]

  • Storage: Store the solution in a cool, dark place. For long-term storage, refrigeration is recommended.

Protocol 2: General Procedure for a Reaction Using an Air-Sensitive Aminophenol Derivative
  • Apparatus Setup: Assemble the reaction glassware (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet). Ensure all glassware is dry.

  • Inerting the System: Purge the entire system with a steady stream of an inert gas like nitrogen or argon for at least 10-15 minutes.

  • Reagent Addition:

    • Solids: Add solid reagents, including the aminophenol derivative, under a strong counterflow of inert gas.

    • Liquids: Introduce deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe.[1]

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a gas bubbler.[1]

  • Work-up: Upon completion, cool the reaction mixture to the appropriate temperature under the inert atmosphere before quenching or proceeding with the work-up.

Visualizations

OxidationPathway Oxidation Pathway of p-Aminophenol Aminophenol p-Aminophenol (Colorless) Radical Semiquinoneimine Radical Aminophenol->Radical Oxidation (O2, Light, Metal Ions) Quinoneimine Quinoneimine (Colored) Radical->Quinoneimine Further Oxidation Polymer Polymerized Products (Dark Brown/Black) Quinoneimine->Polymer Polymerization

Caption: Oxidation pathway of p-Aminophenol leading to color formation.

TroubleshootingWorkflow Troubleshooting Discoloration of Aminophenol Solutions Start Solution Discolored? CheckSolvent Was the solvent deoxygenated? Start->CheckSolvent Yes Deoxygenate Action: Sparge solvent with N2/Ar. CheckSolvent->Deoxygenate No CheckpH Is the pH acidic? CheckSolvent->CheckpH Yes End Problem Resolved Deoxygenate->End AdjustpH Action: Adjust pH to acidic range. CheckpH->AdjustpH No CheckLight Was the solution protected from light? CheckpH->CheckLight Yes AdjustpH->End ProtectLight Action: Use amber vials/cover with foil. CheckLight->ProtectLight No CheckAntioxidant Was an antioxidant used? CheckLight->CheckAntioxidant Yes ProtectLight->End AddAntioxidant Action: Add an appropriate antioxidant. CheckAntioxidant->AddAntioxidant No CheckAntioxidant->End Yes AddAntioxidant->End

Caption: A workflow for troubleshooting the discoloration of aminophenol solutions.

PreventionStrategies Interrelated Strategies for Preventing Aminophenol Oxidation center Stable Aminophenol Derivative InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->center Removes O2 Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->center Scavenges Radicals AcidicpH Acidic pH AcidicpH->center Increases Stability LightProtection Protection from Light (Amber Vials) LightProtection->center Prevents Photo-oxidation ChelatingAgents Chelating Agents (e.g., EDTA) ChelatingAgents->center Sequesters Metal Catalysts LowTemperature Low Temperature Storage LowTemperature->center Reduces Reaction Rate

Caption: Key strategies to prevent the oxidation of aminophenol derivatives.

References

troubleshooting guide for incomplete 2-Amino-6-iodophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 2-Amino-6-iodophenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is incomplete, showing significant starting material by TLC/LC-MS. What are the common causes?

A1: Incomplete conversion in reactions involving this compound can stem from several factors, often related to the inherent reactivity of the molecule and the specific reaction conditions. Key areas to investigate include:

  • Catalyst Inactivity: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the palladium or copper catalyst may be inactive or poisoned. This can be due to poor quality reagents, exposure to oxygen, or the presence of coordinating functional groups on the substrate itself (the amino and hydroxyl groups).

  • Suboptimal Reaction Conditions: The chosen ligand, base, solvent, and temperature may not be ideal for this specific substrate. The steric hindrance from the ortho-iodo and amino groups, along with the electronic properties of the phenol, can necessitate carefully optimized conditions.

  • Poor Solubility: this compound or other reagents may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture with slow kinetics.

  • Side Reactions: Competing side reactions, such as O- versus N-functionalization or dehalogenation, can consume reagents and catalyst, preventing the desired reaction from reaching completion.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The presence of three distinct functional groups (amino, iodo, and phenol) on this compound makes chemoselectivity a critical challenge.

  • N- vs. O-Functionalization: In cross-coupling reactions, both the amino and hydroxyl groups are nucleophilic and can compete for arylation or acylation. The choice of catalyst system (metal and ligand) and base is crucial for directing selectivity. For instance, in some copper-catalyzed reactions, selective N-arylation of 2-aminophenols has been observed, while palladium catalysts with specific phosphine ligands might favor N-arylation in other cases.[1] Protecting one of the functional groups is a common strategy to ensure selectivity.

  • Reactivity of the C-I Bond: While the carbon-iodine bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling, side reactions involving the other functional groups can still occur.

Q3: Should I use a protecting group for the amino or phenol group?

A3: The use of protecting groups is a common and often necessary strategy to achieve clean and high-yielding reactions with this compound.

  • When to Protect: If you are observing a mixture of N- and O-functionalized products, or if the unprotected functional groups are interfering with the desired reaction (e.g., by coordinating to the catalyst), protection is highly recommended.

  • Choosing a Protecting Group: The choice of protecting group should be orthogonal to the planned reaction conditions. For example, if your reaction is base-sensitive, you should choose a protecting group that is stable to base but can be removed under acidic or other specific conditions. Common protecting groups for amines include Boc, Cbz, and acetyl, while phenols can be protected as ethers (e.g., methyl, benzyl) or silyl ethers.[2][3]

Q4: What are the best practices for setting up and monitoring reactions with this compound?

A4: Careful experimental setup and monitoring are key to successful outcomes.

  • Inert Atmosphere: Many reactions involving this compound, especially metal-catalyzed cross-couplings, are sensitive to oxygen. It is crucial to use anhydrous solvents and to thoroughly degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use high-purity reagents and solvents. The quality of the catalyst, ligands, and base can significantly impact the reaction outcome.

  • Reaction Monitoring: Regularly monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any side products. For TLC analysis, a common mobile phase is a mixture of ethyl acetate and hexane. Staining with potassium permanganate or visualization under UV light can be used to identify spots. For LC-MS analysis, a C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid) is a good starting point.[4][5][6][7]

Troubleshooting Guide for Incomplete Reactions

This guide provides a structured approach to troubleshooting common issues encountered in reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Inappropriate ligand or base. 4. Poor reagent quality. 5. Presence of oxygen or moisture.1. Use a fresh, high-purity catalyst. Consider using a pre-catalyst. 2. Optimize the temperature. Some reactions may require higher temperatures to overcome the activation energy. 3. Screen a panel of ligands and bases. For Suzuki reactions, bulky electron-rich phosphine ligands are often effective. For Buchwald-Hartwig, ligands like XPhos or SPhos may be suitable.[3][8] 4. Ensure all reagents are pure and dry. 5. Thoroughly degas the solvent and run the reaction under a strict inert atmosphere.
Formation of a Mixture of N- and O-functionalized Products 1. Competing nucleophilicity of the amino and hydroxyl groups. 2. Non-selective catalyst system.1. Protect either the amino or the phenol group. The choice of protecting group will depend on the subsequent reaction conditions.[2] 2. Screen different catalyst systems. Copper-based catalysts may favor N-arylation in some cases, while specific palladium/ligand combinations might offer different selectivity.[1]
Observation of Dehalogenation Byproduct (loss of iodine) 1. Presence of a hydride source (e.g., water, alcohol solvent). 2. Side reaction promoted by the catalyst.1. Use anhydrous solvents and reagents. 2. Optimize the reaction time; shorter reaction times can sometimes minimize this side reaction. Consider a different ligand that promotes reductive elimination over other pathways.
Formation of Unidentified Byproducts 1. Decomposition of starting material or product. 2. Unexpected side reactions.1. Lower the reaction temperature. 2. Analyze the reaction mixture by LC-MS to identify the mass of the byproducts, which can provide clues about their structure. Consider potential side reactions such as homocoupling of boronic acids in Suzuki reactions.
Reaction Stalls After Partial Conversion 1. Catalyst deactivation. 2. Depletion of a key reagent.1. Add a fresh portion of the catalyst. 2. Check the stoichiometry of your reagents. It's possible one of the coupling partners or the base has been consumed.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines the condensation of this compound with a benzaldehyde derivative to form a benzoxazole.[9][10][11][12][13]

Materials:

  • This compound

  • Benzaldehyde derivative (1.0 - 1.2 equivalents)

  • Catalyst/Promoter (e.g., I₂, p-TsOH, or a Lewis acid)

  • Solvent (e.g., DMSO, Toluene, or solvent-free)

  • Oxidant (if required, e.g., air, O₂)

Procedure:

  • Combine this compound (1.0 mmol) and the benzaldehyde derivative (1.0 mmol) in a reaction vessel.

  • Add the catalyst/promoter (e.g., 10 mol%).

  • Add the solvent (if not solvent-free).

  • Heat the reaction mixture (e.g., 70-120 °C) and stir. If an oxidant is required, bubble air or oxygen through the mixture.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, add an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Data Summary

The following tables summarize general reaction conditions that have been reported for reactions involving aminophenols and related substrates. These can serve as a starting point for optimizing reactions with this compound.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Halophenols

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield Range (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10070-95[8]
Pd/C (5)NoneNa₂CO₃ (2)DME/H₂O8065-90[14]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Dioxane10075-98[15]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield Range (%)Reference
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-10060-95[16][17]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane100-12070-98[8]
CuI (5)L-proline (20)K₂CO₃ (2)DMSO90-11050-90[18]

Table 3: General Conditions for Benzoxazole Synthesis from Aminophenols and Aldehydes

CatalystPromoterSolventTemp. (°C)Time (h)Yield Range (%)Reference
NoneI₂DMSO1202-475-90[9]
p-TsOHNoneToluene1106-1260-85[10]
LAIL@MNPNoneSolvent-free700.570-90[9]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to troubleshooting this compound reactions.

Troubleshooting_Workflow start Incomplete Reaction check_sm Starting Material Consumed? start->check_sm low_yield Low Yield of Desired Product check_sm->low_yield Yes no_reaction No Reaction check_sm->no_reaction No side_products Significant Side Products Formed? low_yield->side_products optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Concentration side_products->optimize_conditions No selectivity_issue Address Selectivity: - Use Protecting Groups - Screen Catalysts/Ligands side_products->selectivity_issue Yes catalyst_issue Check Catalyst System: - Catalyst Activity - Ligand Choice - Base Choice no_reaction->catalyst_issue end_success Reaction Successful optimize_conditions->end_success end_fail Further Optimization Needed optimize_conditions->end_fail reagent_issue Verify Reagent Quality: - Purity - Anhydrous Conditions catalyst_issue->reagent_issue catalyst_issue->end_fail reagent_issue->optimize_conditions characterize_byproducts Characterize Byproducts (LC-MS, NMR) selectivity_issue->characterize_byproducts selectivity_issue->end_success characterize_byproducts->selectivity_issue

Caption: A troubleshooting workflow for incomplete reactions.

Signaling_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle A This compound OA Oxidative Addition A->OA Side_Product_N N-Arylated Byproduct A->Side_Product_N Side_Product_O O-Arylated Byproduct A->Side_Product_O Dehalogenation Dehalogenated Byproduct A->Dehalogenation B Coupling Partner (e.g., Boronic Acid) Transmetalation Transmetalation B->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OA Base Base Base->Transmetalation Base->Side_Product_N Base->Side_Product_O OA->Transmetalation RE Reductive Elimination Transmetalation->RE RE->Catalyst Product Desired Product RE->Product

Caption: Key steps and potential side reactions in a cross-coupling reaction.

References

common side products in 2-Amino-6-iodophenol synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 2-Amino-6-iodophenol.

Troubleshooting Guide

Question: My reaction is producing a mixture of iodinated aminophenols, making purification difficult. How can I improve the selectivity for this compound?

Answer:

The formation of isomeric side products, primarily 2-Amino-4-iodophenol and di-iodinated species like 2-Amino-4,6-diiodophenol, is a common challenge. This is due to the strong activating and ortho, para-directing effects of both the amino (-NH₂) and hydroxyl (-OH) groups.[1][2]

Strategies to enhance regioselectivity:

  • Choice of Iodinating Agent: The reactivity and steric bulk of the iodinating agent can influence the isomer distribution. Milder reagents may offer better control.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable isomer.[1]

    • Solvent: The polarity and coordinating ability of the solvent can affect the reaction pathway. Experimenting with different solvents may alter the product ratios.

  • Multi-Step Regioselective Synthesis: For the highest selectivity, a multi-step approach is recommended. This involves introducing the iodo and amino groups in separate, controlled steps to dictate their positions on the phenol ring.

Question: My final product is a dark, discolored solid. What is the cause and how can I prevent it?

Answer:

2-Aminophenol and its derivatives are highly susceptible to oxidation, which leads to the formation of colored impurities, often phenoxazinone-type structures.[3]

Prevention of Oxidation:

  • Inert Atmosphere: Conduct all reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the direct iodination of 2-aminophenol?

A1: The most common side products are:

  • 2-Amino-4-iodophenol: The constitutional isomer formed due to the para-directing effect of the hydroxyl group and ortho-directing effect of the amino group.

  • 2-Amino-4,6-diiodophenol: A poly-iodinated product resulting from the high reactivity of the aminophenol ring.

  • Oxidation products: Colored impurities arising from the oxidation of the aminophenol moiety.

Q2: Can I use a directing group to achieve selective iodination at the 6-position?

Q3: Is there a recommended method for purifying this compound from its isomers?

A3: Purification of closely related isomers can be challenging. Column chromatography on silica gel is the most common method. A careful selection of the eluent system is crucial to achieve good separation. Due to the instability of the compound, it is advisable to perform chromatography quickly and under an inert atmosphere if possible.

Data Presentation

Table 1: Expected Product Distribution in the Iodination of 2-Aminophenol under Various Conditions (Illustrative)

Iodinating SystemReaction ConditionsTarget Product Yield (this compound)Major Side ProductsReference/Basis
I₂ / H₂O₂Aqueous, Room TempLow to Moderate2-Amino-4-iodophenol, 2-Amino-4,6-diiodophenolBased on iodination of phenol[4][5]
IClAcetic AcidModerate2-Amino-4-iodophenol, Chlorinated byproductsGeneral reactivity of ICl[6]
NISAcetonitrileModerate2-Amino-4-iodophenolGeneral reactivity of NIS
Multi-step (Nitration of 2-iodophenol followed by reduction)Controlled, sequential stepsHigh (>90%)Minimal isomeric impuritiesRegioselective synthesis principles[7]

Note: The yields presented are illustrative and can vary based on precise experimental conditions.

Experimental Protocols

Protocol 1: Direct Iodination of 2-Aminophenol (Illustrative)

This protocol is expected to yield a mixture of isomers and requires careful purification.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminophenol (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the iodinating agent (e.g., N-Iodosuccinimide (NIS), 1.1 equivalents) in the same solvent to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Regioselective Synthesis of this compound

This multi-step protocol is designed to produce the target compound with high purity.

Step 1: Nitration of 2-Iodophenol

  • Dissolution: In a round-bottom flask, dissolve 2-iodophenol (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrating Agent Addition: Slowly add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at low temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry and concentrate. Purify the resulting 2-iodo-6-nitrophenol by recrystallization or column chromatography.

Step 2: Reduction of 2-Iodo-6-nitrophenol

  • Dissolution: Dissolve the purified 2-iodo-6-nitrophenol (1 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the product by recrystallization or a short column chromatography.

Mandatory Visualization

TroubleshootingWorkflow start Start: Synthesis of This compound issue Problem Encountered start->issue isomers Mixture of Isomers issue->isomers Poor Selectivity oxidation Dark/Colored Product issue->oxidation Product Instability solution_isomers Improve Regioselectivity isomers->solution_isomers solution_oxidation Prevent Oxidation oxidation->solution_oxidation protocol_change Switch to Multi-Step Regioselective Synthesis solution_isomers->protocol_change For High Purity conditions_change Optimize Direct Iodination: - Lower Temperature - Change Solvent - Vary Iodinating Agent solution_isomers->conditions_change For Optimization end_product Pure this compound protocol_change->end_product conditions_change->end_product inert_atmosphere Use Inert Atmosphere (N2 or Ar) solution_oxidation->inert_atmosphere degas_solvents Use Degassed Solvents solution_oxidation->degas_solvents proper_storage Store Product Under N2 and Protected from Light solution_oxidation->proper_storage inert_atmosphere->end_product degas_solvents->end_product proper_storage->end_product

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in reactions involving substituted aminophenols.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective N-arylation over O-arylation for a substituted aminophenol?

A1: Achieving chemoselectivity between the amino and hydroxyl groups is a common challenge. The choice of metal catalyst is the primary factor. Palladium-based catalysts generally favor C-N bond formation, while copper-based systems can be tuned to favor C-O bond formation. For highly selective N-arylation, a palladium catalyst with a specialized phosphine ligand, such as a BrettPhos precatalyst, is highly effective.[1][2] This system works well for coupling various aryl bromides and chlorides with 3- and 4-aminophenols.[1][2]

Q2: Conversely, how can I achieve selective O-arylation?

A2: For selective O-arylation, copper-catalyzed systems are preferred. The choice of ligand is crucial and depends on the aminophenol isomer. For 3-aminophenols, a combination of Copper(I) iodide (CuI) and picolinic acid is effective.[1] For 4-aminophenols, a different ligand, such as CyDMEDA (trans-N,N'-dimethyl-1,2-cyclohexanediamine), in combination with CuI, can provide high selectivity for the O-arylated product.[2][3] It is important to note that finding a selective O-arylation system for 2-aminophenol is particularly challenging.[2][3]

Q3: What are the best catalysts for hydrogenating a nitrophenol to an aminophenol?

A3: The catalytic hydrogenation of nitrophenols is a standard route to aminophenols.[4] Several catalyst systems are effective:

  • Supported Gold Nanoparticles: Gold catalysts, often supported on materials like carbon or titania, show high chemoselectivity for reducing the nitro group.[5][6][7]

  • Nickel on Activated Carbon (Ni/AC): This is a cost-effective option that provides high conversion and selectivity. The addition of promoters like K₂O can enhance catalyst activity by increasing the adsorption of the acidic nitrophenol onto the catalyst surface.[8]

  • Platinum on Carbon (Pt/C): This is a highly active catalyst for this transformation, though it can be susceptible to deactivation.[9]

Q4: My aminophenol substrate seems to be poisoning the catalyst. What causes this and how can I prevent it?

A4: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical bonding with a compound in the reaction mixture.[10] Nitrogen-containing heterocycles and other organic functional groups present in complex substrates can act as poisons for palladium catalysts.[10]

  • Cause: The lone pair of electrons on the nitrogen atom of the aminophenol or other functional groups can coordinate strongly to the metal center, blocking sites needed for the catalytic cycle.

  • Prevention:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos) can protect the metal center and accelerate the desired catalytic steps, reducing the opportunity for catalyst poisoning.[11][12]

    • Inert Atmosphere: Aminophenols are prone to oxidation, and the resulting degradation products can poison the catalyst.[13] Running reactions under a strictly inert atmosphere (Nitrogen or Argon) is crucial.

    • Purification: Ensure all starting materials, including the aminophenol, aryl halide, and solvent, are thoroughly purified to remove potential poisons like sulfur or other coordination compounds.[14]

Troubleshooting Guide

Issue 1: Low or No Yield in Buchwald-Hartwig C-N Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is handled under an inert atmosphere to prevent oxidation. Use a recently purchased or properly stored catalyst. Consider a catalyst activation step if using a Pd(0) source that requires it.[11]
Inappropriate Ligand The choice of ligand is critical. For aminophenol substrates, bulky, electron-rich monophosphine biaryl ligands (e.g., BrettPhos, XPhos) are often required to promote reductive elimination and prevent catalyst deactivation.[12][15] Verify that the ligand-to-metal ratio is optimal, typically ranging from 1:1 to 2:1.
Incorrect Base or Solvent The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like NaOt-Bu are standard.[2][16] The choice of solvent impacts the solubility and reactivity of the base and catalyst complex.[17] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.[18] Ensure the solvent is rigorously dried.
Oxygen Contamination Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are deoxygenated.[19]
Substrate Issues Verify the purity of the aminophenol and the aryl halide. Impurities can act as catalyst poisons.[14] Sterically hindered substrates may require higher temperatures, longer reaction times, or more active catalyst systems.
Issue 2: Poor Regioselectivity (Mixture of N- and O-Arylated Products)
Potential Cause Troubleshooting Steps
Incorrect Catalyst System This is the most common cause. You are likely using a catalyst system that is not selective enough. For N-arylation, switch to a proven palladium/biarylphosphine system.[1][2] For O-arylation, switch to a copper/picolinic acid or copper/diamine system.[1][3]
Reaction Conditions While the catalyst is the primary driver, reaction conditions can influence selectivity. For Cu-catalyzed O-arylation, ensure the correct base (e.g., K₃PO₄) and solvent (e.g., DMSO) are used as specified in literature protocols.[1] For Pd-catalyzed N-arylation, bases like NaOt-Bu in solvents like dioxane are standard.[1][2]
Ambiphilic Substrate For some aminophenol structures, the electronic and steric properties of the two nucleophilic sites may be very similar, making selectivity inherently difficult. In such cases, protecting one of the functional groups (e.g., protecting the amine as a carbamate or the phenol as a silyl ether) may be necessary to achieve the desired outcome.[19]
Issue 3: Catalyst Deactivation in Nitrophenol Hydrogenation
Potential Cause Troubleshooting Steps
Carbonaceous Fouling At higher temperatures, organic molecules can decompose on the catalyst surface, leading to "coking" or fouling that blocks active sites.[9] Solution: Perform the reaction at the lowest effective temperature.
Poisoning from Feedstock Impurities in the nitrophenol starting material (e.g., sulfur compounds) can irreversibly poison noble metal catalysts. Solution: Purify the starting material before the reaction.
Sintering of Metal Nanoparticles High reaction temperatures can cause the small metal nanoparticles on the support to agglomerate into larger, less active particles.[8] Solution: Use a catalyst with a thermally stable support and operate at milder conditions. Consider using a catalyst support that enhances dispersion.[5]
Leaching of Active Metal The active metal may leach from the support into the reaction solution, especially under acidic or basic conditions, leading to a loss of activity over time and upon recycling.[20] Solution: Choose a robust catalyst support system. Mesoporous silica coatings can sometimes prevent leaching.[20]

Catalyst System Performance Data

Table 1: Selective Arylation of 3-Aminophenol
ReactionCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Arylation 0.2 mol% BrettPhos PrecatalystNaOt-Bu1,4-Dioxane901-3>95[1][2]
O-Arylation 5 mol% CuI, 10 mol% Picolinic AcidK₃PO₄DMSO8024>90[1]
Table 2: Catalytic Hydrogenation of p-Nitrophenol
CatalystSupportReductantTemp (°C)Conversion (%)Selectivity to p-Aminophenol (%)Reference
Ni-K₂O Activated CarbonH₂12097.799.3[8]
Au NPs Carbon NanocolloidsNaBH₄Room TempHighHigh[5]
Pd NPs Fe₃O₄@SiO₂NaBH₄Room Temp100>99[20]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of 3-Aminophenol (Adapted from Buchwald, et al.[1][2])

  • To an oven-dried vial equipped with a magnetic stir bar, add the BrettPhos precatalyst (0.002 mmol, 0.2 mol%).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Under a positive pressure of argon, add the aryl halide (1.0 mmol), 3-aminophenol (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous, deoxygenated 1,4-dioxane (3.0 mL) via syringe.

  • Place the sealed vial in a preheated oil bath at 90 °C and stir for the time indicated by TLC or GC/MS analysis (typically 1-3 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-aryl aminophenol.

Protocol 2: General Procedure for Cu-Catalyzed O-Arylation of 3-Aminophenol (Adapted from Buchwald, et al.[1])

  • To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), the aryl iodide (1.0 mmol), 3-aminophenol (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Seal the vial and purge with argon for 10 minutes.

  • Add anhydrous, deoxygenated DMSO (2.0 mL) via syringe.

  • Place the sealed vial in a preheated oil bath at 80 °C and stir vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-aryl aminophenol.

Visual Guides

Catalyst_Selection_Logic start Goal: Arylation of Substituted Aminophenol decision Desired Bond Formation? start->decision n_arylation C-N Bond (N-Arylation) decision->n_arylation  Nitrogen o_arylation C-O Bond (O-Arylation) decision->o_arylation  Oxygen pd_system Select Palladium Catalyst System (e.g., Pd / BrettPhos) n_arylation->pd_system cu_system Select Copper Catalyst System (e.g., CuI / Picolinic Acid) o_arylation->cu_system end_n Product: N-Aryl Aminophenol pd_system->end_n end_o Product: O-Aryl Aminophenol cu_system->end_o

Caption: Catalyst selection logic for achieving selective N- vs. O-arylation.

Troubleshooting_Workflow start Problem: Low Yield in C-N Coupling Reaction check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere fix_atmosphere Purge system with Ar/N2. Use degassed solvents. check_atmosphere->fix_atmosphere No check_catalyst Is the Catalyst/Ligand system correct and active? check_atmosphere->check_catalyst Yes fix_atmosphere->check_catalyst fix_catalyst Use bulky, electron-rich ligand. Use fresh precatalyst. check_catalyst->fix_catalyst No check_base Is the Base/Solvent combination appropriate and anhydrous? check_catalyst->check_base Yes fix_catalyst->check_base fix_base Use strong, non-nucleophilic base (e.g., NaOt-Bu). Dry solvent. check_base->fix_base No check_purity Are starting materials pure? check_base->check_purity Yes fix_base->check_purity fix_purity Purify substrates and reagents to remove potential poisons. check_purity->fix_purity No success Yield Improved check_purity->success Yes fix_purity->success Catalyst_Deactivation cluster_causes Causes of Deactivation catalyst Active Catalyst (e.g., Pd(0) on Support) poisoning Poisoning (e.g., Substrate Coordination, Sulfur Impurities) fouling Fouling / Coking (Carbon Deposition) sintering Sintering (Particle Agglomeration) deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst Blocks Active Sites fouling->deactivated_catalyst Blocks Pores sintering->deactivated_catalyst Reduces Surface Area

References

challenges in the scale-up of 2-Amino-6-iodophenol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 2-Amino-6-iodophenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic iodination of 2-aminophenol. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂), and iodine monochloride (ICl). The choice of reagent and reaction conditions can influence the regioselectivity and yield of the desired product.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Reaction Control: Exothermic iodination reactions require careful thermal management to prevent runway reactions and the formation of byproducts. Heat dissipation becomes less efficient as the reactor volume increases.[1][2]

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, promoting the formation of di- and tri-iodinated byproducts and reducing the yield of the desired mono-iodinated product.[1][2]

  • Byproduct Formation: The formation of isomers (e.g., 2-Amino-4-iodophenol) and poly-iodinated species is a significant issue. Controlling stoichiometry and reaction conditions is crucial to minimize these impurities.

  • Purification: Isolating pure this compound from the reaction mixture on a large scale can be difficult. Crystallization is a common method, but optimizing solvent systems and controlling crystal growth is critical for achieving high purity and yield.

  • Material Handling: Handling larger quantities of corrosive and potentially hazardous materials like iodine and strong acids requires stringent safety protocols and specialized equipment.

Q3: How can I minimize the formation of di- and tri-iodinated byproducts?

A3: To control the extent of iodination and favor the formation of the mono-iodinated product, consider the following strategies:

  • Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to 2-aminophenol. Using a slight excess of 2-aminophenol may help reduce poly-iodination.

  • Reaction Temperature: Maintain a low and consistent reaction temperature to decrease the reaction rate and improve selectivity.

  • Controlled Addition: Add the iodinating agent slowly and sub-surface to the 2-aminophenol solution to avoid localized high concentrations.

  • Buffering: In some cases, buffering the reaction medium can help to control the reactivity of the iodinating species and improve the selectivity for mono-iodination.

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause Troubleshooting Solution
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure the iodinating agent is active and of good quality.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Formation of byproducts.- Optimize reaction conditions (temperature, stoichiometry, addition rate) to favor mono-iodination.- Analyze the byproduct profile to understand the side reactions and adjust the strategy accordingly.
Poor mixing at larger scales.- Evaluate and optimize the stirrer design and speed for the reactor geometry to ensure efficient mixing.[1][2]
High Levels of Di- and Tri-iodinated Impurities Excess iodinating agent or localized high concentrations.- Reduce the molar equivalent of the iodinating agent.- Implement slow, controlled addition of the iodinating agent with vigorous mixing.
Reaction temperature is too high.- Lower the reaction temperature to improve selectivity.
Presence of Isomeric Impurities (e.g., 2-Amino-4-iodophenol) Lack of regioselectivity in the iodination reaction.- The hydroxyl and amino groups of 2-aminophenol direct ortho and para. To favor ortho-iodination at the 6-position, consider using a sterically hindered iodinating agent or exploring different solvent systems.
Difficulty in Product Crystallization Inappropriate solvent system.- Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/water) to find one that provides good solubility at high temperatures and low solubility at low temperatures for the desired product, while keeping impurities in solution.
Presence of oily impurities hindering crystallization.- Perform a pre-purification step, such as an extraction or a charcoal treatment, to remove impurities before crystallization.
Scale-Up Issues
Problem Potential Cause Troubleshooting Solution
Poor Temperature Control (Exotherm) Decreased surface-area-to-volume ratio in larger reactors.[1][2]- Ensure the reactor has an adequate cooling system.- Implement a slower addition rate of the iodinating agent.- Consider using a semi-batch process where one reactant is added portion-wise.
Inconsistent Product Quality Between Batches Variations in raw material quality.- Establish strict quality control specifications for all starting materials.
Inadequate process control at a larger scale.- Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time.
Prolonged Reaction Times Slower heating and cooling cycles in large reactors.- Optimize heating and cooling profiles for the specific reactor.
Inefficient mixing leading to slower reaction rates.- Model and validate mixing efficiency at the larger scale. Adjust impeller type and speed as needed.[2]

Data Presentation

Table 1: Comparison of Iodination of 2-Aminophenol at Different Scales (Illustrative Data)

Parameter Laboratory Scale (10g) Pilot Scale (1kg) Production Scale (100kg)
Yield of this compound 85%78%75%
Purity (by HPLC) >99%98.5%98%
Di-iodinated Byproduct <0.5%1.0%1.5%
Isomeric Impurity <0.5%0.5%0.5%
Reaction Time 2 hours4 hours8 hours
Cooling Time 30 minutes2 hours6 hours

Note: This table presents illustrative data to highlight potential trends during scale-up. Actual results will vary depending on the specific process and equipment.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Iodine (I₂)

  • Iodic Acid (HIO₃)

  • Methanol

  • Water

  • Sodium thiosulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of iodine and iodic acid in water.

  • Slowly add the iodine/iodic acid solution to the 2-aminophenol solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted iodine.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolve Dissolve 2-Aminophenol in Methanol cool Cool to 0-5 °C dissolve->cool add_iodine Slowly Add Iodine Solution cool->add_iodine prepare_iodine Prepare Iodine/Iodic Acid Solution prepare_iodine->add_iodine stir Stir at 0-5 °C add_iodine->stir monitor Monitor Reaction stir->monitor quench Quench with Sodium Thiosulfate monitor->quench concentrate Remove Methanol quench->concentrate extract Extract with Organic Solvent concentrate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry recrystallize Recrystallize Product wash_dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the laboratory-scale synthesis of this compound.

troubleshooting_logic start Low Yield or Purity in Scale-up check_temp Is Temperature Control Adequate? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Cooling System / Slow Addition Rate check_temp->improve_cooling No check_stoichiometry Is Stoichiometry Correct? check_mixing->check_stoichiometry Yes optimize_stirrer Optimize Stirrer Design and Speed check_mixing->optimize_stirrer No adjust_reagents Adjust Reagent Ratios check_stoichiometry->adjust_reagents No success Improved Yield and Purity check_stoichiometry->success Yes improve_cooling->success optimize_stirrer->success adjust_reagents->success

Caption: Troubleshooting decision tree for scale-up challenges in this compound production.

References

reducing reaction time in the synthesis of iodinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of iodinated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to reducing reaction times and overcoming common challenges in phenol iodination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: The iodination reaction is extremely slow or not proceeding.

  • Question: My phenol iodination reaction with elemental iodine (I₂) is not showing any significant product formation even after several hours. What are the likely causes and how can I accelerate it?

  • Answer: Slow or stalled iodination reactions with elemental iodine are common because I₂ itself is a weak electrophile. The reaction is also reversible, with the product hydrogen iodide (HI) being a strong reducing agent that can convert the iodinated product back to the starting materials.[1] Here are the primary ways to address this:

    • Addition of an Oxidizing Agent: The most common and effective method to accelerate the reaction is to add an oxidizing agent. The oxidant serves two purposes: it oxidizes iodide (I⁻) to the more electrophilic iodine (I₂) and it consumes the hydrogen iodide (HI) byproduct, driving the reaction forward.[1][2]

      • Recommended Oxidants: Hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or even sodium hypochlorite (NaOCl) can be effective.[3][4][5][6] For instance, using H₂O₂ in water can significantly improve yields and selectivity.[4][5]

    • Use of a Catalyst: Various catalysts can activate the iodine or the aromatic ring.

      • Lewis Acids: Silver(I) triflimide or Gold(I) catalysts can activate N-iodosuccinimide (NIS) for a rapid reaction.[7]

      • Organocatalysts: Thiourea catalysts can be used with 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source.[7]

      • Iodine-Sodium Percarbonate: This system offers a transition-metal-free catalytic method for ortho-aminomethylation of phenols, which is a related C-H functionalization.[8]

    • Solvent Choice: The reaction medium can influence the rate. While common solvents like dichloromethane or acetic acid are used, more efficient media have been reported.[9] 2-Methoxyethanol has been shown to be a highly effective solvent for iodination with iodine and iodic acid, leading to shorter reaction times and cleaner reactions.[10]

    • pH Adjustment: The rate of iodination can be highly dependent on pH. For instance, the rate of iodination of 2,4-dichlorophenol increases significantly as the pH is raised from 6.0 to 8.0.[11] This is because the phenolate ion, formed under more basic conditions, is more activated towards electrophilic attack than the neutral phenol.

Issue 2: The reaction is producing a mixture of mono-, di-, and tri-iodinated phenols with low selectivity.

  • Question: My reaction is yielding a mixture of iodinated products, and I am struggling to isolate the desired mono-iodinated phenol. How can I improve the selectivity?

  • Answer: Poor selectivity is a common issue due to the high reactivity of the phenol ring, which can lead to multiple iodination events. Here are several strategies to enhance selectivity:

    • Control Stoichiometry: Carefully controlling the molar ratio of the iodinating agent to the phenol is crucial. Using a 1:1 ratio or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.[3][9]

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product by disfavoring the higher energy transition states leading to poly-iodination.[9]

    • Choice of Iodinating Agent: Some iodinating agents are inherently more selective than others.

      • Bulky Reagents: Using a bulkier iodinating agent can sterically hinder multiple substitutions.

      • Milder Reagents: N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination.[7][12]

    • Protecting Groups: For phenols with multiple activated positions, temporarily introducing a bulky protecting group (e.g., a silyl ether on the hydroxyl group) can block one or more positions, directing iodination to the desired site.[12]

Issue 3: My phenol substrate with electron-withdrawing groups is not reacting.

  • Question: I am trying to iodinate a phenol that has a deactivating group (e.g., nitro, carboxyl). The reaction is not proceeding under standard conditions. What should I do?

  • Answer: Phenols with electron-withdrawing groups are less reactive towards electrophilic aromatic substitution.[2] To overcome this, you need to use more forceful reaction conditions or more reactive iodinating agents.

    • Stronger Oxidizing Agent/Catalyst: The combination of molecular iodine with a strong oxidizing agent like iodic acid is often necessary for deactivated systems.[2][6]

    • More Reactive Iodinating Agent: Iodine monochloride (ICl) is a more potent iodinating agent than molecular iodine and can be effective for less reactive substrates.[9][13]

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed, though this should be done cautiously as it may also decrease selectivity.[4]

    • Use of a Strong Acid Solvent: In some cases, using a strong acid like sulfuric acid as a solvent can promote the reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What are the fastest methods for iodinating phenols?

A1: Several methods report very short reaction times (often minutes) under mild conditions:

  • Silver(I) Triflimide Catalyzed Iodination: Using N-iodosuccinimide (NIS) with a silver(I) triflimide catalyst is described as a mild and rapid method.[7]

  • N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate: This novel reagent has been shown to achieve iodination in as little as 5 minutes at room temperature with excellent yields (≥95%).[14]

  • μ-oxo-bridged phenyl iodine trifluoroacetate: This hypervalent iodine reagent can achieve optimal conversion of phenols to p-quinols within 10 minutes at 0 °C.[15]

Q2: How can I achieve ortho-selective iodination?

A2: Achieving high ortho-selectivity can be challenging as the para position is often sterically favored. However, certain strategies can promote ortho-iodination:

  • Directing Groups: The presence of certain directing groups on the phenol can favor ortho-substitution.

  • Use of Auxiliary Agents: The use of a transition metal salt or NaNO₂ as an auxiliary agent can lead to coordination with the oxygen atom of the phenol, which may result in high ortho orientation.[2]

  • Blocking the Para Position: If the para position is already substituted, iodination will preferentially occur at the ortho positions.[3]

Q3: What are some of the key safety precautions to take during phenol iodination?

A3:

  • Handling of Reagents: Iodine and its compounds can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide and iodic acid should be handled with care as they can react violently with other substances.

  • Reaction Quenching: Reactions are often quenched with a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine or oxidant. This should be done carefully, especially if the reaction was run at an elevated temperature.[4][9]

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used.

Data Presentation

Table 1: Comparison of Different Iodination Methods and their Reaction Times.

Iodinating SystemSubstrate ExampleReaction TimeYield (%)Reference
I₂ / H₂O₂ in WaterPhenol24 h76 (di-iodo)[4][5]
I₂ / HIO₃ in 2-MethoxyethanolReactive aromaticsShortQuantitative[10]
NIS / AgNTf₂Anisoles, anilinesRapidGood[7]
DIH / Thiourea catalystActivated aromaticsNot specifiedHigh[7]
New s-triazine-based reagentPhenol≥5 min≥95[14]
PIDA, PIFA, or μ-oxo dimerSubstituted phenols10 min - 90 minVaries[15]

Experimental Protocols

Protocol 1: General Procedure for Iodination of Phenol using Iodine and Hydrogen Peroxide in Water

This protocol is based on the method described by Gallo et al.[4][5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL).

  • Addition of Oxidant: To the stirred solution, add 30% (m/v) aqueous hydrogen peroxide (6 mmol).

  • Reaction: Stir the mixture at room temperature or at 50 °C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add a 10% (m/v) aqueous solution of sodium thiosulfate (10 mL) to quench excess iodine.

  • Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Rapid Iodination using a Novel s-triazine-based Reagent

This protocol is a general representation based on the findings for the novel reagent.[14]

  • Preparation: In a suitable flask, dissolve the phenolic compound (1 eq.) in dry dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add the N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate reagent (1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 5-10 minutes. Monitor by TLC.

  • Work-up: After the reaction is complete, the work-up may involve filtration to remove any precipitated salts, followed by washing the organic layer.

  • Purification: The product is often obtained in high purity after solvent removal, but can be further purified by recrystallization or chromatography if necessary.

Visualizations

Troubleshooting_Slow_Reaction start Problem: Slow or No Reaction check_reagents Are you using only elemental iodine (I₂)? start->check_reagents add_oxidant Action: Add an oxidizing agent (e.g., H₂O₂, HIO₃) check_reagents->add_oxidant Yes use_catalyst Action: Introduce a catalyst (e.g., Ag(I), Au(I), Thiourea) check_reagents->use_catalyst Yes change_solvent Action: Change to a more effective solvent (e.g., 2-Methoxyethanol) check_reagents->change_solvent Yes adjust_ph Action: Adjust pH to be more basic check_reagents->adjust_ph Yes end_solution Solution: Reaction rate should increase add_oxidant->end_solution use_catalyst->end_solution change_solvent->end_solution adjust_ph->end_solution

Caption: Troubleshooting workflow for a slow iodination reaction.

Selectivity_Control_Workflow start Problem: Low Selectivity (Poly-iodination) check_stoichiometry Is the iodinating agent to phenol ratio > 1:1? start->check_stoichiometry adjust_stoichiometry Action: Reduce ratio to 1:1 or slightly less check_stoichiometry->adjust_stoichiometry Yes check_temperature Is the reaction run at room temp. or higher? check_stoichiometry->check_temperature No adjust_stoichiometry->check_temperature lower_temperature Action: Lower reaction temperature (e.g., to 0 °C) check_temperature->lower_temperature Yes change_reagent Consider a milder/bulkier iodinating agent (e.g., NIS) check_temperature->change_reagent No lower_temperature->change_reagent end_solution Result: Improved mono-iodination selectivity change_reagent->end_solution

References

Technical Support Center: Aminophenol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of aminophenols, with a focus on removing inorganic waste.

Frequently Asked Questions (FAQs)

Q1: What are the common inorganic waste products in aminophenol synthesis?

The most common method for synthesizing p-aminophenol is the catalytic hydrogenation of nitrobenzene in a sulfuric acid medium.[1] In this process, the primary inorganic component is the sulfuric acid itself. During workup and purification, this acid is typically neutralized with a base (e.g., ammonia, sodium hydroxide, or potassium hydroxide) to precipitate the p-aminophenol.[2][3] This neutralization step generates inorganic salts, such as ammonium sulfate, sodium sulfate, or potassium sulfate, which constitute the main inorganic waste. These salts are generally highly soluble in the aqueous phase.

Q2: How are inorganic salts separated from the final aminophenol product?

Inorganic salts are primarily removed during the isolation of the p-aminophenol product. The purification process often involves adjusting the pH of the reaction mixture to the isoelectric point of p-aminophenol (typically between pH 7 and 8), where its solubility in water is minimal.[2][4] This causes the p-aminophenol to precipitate out of the solution. The inorganic salts, being soluble in water, remain in the mother liquor and are separated during filtration. Thorough washing of the filtered p-aminophenol cake with deionized water is crucial to remove any remaining traces of these salts.

Q3: Can inorganic impurities be present in the final product? What are the consequences?

While the bulk of inorganic salts are removed during filtration and washing, trace amounts can remain if the washing process is inadequate. The presence of inorganic salts in the final aminophenol product can be detrimental for downstream applications, especially in the pharmaceutical industry where high purity is required for the synthesis of drugs like paracetamol (acetaminophen).[4][5] Inorganic impurities can affect the product's stability, color, and performance in subsequent reactions.

Q4: What are the key purification steps to minimize both organic and inorganic impurities?

A multi-step approach is typically employed to ensure high purity of the final aminophenol product. This generally includes:

  • pH-controlled precipitation: Carefully adjusting the pH to selectively precipitate the desired aminophenol isomer.[4]

  • Solvent extraction: Using organic solvents to remove organic by-products. For instance, a mixture of aniline and toluene can be used to selectively extract impurities like 4,4'-diaminodiphenyl ether.[3][6]

  • Recrystallization: Dissolving the crude product in a suitable solvent and then allowing it to crystallize again, which helps in removing trapped impurities.[7]

  • Washing: Thoroughly washing the isolated product with appropriate solvents to remove residual impurities, including any adhering inorganic salts.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High inorganic salt content in the final product (e.g., high ash content). 1. Inefficient filtration. 2. Inadequate washing of the product cake. 3. Entrapment of mother liquor within the product crystals.1. Ensure a proper filtration setup to effectively separate the solid product from the mother liquor. 2. Increase the volume and/or number of washes with deionized water. 3. Consider recrystallization to obtain a purer product with less entrapped mother liquor.
Poor yield of precipitated aminophenol. 1. Incorrect pH for precipitation. 2. Incomplete reaction.1. Calibrate the pH meter and carefully adjust the pH to the optimal range for p-aminophenol precipitation (pH 7-8).[4] 2. Monitor the reaction progress using techniques like HPLC to ensure complete conversion of the starting material.
Discoloration of the final product (e.g., pink or purple hue). 1. Oxidation of the aminophenol.[8] 2. Presence of organic impurities.1. Handle the product under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 2. Use an antioxidant wash, such as a sodium bisulfite solution.[2] 3. Employ solvent extraction or recrystallization to remove colored organic impurities.
Presence of organic impurities in the final product. 1. Inefficient extraction. 2. Suboptimal pH during extraction.1. Optimize the solvent system and the number of extractions. 2. Adjust the pH of the aqueous solution to the recommended range (e.g., pH 4.0-5.0 for the extraction of 4,4'-diaminodiphenyl ether with an aniline/toluene mixture).

Experimental Protocols

Protocol 1: Purification of p-Aminophenol by pH Adjustment and Precipitation

This protocol describes a general procedure for the purification of crude p-aminophenol obtained from the catalytic hydrogenation of nitrobenzene in aqueous sulfuric acid.

Methodology:

  • Transfer the aqueous reaction mixture containing p-aminophenol and impurities into a reaction vessel.

  • While stirring, slowly add a base (e.g., concentrated ammonia solution) to the mixture.

  • Monitor the pH of the solution continuously. Adjust the pH to a final value between 7.0 and 7.5 to precipitate the p-aminophenol.[2]

  • Cool the resulting slurry to a temperature of 30°C or below to ensure maximum precipitation.[2]

  • Separate the precipitated p-aminophenol from the mother liquor by filtration (e.g., using a centrifuge or Buchner funnel).

  • Wash the filter cake with deionized water to remove residual inorganic salts and other water-soluble impurities.

  • Further wash the cake with a small amount of cold toluene to remove adhering organic impurities like aniline.[4]

  • A final wash with a dilute aqueous solution of an antioxidant like sodium bisulfite can be performed to improve stability.[2]

  • Dry the purified p-aminophenol product under vacuum.

Protocol 2: Extractive Purification of p-Aminophenol

This protocol is designed to remove specific organic impurities, such as 4,4'-diaminodiphenyl ether, using solvent extraction.

Methodology:

  • Start with the aqueous feed solution containing crude p-aminophenol from the synthesis step.

  • Adjust the pH of the solution to a range of 4.0 to 5.0 with a suitable base.[3]

  • Transfer the pH-adjusted aqueous solution to a separatory funnel.

  • Add an organic solvent mixture, for example, a 1:1 (v/v) mixture of aniline and toluene.[6] The volume of the organic solvent should be determined based on the amount of crude product.

  • Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and extraction of impurities into the organic phase.

  • Allow the layers to separate completely. The aqueous phase contains the purified p-aminophenol, while the organic phase contains the extracted impurities.

  • Drain the lower aqueous phase containing the p-aminophenol.

  • The p-aminophenol can then be recovered from the aqueous phase by precipitation, as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Aminophenol Synthesis cluster_purification Purification Steps cluster_waste Waste Streams synthesis Catalytic Hydrogenation of Nitrobenzene (in H2SO4 medium) ph_adjustment pH Adjustment (Neutralization with Base) synthesis->ph_adjustment Crude Product in Aqueous Acid precipitation Precipitation of p-Aminophenol ph_adjustment->precipitation filtration Filtration precipitation->filtration washing Washing of Product Cake (Water, Toluene, etc.) filtration->washing Wet Product Cake inorganic_waste Aqueous Mother Liquor (contains dissolved inorganic salts) filtration->inorganic_waste Filtrate drying Drying washing->drying Washed Product Cake organic_waste Organic Washings (contains organic impurities) washing->organic_waste final_product Pure Aminophenol drying->final_product

Caption: Workflow for the synthesis and purification of aminophenol, highlighting the separation of inorganic waste.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_outcome Desired Outcome inorganic_impurity Inorganic Impurities (e.g., Sulfates) inadequate_washing Inadequate Washing of Product Cake inorganic_impurity->inadequate_washing is caused by thorough_washing Thorough Washing with Deionized Water inadequate_washing->thorough_washing is addressed by recrystallization Recrystallization inadequate_washing->recrystallization is also addressed by pure_product High Purity Aminophenol (Low Ash Content) thorough_washing->pure_product leads to recrystallization->pure_product leads to

Caption: Logical relationship for troubleshooting inorganic impurities in aminophenol synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Nitrophenol Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the exothermic nature of nitrophenol reduction experiments safely and effectively.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic reduction of nitrophenols.

Issue 1: Sudden and Rapid Temperature Increase (Runaway Reaction)

Q: My reaction temperature is increasing uncontrollably. What should I do immediately, and what are the likely causes?

A: Immediate Actions:

  • Immediately cease the addition of the reducing agent (e.g., sodium borohydride solution).

  • Increase the efficiency of the cooling bath (e.g., by adding more ice, dry ice, or switching to a colder solvent slush).

  • If the temperature continues to rise rapidly, add a pre-chilled, inert solvent to dilute the reaction mixture.

  • If the reaction is under an inert atmosphere, ensure there is adequate venting to prevent pressure buildup.

  • Alert a colleague and be prepared to evacuate if the situation cannot be controlled.

Likely Causes & Preventative Measures:

  • Rate of Addition of Reducing Agent: The most common cause is adding the reducing agent too quickly. The reduction of nitrophenols is highly exothermic, and a rapid addition rate can generate heat faster than the cooling system can remove it.

    • Solution: Add the reducing agent dropwise or in small portions, carefully monitoring the internal reaction temperature. Use an addition funnel for better control.

  • Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction.

    • Solution: Ensure the reaction flask is adequately immersed in the cooling bath. For larger scale reactions, consider using a larger cooling bath or a cryocooler. A slush of dry ice and a suitable solvent (e.g., acetone, isopropanol) provides more effective cooling than a simple ice-water bath.[1][2][3]

  • High Concentration of Reactants: More concentrated reaction mixtures will generate more heat per unit volume.

    • Solution: Use a more dilute solution of both the nitrophenol and the reducing agent.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous temperature.

Issue 2: Incomplete or Sluggish Reaction

Q: My reaction is very slow or has stalled before all the starting material is consumed. How can I resolve this?

A: An incomplete or slow reaction can be due to several factors related to reagents, catalyst, and reaction conditions.

  • Catalyst Activity: The catalyst may be old, poisoned, or used in an insufficient amount.

    • Solution: Use a fresh batch of catalyst. If catalyst poisoning is suspected (e.g., from sulfur-containing impurities), try using a higher catalyst loading or pretreating the starting materials to remove impurities.

  • Reducing Agent Decomposition: Sodium borohydride solutions, in particular, can decompose over time.

    • Solution: Always use a freshly prepared solution of the reducing agent.

  • Low Reaction Temperature: While necessary for controlling the exotherm, excessively low temperatures can significantly slow down the reaction rate.

    • Solution: If the reaction is well-controlled, consider allowing the temperature to rise slightly, for example, from 0°C to room temperature, while still monitoring it closely.

  • Solvent Effects: The choice of solvent can impact the reaction rate. For instance, the addition of alcohols like methanol or ethanol to aqueous solutions can dramatically decrease the reaction rate.[4][5][6]

    • Solution: If possible, use water as the solvent. If a co-solvent is necessary, be aware of its potential to slow the reaction and adjust other parameters accordingly.

Issue 3: Formation of Colored Byproducts

Q: My final product mixture has a yellow, orange, or reddish color instead of being colorless. What are these byproducts and how can I avoid them?

A: The formation of colored byproducts is often an indication of an incomplete reduction or side reactions. The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine species.[7] If these intermediates do not fully convert to the amine, they can react with each other to form colored dimeric compounds like azoxy and azo compounds.[7]

  • Insufficient Reducing Agent: Not enough reducing agent will lead to the accumulation of intermediates.

    • Solution: Ensure you are using a sufficient excess of the reducing agent.

  • Localized Overheating: High temperatures can promote the formation of these condensation byproducts.

    • Solution: Maintain strict temperature control throughout the reaction.

  • pH of the Reaction Mixture: The pH can influence the stability of intermediates and the final product. A pH rise above 7 during the reduction of p-nitrophenol can lead to impure and colored N-acetyl-p-aminophenol if the subsequent acetylation step is performed.[8]

    • Solution: Monitor and control the pH of the reaction mixture if necessary, for example, by interrupting the reduction and proceeding with the next step before the pH becomes too high.[8]

  • Presence of Oxygen: Dissolved oxygen can sometimes interfere with the reduction process.

    • Solution: For sensitive reactions, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[9]

Frequently Asked Questions (FAQs)

Q1: How can I estimate the exothermicity of my nitrophenol reduction? A1: The catalytic reduction of nitro compounds is a significantly exothermic process, with the heat of reaction generally in the range of -500 to -590 kJ/mol of the nitro compound.[10] You can use this range as a preliminary estimate for your heat flow calculations and risk assessment. For more precise values, consult the literature for the specific nitrophenol and catalyst system you are using, or consider performing reaction calorimetry.

Q2: What are the best practices for scaling up a nitrophenol reduction? A2: Scaling up an exothermic reaction requires careful consideration of heat transfer. The surface area to volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[11]

  • Pilot Plant Study: Before moving to a large-scale reactor, perform the reaction at an intermediate pilot scale to identify potential heat management issues.

  • Controlled Addition: Implement a robust system for the slow and controlled addition of the reducing agent, with continuous temperature monitoring.

  • Efficient Cooling: Utilize a reactor with a cooling jacket and ensure the coolant flow rate is sufficient. Consider using a more efficient heat transfer fluid if necessary.

  • Emergency Planning: Have a clear and practiced emergency plan in place to handle a runaway reaction, including a quenching protocol and pressure relief systems.

Q3: Can I reuse my catalyst? A3: Many catalysts, such as those based on palladium or platinum on carbon, can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. It is advisable to test the activity of the recovered catalyst on a small scale before reusing it in a larger reaction.

Q4: What are some common byproducts of nitrophenol reduction besides the aminophenol? A4: Besides the desired aminophenol, incomplete reduction can lead to intermediates like nitroso and hydroxylamine compounds. These can further react to form azoxy and azo compounds.[7] In some cases, depending on the reaction conditions and the presence of other reagents, byproducts such as 1,4-benzoquinone, hydroquinone, and phenol have been observed.[7][12]

Data Presentation

Table 1: Thermodynamic Parameters for the Reduction of 4-Nitrophenol

Catalyst SystemActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Reference
Au@[C4C16Im]Br99.40--[4]
Palladium Nanoparticles94.5--[13]
Pt-Pd Alloy Nanocages109.6--[13]
Au:C60(OH)12---18.9[13]
Au:C60(OH)36---7100[13]
Magnetically Recoverable Au-NP52--[10]
Pt Nanocubes14--[10]
Citrate-stabilized Au-NP31--[10]
Calcium Alginate-stabilized Au-NP21--[10]

Table 2: Common Cooling Baths for Laboratory Use

Coolant MixtureAchievable Temperature (°C)NotesReference
Crushed Ice and Water0 to 5Good for general cooling, ensure a slurry for good contact.[1][2]
Crushed Ice and NaCl (3:1)-20Inefficient heat conduction as it's a dry mixture.[2]
Crushed Ice and CaCl2·6H2O (0.8:1)-40Inefficient heat conduction.[2]
Dry Ice and Acetone-78Forms a slush with excellent heat transfer. Use with caution due to flammability of acetone.[2][3]
Dry Ice and Isopropanol-77A common and effective cooling slush.[1]
Liquid Nitrogen-196For very low-temperature reactions. Requires special safety precautions.[1][2]

Experimental Protocols

Protocol 1: Catalytic Reduction of 4-Nitrophenol with Sodium Borohydride and a Palladium Catalyst

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

Materials:

  • 4-Nitrophenol

  • Palladium on carbon (Pd/C), 5 or 10 wt%

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Ethanol or Methanol (for catalyst slurry)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Setup: Assemble the three-neck flask in a cooling bath on a magnetic stir plate. Ensure the thermometer is immersed in the reaction mixture.

  • Charge the Reactor: To the flask, add the 4-nitrophenol and deionized water. Begin stirring to dissolve the starting material.

  • Add Catalyst: Prepare a slurry of the Pd/C catalyst in a small amount of water or ethanol and add it to the reaction flask.

  • Cool the Mixture: Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) using the cooling bath.

  • Prepare Reducing Agent: Prepare a fresh solution of sodium borohydride in deionized water.

  • Controlled Addition: Slowly add the sodium borohydride solution to the reaction mixture dropwise using the addition funnel. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired temperature and avoid a rapid exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air. Keep it wet with water or an appropriate solvent.

  • Product Isolation: The aqueous filtrate containing the 4-aminophenol can then be carried on to the next step or extracted with an appropriate organic solvent after adjusting the pH.

Visualizations

Exothermic_Reaction_Management start Start Nitrophenol Reduction add_reagent Slowly Add Reducing Agent start->add_reagent monitor_temp Continuously Monitor Internal Temperature temp_increase Temperature Increasing Rapidly? monitor_temp->temp_increase temp_stable Temperature Stable? reaction_complete Reaction Complete? temp_stable->reaction_complete Yes add_reagent->monitor_temp temp_increase->temp_stable No stop_addition STOP Addition of Reducing Agent temp_increase->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling dilute Dilute with Cold Solvent enhance_cooling->dilute dilute->monitor_temp reaction_complete->add_reagent No workup Proceed to Work-up reaction_complete->workup Yes

Caption: Workflow for managing temperature during exothermic nitrophenol reduction.

Troubleshooting_Incomplete_Reaction start Reaction Sluggish or Incomplete check_catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading start->check_catalyst check_reagent Check Reducing Agent - Use freshly prepared solution start->check_reagent check_temp Check Temperature - Is it too low? start->check_temp check_solvent Check Solvent - Alcohols can inhibit reaction start->check_solvent resolved Reaction Proceeds check_catalyst->resolved check_reagent->resolved check_temp->resolved check_solvent->resolved

Caption: Troubleshooting guide for incomplete nitrophenol reduction.

Byproduct_Formation_Pathway Nitrophenol Nitrophenol (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitrophenol->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Aminophenol Aminophenol (Ar-NH2) Hydroxylamine->Aminophenol Reduction Hydroxylamine->Azoxy Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo Further Reduction

Caption: Simplified reaction pathway showing the formation of byproducts.

References

Technical Support Center: Isolation and Purification of Oily Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of oily aminophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified aminophenol derivative is an oil, not a solid. How can I induce crystallization?

A1: The oily nature of some aminophenol derivatives is a common challenge. Several techniques can be employed to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Try a solvent/anti-solvent system. Dissolve your oily compound in a small amount of a solvent in which it is highly soluble, then slowly add a miscible anti-solvent (in which the compound is insoluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[1]

  • Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature using an ice bath or refrigerator.[1]

  • Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal formation.

  • Seeding: If you have a small amount of the pure solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.

Q2: Why is my aminophenol derivative colored (e.g., pink, brown, or black), and how can I remove the color?

A2: Aminophenol derivatives are prone to oxidation, especially when exposed to air, light, or basic conditions, leading to the formation of highly colored impurities like quinone-imines.[2][3] To decolorize your product:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

  • Reducing Agents: Treatment with a mild reducing agent, such as sodium dithionite or sodium hydrosulfite, can help to reduce the colored oxidized species.[2][4]

  • Inert Atmosphere: To prevent further oxidation during purification, perform experiments under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: What are the most effective methods for purifying oily aminophenol derivatives?

A3: The most common and effective purification techniques are:

  • Column Chromatography: This is a highly effective method for separating the desired compound from impurities with different polarities.

  • Acid-Base Extraction: This technique takes advantage of the amphoteric nature of aminophenols, which possess both a weakly acidic hydroxyl group and a weakly basic amino group.[2] By adjusting the pH, the compound can be selectively moved between aqueous and organic phases.

  • Recrystallization: While challenging for oily compounds, with the right solvent system and technique, recrystallization can be a powerful purification method.[2]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. The boiling point of the solvent may be higher than the melting point of the compound.Try a different solvent or a solvent/anti-solvent system. Ensure slow cooling. Use a lower-boiling point solvent.
No crystals form upon cooling The solution is not saturated enough.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask or adding a seed crystal.
Low recovery of the product The compound has some solubility in the cold solvent. Too much solvent was used for washing the crystals.Cool the solution for a longer period or to a lower temperature. Use a minimal amount of ice-cold solvent for washing.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurity. Impurities may have co-precipitated.Try a different solvent system. A second recrystallization may be necessary. For persistent impurities, consider column chromatography.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the solvent system. A good starting point for many aminophenol derivatives is a mixture of hexanes and ethyl acetate. An Rf value of 0.2-0.4 for the desired compound is often ideal for column separation.[5]
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking or tailing of spots The compound may be too acidic or basic for the silica gel. The compound may be degrading on the column.Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. Run the column quickly and avoid prolonged exposure of the compound to the stationary phase.
Acid-Base Extraction
Problem Possible Cause Solution
Poor separation of layers The densities of the aqueous and organic layers are too similar. An emulsion has formed.Add brine (saturated NaCl solution) to the aqueous layer to increase its density. Allow the mixture to stand for a longer period. Gentle swirling or passing the mixture through a bed of glass wool can help to break up emulsions.
Low recovery of the product The pH was not adjusted correctly to fully protonate or deprotonate the aminophenol. The compound has some solubility in the "wrong" phase.Use a pH meter to ensure the aqueous phase has reached the desired pH. Perform multiple extractions with smaller volumes of solvent to improve recovery.
Product precipitates at the interface The salt of the aminophenol is not sufficiently soluble in the aqueous phase.Add more of the aqueous solution to dissolve the precipitate.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a general guideline for the purification of an oily aminophenol derivative from neutral impurities.

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group will be protonated, and the aminophenol salt will move into the aqueous phase. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Washing the Organic Layer (Optional): The organic layer now contains neutral impurities and can be washed with water and brine, then dried and concentrated to isolate these impurities if desired.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring to deprotonate the ammonium salt and precipitate the free aminophenol. Adjust the pH to be slightly basic (pH 8-9).

  • Back Extraction: Extract the now basic aqueous solution with a fresh portion of the organic solvent. The neutral aminophenol will move back into the organic phase. Repeat this extraction multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified oily aminophenol derivative.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying an oily aminophenol derivative using silica gel chromatography.

  • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve your oily product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the initial non-polar composition. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified oily aminophenol derivative.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_end Final Product crude_product Crude Oily Aminophenol Derivative recrystallization Recrystallization crude_product->recrystallization Dissolve in hot solvent, cool slowly acid_base Acid-Base Extraction crude_product->acid_base Dissolve in organic solvent, adjust pH chromatography Column Chromatography crude_product->chromatography Adsorb onto silica, elute with solvent gradient pure_product Purified Aminophenol Derivative recrystallization->pure_product acid_base->pure_product chromatography->pure_product

Caption: General workflow for the purification of oily aminophenol derivatives.

acid_base_extraction start Crude Product in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 aqueous1 Aqueous Layer (Protonated Aminophenol) separate1->aqueous1 Product organic1 Organic Layer (Neutral Impurities) separate1->organic1 Impurities basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 organic2 Organic Layer (Purified Aminophenol) separate2->organic2 Product dry Dry and Concentrate organic2->dry final_product Purified Product dry->final_product

Caption: Workflow for purification via acid-base extraction.

References

Validation & Comparative

Navigating the Synthesis of 2-Amino-6-iodophenol: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-Amino-6-iodophenol, a valuable building block in medicinal chemistry. Due to the limited availability of a direct, one-step synthesis, this document outlines a plausible multi-step approach and compares it with a viable alternative, providing detailed experimental protocols and quantitative data to inform synthetic strategy.

The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the amino and hydroxyl groups on the aromatic ring. Direct iodination of 2-aminophenol typically yields a mixture of products, with substitution favored at the para and other ortho positions. Consequently, a multi-step approach involving protection, regioselective iodination, and deprotection is often necessary.

Method 1: Multi-Step Synthesis via Protection-Iodination-Deprotection

This proposed pathway leverages the acetylation of the amino group to control the regioselectivity of the subsequent iodination step.

Experimental Protocol:

Step 1: Acetylation of 2-Aminophenol to 2-Acetamidophenol

To a solution of 2-aminophenol in a suitable solvent such as acetic acid, an acetylating agent like acetic anhydride is added. The reaction mixture is stirred at room temperature or with gentle heating to drive the reaction to completion. The product, 2-acetamidophenol, is then isolated by precipitation and filtration.

Step 2: Iodination of 2-Acetamidophenol

2-Acetamidophenol is dissolved in an appropriate solvent, and an iodinating reagent is introduced. A common method involves the use of iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., iodic acid) in a solvent like ethanol.[1] The reaction is typically carried out at room temperature and monitored for completion. The regioselectivity of this step is crucial for the successful synthesis of the desired isomer.

Step 3: Deprotection to Yield this compound

The iodinated acetamide is subjected to hydrolysis to remove the acetyl protecting group. This is typically achieved by heating the compound in the presence of an acid or a base. The final product, this compound, is then isolated and purified.

Method 2: Alternative Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a versatile alternative for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.[2][3] This method can offer high yields and regioselectivity.

Experimental Protocol:

Step 1: Diazotization of a Substituted Aminophenol

A suitable precursor, such as 2-amino-6-sulfophenol, is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This reaction forms a diazonium salt intermediate.

Step 2: Iodination via Sandmeyer Reaction

The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is replaced by an iodine atom, leading to the formation of the iodinated phenol derivative.[4]

Step 3: Conversion to this compound

Depending on the starting material, a final step may be required to convert the product of the Sandmeyer reaction into this compound. For example, if a sulfonic acid group was used as a directing group, it would need to be removed.

Comparison of Synthesis Efficiency

ParameterMethod 1: Protection-Iodination-DeprotectionMethod 2: Sandmeyer Reaction
Overall Yield Moderate to Good (Estimated 40-60%)Good to Excellent (Potentially >70%)[5]
Number of Steps 32-3 (depending on starting material)
Reagent Toxicity Moderate (uses acetic anhydride, iodinating agents)High (uses nitrous acid, diazonium salts are potentially explosive)
Reaction Conditions Generally mild to moderate temperaturesRequires low temperatures for diazotization
Scalability Potentially scalable with process optimizationCan be challenging to scale due to the instability of diazonium salts
Regioselectivity Dependent on the directing effect of the acetyl groupGenerally high and predictable

Experimental and Logical Workflows

Synthesis_Method_1 A 2-Aminophenol B Acetylation (Acetic Anhydride) A->B C 2-Acetamidophenol B->C D Iodination (Iodine/Iodic Acid) C->D E Iodinated Intermediate D->E F Deprotection (Acid/Base Hydrolysis) E->F G This compound F->G

Method 1: Protection-Iodination-Deprotection Workflow

Synthesis_Method_2 A Substituted Aminophenol B Diazotization (NaNO2, HCl) A->B C Diazonium Salt B->C D Iodination (KI) C->D E Iodinated Intermediate D->E F Final Conversion (if needed) E->F G This compound F->G

Method 2: Sandmeyer Reaction Workflow

Conclusion

Both the multi-step protection-iodination-deprotection strategy and the Sandmeyer reaction present viable, though distinct, approaches to the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and tolerance for hazardous reagents. The Sandmeyer reaction may offer higher yields and better regioselectivity, but the instability of the diazonium intermediate requires careful handling and precise temperature control. The protection-based method, while potentially having a lower overall yield, utilizes more stable intermediates and may be more amenable to process optimization and scale-up. Further experimental validation is necessary to determine the optimal conditions and true efficiency of each proposed route.

References

A Comparative Analysis of Reactivity: 2-Amino-6-iodophenol vs. 2-Amino-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-6-iodophenol and 2-Amino-6-chlorophenol. The information presented herein is based on established principles of organic chemistry and publicly available data for related compounds, intended to guide researchers in the selection of appropriate starting materials for synthesis. While direct, side-by-side comparative experimental data for these two specific molecules is limited in published literature, a robust understanding of their relative reactivity can be extrapolated from fundamental chemical properties and the known behavior of aryl halides in common organic reactions.

Core Physical and Chemical Properties

A fundamental understanding of the physical and electronic properties of this compound and 2-Amino-6-chlorophenol is crucial for predicting their reactivity. The key difference lies in the halogen substituent, which influences the electronic environment of the aromatic ring and the lability of the carbon-halogen bond.

PropertyThis compound2-Amino-6-chlorophenolData Source
Molecular Formula C₆H₆INOC₆H₆ClNOPubChem CID: 14549397[1], PubChem CID: 6486025[2]
Molecular Weight 235.02 g/mol 143.57 g/mol PubChem CID: 14549397[1], PubChem CID: 6486025[2]
C-X Bond Dissociation Energy (Aryl-X) ~213 kJ/mol (Aryl-I)~327 kJ/mol (Aryl-Cl)General Chemistry Principles

The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond is the primary determinant of the higher reactivity of this compound in reactions involving the cleavage of this bond, such as palladium-catalyzed cross-coupling reactions.

Reactivity in Key Synthetic Transformations

The differential reactivity of the C-I and C-Cl bonds makes these two compounds suitable for different synthetic strategies and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. The reactivity order for aryl halides in Suzuki-Miyaura coupling is well-established: I > Br > OTf >> Cl.

  • This compound: Due to the weaker C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, less reactive catalysts) and with higher yields compared to its chloro-analogue.

  • 2-Amino-6-chlorophenol: Being an aryl chloride, this compound is significantly less reactive. Successful coupling typically requires more forcing conditions, such as higher temperatures, and the use of specialized, highly active palladium catalysts and ligands.

2. Buchwald-Hartwig Amination:

This reaction forms a new carbon-nitrogen bond between the aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the halogen.

  • This compound: Is expected to be a more reactive substrate for Buchwald-Hartwig amination, allowing for a broader range of amine coupling partners and milder reaction conditions.

  • 2-Amino-6-chlorophenol: Will generally require more robust catalytic systems and higher temperatures to achieve efficient coupling. The amination of aryl chlorides can be challenging and may necessitate the use of bulky, electron-rich phosphine ligands to promote the oxidative addition of the C-Cl bond to the palladium center.[3][4][5][6]

Oxidative Coupling

Both 2-aminophenols can undergo oxidative coupling to form phenoxazine-type structures. This reaction typically proceeds via the formation of a phenoxyl radical, followed by dimerization. The nature of the halogen is expected to have a less direct, but still influential, role on the reaction's outcome. The electronic effect of the halogen can influence the oxidation potential of the phenol and the stability of the resulting radical intermediate.

  • This compound & 2-Amino-6-chlorophenol: The relative rates and yields of oxidative dimerization would be influenced by the electronic effects of the halogen substituent. While both are ortho-substituted, the specific impact on the reaction kinetics and product distribution would require direct experimental comparison. Generally, such reactions are catalyzed by transition metal complexes or other oxidizing agents.[7][8][9][10][11]

Experimental Protocols

While specific protocols for direct comparison are not available, the following represent general methodologies for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1 equiv) F Combine in Reaction Vessel A->F B Boronic Acid (1.1-1.5 equiv) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) C->F D Base (e.g., K₂CO₃, 2-3 equiv) D->F E Solvent (e.g., Toluene/H₂O) E->F G Degas Mixture F->G H Heat (e.g., 80-110 °C) under Inert Atmosphere G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Aqueous Workup J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify (e.g., Column Chromatography) M->N O Characterize Product N->O Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1 equiv) G Combine under Inert Atmosphere A->G B Amine (1.1-1.2 equiv) B->G C Pd Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) C->G D Ligand (e.g., XPhos, 2-4 mol%) D->G E Base (e.g., NaOtBu, 1.2-1.5 equiv) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heat (e.g., 80-110 °C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Quench Reaction J->K L Aqueous Workup K->L M Extract with Organic Solvent L->M N Dry & Concentrate M->N O Purify (e.g., Column Chromatography) N->O P Characterize Product O->P Oxidative_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Aminophenol Derivative (1 equiv) E Combine in Reaction Vessel A->E B Oxidant (e.g., K₃[Fe(CN)₆] or O₂ with catalyst) B->E C Solvent (e.g., Methanol, Acetonitrile) C->E D Base (optional, e.g., NaHCO₃) D->E F Stir at Ambient or Elevated Temperature E->F G Monitor by TLC/LC-MS F->G H Quench Reaction (if necessary) G->H I Aqueous Workup H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify (e.g., Recrystallization or Chromatography) K->L M Characterize Product L->M Reactivity_Comparison cluster_reactants Reactants cluster_properties Key Property cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Conditions Iodophenol This compound Bond_Energy C-X Bond Dissociation Energy Iodophenol->Bond_Energy Weaker C-I Bond High_Reactivity Higher Reactivity (Milder Conditions) Iodophenol->High_Reactivity Chlorophenol 2-Amino-6-chlorophenol Chlorophenol->Bond_Energy Stronger C-Cl Bond Low_Reactivity Lower Reactivity (Harsher Conditions) Chlorophenol->Low_Reactivity Bond_Energy->High_Reactivity Lower Energy Bond_Energy->Low_Reactivity Higher Energy Mild_Conditions Lower Temp., Standard Catalysts High_Reactivity->Mild_Conditions Harsh_Conditions Higher Temp., Specialized Catalysts/Ligands Low_Reactivity->Harsh_Conditions

References

A Comparative Guide to Alternative Reagents for the Synthesis of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the phenolic scaffold is a cornerstone of medicinal chemistry and materials science, profoundly influencing the bioactivity, pharmacokinetics, and material properties of the resulting compounds. While iodine has traditionally been a common reagent for this purpose, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, selectivity, and safety. This guide provides an objective comparison of key alternative reagents for the chlorination, bromination, and fluorination of phenols, supported by experimental data and detailed protocols.

Performance Comparison of Halogenating Reagents

The choice of a halogenating agent is critical and depends on the desired halogen, regioselectivity, and the sensitivity of the substrate. The following table summarizes the performance of various reagents for the halogenation of phenols based on reported experimental data.

HalogenReagent/SystemTypical SubstrateProduct(s)Yield (%)Reaction TimeKey Advantages & Disadvantages
Chlorine N-Chlorosuccinimide (NCS)Phenol2-Chlorophenol, 4-Chlorophenol75-96[1]1.5-6 h[1][2]Advantages: Solid, easy to handle, milder than Cl2 gas. Good regioselectivity.[2][3] Disadvantages: Can require acid catalysis for less activated phenols.[3]
NCS / Pd(OAc)₂2-AryloxypyridineDichlorinated productGood to excellent[4]6 h[4]Advantages: High efficiency for directed C-H chlorination. Disadvantages: Requires a directing group and a transition metal catalyst.
Bromine N-Bromosuccinimide (NBS)p-Cresol2-Bromo-4-methylphenolHigh20 min (addition)Advantages: Milder than Br₂, good for monobromination.[5] Regioselectivity can be controlled by reaction conditions.[6] Disadvantages: Can lead to mixtures of isomers.
N-Bromosacharin (NBSac) / HZSM-5Phenol4-BromophenolExcellent[7]-Advantages: High yield and regioselectivity, reusable catalyst.[7] Disadvantages: Requires synthesis of the catalyst.
KBr / KBrO₃ / H⁺PhenolMonobrominated phenols--Advantages: In-situ generation of bromine, avoids handling of liquid Br₂.[5] Disadvantages: Requires careful pH control.[5]
Fluorine Selectfluor (F-TEDA-BF₄)p-Substituted phenolso-Fluorinated phenols--Advantages: Commercially available, user-friendly electrophilic fluorinating agent.[8][9] Disadvantages: Can also act as a strong oxidant.[10]
Enzymatic Flavin-dependent halogenasesPhenols, Indoles, PyrrolesRegioselectively halogenated products--Advantages: High selectivity, mild and environmentally friendly conditions.[11][12][13] Disadvantages: Substrate scope can be limited, enzyme production and purification required.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these halogenation reactions. Below are representative protocols for key reagents.

Protocol 1: Chlorination of an Activated Aromatic Compound using N-Chlorosuccinimide (NCS)[2]

Materials:

  • Aromatic substrate (e.g., 4-chloroacetanilide, 0.01 mol)

  • N-Chlorosuccinimide (NCS, 0.005 mol)

  • Water (10-15 mL)

  • Hydrochloric acid (HCl, 2 mL)

  • Magnetic stirrer and flask

Procedure:

  • In a 100 mL flask equipped with a magnetic stir bar, place finely powdered 4-chloroacetanilide.

  • Prepare an aqueous solution of NCS in water and add it to the flask.

  • Slowly add hydrochloric acid dropwise over 15 minutes with stirring at room temperature (25 °C).

  • Monitor the reaction for completion using thin-layer chromatography (TLC). The reaction is typically complete within 1.5-3.0 hours.

  • After the reaction is complete, filter the precipitated product.

  • Wash the solid product with cold water and dry to obtain the desired 2,4-dichloroacetanilide.

Protocol 2: Ortho-Bromination of p-Cresol using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (pTsOH)[6]

Materials:

  • p-Cresol (approx. 10 mmol)

  • p-Toluenesulfonic acid (pTsOH, 10 mol%)

  • Methanol (ACS grade)

  • N-Bromosuccinimide (NBS, 100 mol%, recrystallized from water)

  • Magnetic stirrer and flasks

Procedure:

  • In a flask, dissolve p-cresol and p-toluenesulfonic acid in methanol (1.0 mL per mmol of p-cresol).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate foil-covered flask, dissolve NBS in methanol to make a 0.1 M solution.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by standard work-up procedures, such as extraction and column chromatography.

Protocol 3: Bromination of Phenol using N-Bromosacharin (NBSac) and a Zeolite Catalyst[7]

Materials:

  • Phenol (0.5 mmol)

  • ZSM-5 zeolite catalyst (0.005-0.007 g)

  • Tetrahydrofuran (THF, 5 mL)

  • N-Bromosacharin (NBSac, 0.5 mmol)

  • Ice bath, magnetic stirrer, and flask

Procedure:

  • To a mixture of phenol and ZSM-5 in THF, add NBSac.

  • Stir the mixture in an ice bath and monitor the reaction by TLC and GC.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, n-hexane:EtOAc 4:1) to obtain the pure brominated phenol.

  • The zeolite catalyst can be washed and reused.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution (SEAr) Pathway

The halogenation of phenols with reagents like NCS and NBS typically proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.

SEAr_Mechanism Phenol Phenol Intermediate Resonance-Stabilized Carbocation (Sigma Complex) Phenol->Intermediate Nucleophilic Attack Electrophile Halogenating Agent (e.g., NCS, NBS) Electrophile->Intermediate Product Halogenated Phenol Intermediate->Product Deprotonation Byproduct Byproduct (e.g., Succinimide) Intermediate->Byproduct

Caption: General mechanism for electrophilic aromatic halogenation of phenols.

Enzymatic Halogenation Workflow

Flavin-dependent halogenases offer a green and highly selective alternative for the synthesis of halogenated phenols. The catalytic cycle involves the activation of a halide by a flavin cofactor.

Enzymatic_Halogenation cluster_enzyme Flavin-Dependent Halogenase FADH2 FADH₂ (Reduced Flavin) FAD_OOH FAD-OOH (Flavin Hydroperoxide) FADH2->FAD_OOH + O₂ HOX Hypohalous Acid (HOX) FAD_OOH->HOX + X⁻ O2 O₂ O2->FAD_OOH Halide Halide (X⁻) Halide->FAD_OOH Phenol Phenol Substrate Halogenated_Phenol Halogenated Phenol Phenol->Halogenated_Phenol + HOX

Caption: Catalytic cycle of a flavin-dependent halogenase for phenol halogenation.[14]

Conclusion

The synthesis of halogenated phenols can be achieved through a variety of methods, each with its own set of advantages and limitations. While traditional methods using elemental halogens are still employed, the use of N-halosuccinimides offers a safer and often more selective alternative. For highly specific applications, transition-metal-catalyzed and enzymatic approaches provide powerful tools for achieving desired regioselectivity under mild conditions. The selection of the optimal reagent and protocol will ultimately depend on the specific target molecule, desired scale, and available resources. This guide serves as a starting point for researchers to navigate the diverse landscape of phenol halogenation chemistry.

References

comparative study of different catalysts for aminophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminophenols, critical precursors in the pharmaceutical and chemical industries, is highly dependent on the efficacy of the chosen catalytic system. This guide offers an objective comparison of various catalysts for aminophenol synthesis, supported by experimental data from recent literature. The primary synthesis routes discussed are the catalytic hydrogenation of nitrophenols and the direct hydrogenation of nitrobenzene.

Performance Comparison of Catalysts

The selection of a catalyst and its support profoundly influences the yield, selectivity, and overall efficiency of aminophenol synthesis. Below, we summarize the performance of various catalytic systems for the synthesis of p-aminophenol (PAP), a key intermediate in the production of analgesics like paracetamol.

Catalytic Reduction of p-Nitrophenol

This widely utilized method involves the reduction of p-nitrophenol (PNP) in the presence of a reducing agent, most commonly sodium borohydride (NaBH₄). The reaction is typically monitored by UV-visible spectrophotometry, observing the disappearance of the p-nitrophenolate ion peak around 400 nm and the appearance of the p-aminophenol peak around 300 nm.[1]

CatalystSupportReducing AgentTemperature (°C)Reaction Timep-Nitrophenol Conversion (%)Reference
CuO-nanoleafγ-Al₂O₃NaBH₄302.5 min94.18[2][3]
NiActive Carbon (AC)H₂--97.7[4]
Copper(II) Complex (N,N′-bis(salicylidene)-o-phenylenediamine)-NaBH₄-60 min97.5[1]
PtCo-Al LDHNaBH₄-->95[5]
CuFe₅O₈-NaBH₄-< 9 min~100[6]
1% PtCarbonH₂---[7][8]
Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol

This single-step process presents an environmentally friendlier alternative to traditional methods. The primary challenge is to achieve high selectivity for p-aminophenol over the main byproduct, aniline.[9] The reaction involves the formation of a key intermediate, N-phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement.[9][10][11]

CatalystSupportTemperature (°C)Pressure (psig)Nitrobenzene Conversion (%)p-Aminophenol Selectivity (%)Aniline Selectivity (%)Reference
10%Ni-1%PtZSM-5120400936345[9]
10%Ni-1%PdZSM-5120400992079[9]
Pt-SnAl₂O₃140825 (CO₂) + 29 (H₂)-85-[12]
3%MoS₂HZSM-515550791.447.6-[13]
Pd/AC + SO₄²⁻/ZrO₂---69.638.1-[13]

Experimental Protocols

Catalytic Reduction of p-Nitrophenol

This protocol is adapted from studies on CuO-nanoleaf/γ-Al₂O₃ and other metal-based catalysts.[1][2]

1. Reactant Preparation:

  • Prepare a 2.2 x 10⁻⁴ M solution of p-nitrophenol (PNP).[2][9]

  • Prepare a 1.58 x 10⁻² M solution of sodium borohydride (NaBH₄).[2][9]

2. Reaction Setup:

  • In a glass reactor, mix 100 mL of the PNP and NaBH₄ solutions.[2][9]

  • Add a specific amount of the catalyst (e.g., 150 mg of CuO-nanoleaf/γ-Al₂O₃) to the mixture with stirring.[2][9]

3. Reaction Conditions:

  • Maintain the reaction temperature at 30°C with continuous stirring.[2][9]

4. Analysis:

  • Monitor the progress of the reaction by periodically taking 2 mL aliquots.[2][9]

  • Filter the aliquots and measure the absorbance spectrum using a UV-visible spectrophotometer to determine the concentration of p-nitrophenol.[2][9]

Catalytic Hydrogenation of Nitrobenzene

This protocol is a generalized procedure based on literature for platinum-catalyzed hydrogenation.[10][11][14]

1. Reactant and Catalyst Slurry Preparation:

  • In a high-pressure reactor, add the supported platinum catalyst (e.g., Pt/C) to a solution of aqueous sulfuric acid.

  • Add a surfactant to aid in the dispersion of nitrobenzene.

2. Reaction Setup:

  • Add nitrobenzene to the catalyst slurry.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

3. Reaction Conditions:

  • Heat the reactor to the desired temperature while vigorously stirring the mixture.

  • Maintain a constant hydrogen pressure throughout the reaction.

4. Analysis:

  • After the reaction, cool the reactor and vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Analyze the product distribution (p-aminophenol, aniline, etc.) using High-Performance Liquid Chromatography (HPLC).[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Reactant Preparation Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Temp, Pressure, Time) Reaction_Setup->Reaction_Execution Sampling Sampling Reaction_Execution->Sampling Analysis Product Analysis (HPLC, UV-Vis) Sampling->Analysis Data_Processing Data Processing Analysis->Data_Processing

Caption: General experimental workflow for catalyst screening in aminophenol synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Surface cluster_products Products Nitroaromatic Nitrophenol / Nitrobenzene Catalyst Catalyst (e.g., Pt, Ni, CuO) Nitroaromatic->Catalyst Adsorption Reducing_Agent H₂ or NaBH₄ Reducing_Agent->Catalyst Activation Aminophenol Aminophenol Catalyst->Aminophenol Reduction & Desorption Byproduct Byproducts (e.g., Aniline) Catalyst->Byproduct Side Reactions

Caption: Simplified reaction pathway for the catalytic synthesis of aminophenol.

References

Validating the Structure of 2-Amino-6-iodophenol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 2-Amino-6-iodophenol, a substituted aromatic compound. We will explore the utility of COSY, HSQC, and HMBC experiments, supported by illustrative data and detailed experimental protocols.

The precise arrangement of substituents on an aromatic ring is crucial for a molecule's biological activity and chemical properties. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex substitution patterns often lead to overlapping signals and ambiguous assignments. 2D NMR spectroscopy offers a powerful solution by spreading spectral information across two dimensions, revealing correlations between nuclei that are essential for definitive structure elucidation.[1][2]

Comparative Analysis of 2D NMR Techniques

To validate the structure of this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.

2D NMR ExperimentInformation ProvidedApplication to this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][3]Identifies neighboring protons on the aromatic ring, establishing the connectivity of the proton spin system.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons (¹JCH).[1][3]Assigns specific proton signals to their corresponding carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).Establishes the connectivity between different molecular fragments and helps to place substituents by correlating protons to non-protonated (quaternary) carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These hypothetical values are based on typical chemical shift ranges for substituted phenols and anilines.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Proton Chemical Shift (ppm)
H-37.25 (d)
H-46.60 (t)
H-56.90 (d)
-OH5.50 (s, broad)
-NH₂4.20 (s, broad)

Experimental Protocols

A general workflow for the 2D NMR analysis of this compound is outlined below.

experimental_workflow Experimental Workflow for 2D NMR Structural Validation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve 5-10 mg of This compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to NMR tube dissolve->transfer shim Shim the magnet transfer->shim one_d Acquire 1D ¹H and ¹³C spectra shim->one_d two_d Acquire 2D spectra: COSY, HSQC, HMBC one_d->two_d ft Fourier transform and phase correction two_d->ft assign Assign peaks and interpret correlations ft->assign structure Confirm structure of This compound assign->structure

Workflow for 2D NMR structural validation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping solvent signals with analyte peaks.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • Acquire a 1D ¹³C NMR spectrum.

  • Set up and run the 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters.[4] Typical acquisition times may range from 20 minutes to several hours depending on the experiment and sample concentration.[5]

Data Processing:

  • Apply Fourier transformation to the acquired FIDs in both dimensions.

  • Perform phase and baseline corrections to obtain high-quality spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Interpreting the 2D NMR Data

The following diagram illustrates the key correlations expected from the COSY, HSQC, and HMBC spectra of this compound, which collectively confirm the substitution pattern.

nmr_correlations Key 2D NMR Correlations for this compound cluster_structure Structure of this compound cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C One-Bond Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) mol H3_cosy H-3 H4_cosy H-4 H3_cosy->H4_cosy ³JHH H5_cosy H-5 H4_cosy->H5_cosy ³JHH H3_hsqc H-3 C3_hsqc C-3 H3_hsqc->C3_hsqc ¹JCH H4_hsqc H-4 C4_hsqc C-4 H4_hsqc->C4_hsqc ¹JCH H5_hsqc H-5 C5_hsqc C-5 H5_hsqc->C5_hsqc ¹JCH H3_hmbc H-3 C1_hmbc C-1 H3_hmbc->C1_hmbc ³JCH C5_hmbc C-5 H3_hmbc->C5_hmbc ³JCH H4_hmbc H-4 C2_hmbc C-2 H4_hmbc->C2_hmbc ²JCH C6_hmbc C-6 H4_hmbc->C6_hmbc ²JCH H5_hmbc H-5 C1_hmbc2 C-1 H5_hmbc->C1_hmbc2 ³JCH C3_hmbc C-3 H5_hmbc->C3_hmbc ³JCH

Expected 2D NMR correlations for this compound.
  • COSY Analysis: The COSY spectrum would show a cross-peak between H-3 and H-4, and another between H-4 and H-5, confirming their adjacent positions on the aromatic ring. The absence of a correlation between H-3 and H-5 indicates they are not vicinal.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton at 7.25 ppm (H-3) will show a correlation to the carbon at 128.1 ppm (C-3). This is crucial for the unambiguous assignment of both the proton and carbon signals.

  • HMBC Analysis: The HMBC spectrum provides the final and most definitive structural information by revealing long-range couplings. Key expected correlations include:

    • H-4 correlating to the quaternary carbons C-2 and C-6, confirming the positions of the amino and iodo groups relative to H-4.

    • H-3 correlating to the quaternary carbon C-1 and the protonated carbon C-5.

    • H-5 correlating to the quaternary carbon C-1 and the protonated carbon C-3.

These HMBC correlations, in conjunction with the COSY and HSQC data, allow for the complete and unambiguous assignment of all proton and carbon signals, thereby validating the proposed structure of this compound.

Conclusion

While 1D NMR provides a foundational overview of a molecule's structure, 2D NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound. The complementary information obtained from COSY, HSQC, and HMBC experiments allows for a comprehensive and unambiguous assignment of the molecular structure. This guide demonstrates the power of a multi-technique 2D NMR approach in modern chemical research and drug development, ensuring the structural integrity of synthesized compounds.

References

A Comparative Guide to the Biological Activity of 2-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various 2-aminophenol derivatives, focusing on their antioxidant, anticancer, and antimicrobial properties. The information presented is collated from multiple studies to offer insights into their structure-activity relationships and potential therapeutic applications. While a direct comparison is limited by the varied sets of derivatives and experimental conditions across different studies, this guide aims to provide a valuable summary of the existing data.

Core Principles of Biological Activity

The biological activities of 2-aminophenol derivatives are largely attributed to the presence of the hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring. These functional groups can participate in various biological processes, including donating hydrogen atoms to neutralize free radicals (antioxidant activity), interacting with the active sites of enzymes, and inducing cellular pathways that can lead to apoptosis in cancer cells. The nature and position of other substituents on the aromatic ring significantly influence the potency and selectivity of these derivatives.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antioxidant, anticancer, and antimicrobial activities of selected 2-aminophenol derivatives from various studies. It is important to note that the experimental conditions under which these values were obtained may vary between studies, affecting direct comparability.

Antioxidant Activity of 2-Aminophenol Derivatives

The antioxidant capacity is often evaluated by the ability of a compound to scavenge free radicals, with lower IC50 values in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays indicating higher potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
2-AminophenolPotent activity noted-[1]
4-AminophenolPotent activity noted-[1]
3-AminophenolLess active-[1]

Note: Specific IC50 values for the parent aminophenols were not consistently reported in the reviewed literature, but their relative activities were described.

Anticancer Activity of 2-Aminophenol Derivatives

The anticancer activity is typically assessed by the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).

DerivativeCell LineIC50 (µM)Reference
p-DodecylaminophenolHL60 (Leukemia)Potent[2]
p-DecylaminophenolHL60 (Leukemia)Potent[2]
N-(4-hydroxyphenyl)dodecananamideHL60 (Leukemia)Weak[2]
N-(4-hydroxyphenyl)decananamideHL60 (Leukemia)Weak[2]
Fenretinide (Reference)HL60 (Leukemia)Less potent than p-dodecylaminophenol[2]
2-amino-pyran derivative (I32)MCF-7 (Breast Cancer)161.4[3]
2-amino-pyran derivative (I32)WRL68 (Normal cell line)231.4[3]
Antimicrobial Activity of 2-Aminophenol Derivatives

The antimicrobial potential is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
2-Aminophenoxazin-3-oneStaphylococcus aureusMore active than against E. coli[4]
2-Aminophenoxazin-3-oneEscherichia coliLess active than against S. aureus[4]
Azo compounds of 4-aminophenol with 2-aminobenzoic acidE. coli, S. sonnei, S. pyrogenes, S. aureus, N. gonorrhoeaGood activity[4]
Azo compounds of 4-aminophenol with 4-aminophenazoneE. coli, S. sonnei, S. pyrogenes, S. aureus, N. gonorrhoeaGood activity[4]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the biological activities of phenolic compounds, including 2-aminophenol derivatives. Understanding these pathways is crucial for drug development.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Many phenolic compounds are known to activate this pathway.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Aminophenol 2-Aminophenol Derivative Aminophenol->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 in Cytoplasm Cul3 Cul3-Rbx1 Ubiquitin Ligase Keap1->Cul3 Promotes Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2 signaling pathway by 2-aminophenol derivatives.

Ferroptosis Signaling Pathway

Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. Antioxidants, including phenolic compounds, can inhibit ferroptosis.

Ferroptosis_Pathway Iron Iron (Fe2+) Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Catalyzes (Fenton Reaction) PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Substrate Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSH GSH GSH->GPX4 Cofactor Aminophenol 2-Aminophenol Derivative (Antioxidant) Aminophenol->Lipid_Peroxidation Scavenges Lipid Peroxyl Radicals

Caption: Inhibition of the ferroptosis pathway by 2-aminophenol derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminophenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 2-aminophenol derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare a serial two-fold dilution of the 2-aminophenol derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

References

A Comparative Guide to Assessing the Cross-Reactivity of 2-Amino-6-iodophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 2-Amino-6-iodophenol is not extensively available in public literature. This guide therefore serves as a predictive framework, providing researchers with the necessary protocols, potential comparative compounds, and biological context to design and conduct their own cross-reactivity studies.

Introduction

This compound is a small molecule with structural motifs—an aminophenol core—found in various biologically active compounds, including some tyrosine kinase inhibitors (TKIs). The potential for such molecules to interact with multiple targets ("cross-reactivity" or "off-target effects") is a critical consideration in drug development.[1] Off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[1] This guide outlines a strategy for evaluating the cross-reactivity of this compound, suggests alternative compounds for comparison, and provides detailed protocols for key biological assays.

Potential Alternative Compounds for Comparison

To understand the specificity of this compound, it is essential to compare its activity against structurally related compounds. The selection below is based on shared chemical features.

Compound NameStructureRationale for Comparison
2-Aminophenol The core scaffold, to determine the contribution of the iodine atom to biological activity.
4-Aminophenol A positional isomer to assess the impact of substituent placement on target engagement.[2][3]
Gefitinib An approved EGFR kinase inhibitor that contains a substituted aniline moiety, providing a benchmark for TKI activity.[4]
Sorafenib A multi-kinase inhibitor, useful for contextualizing the broadness or narrowness of this compound's activity.[4]

Quantitative Data on Biological Activity of Analogous Compounds

The following table summarizes hypothetical inhibitory activity data for this compound and its comparators against a panel of representative tyrosine kinases. This illustrates how such data would be presented to assess cross-reactivity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
2-Aminophenol >10,000>10,000>10,000>10,000
4-Aminophenol >10,000>10,000>10,000>10,000
Gefitinib 203,700>10,000>10,000
Sorafenib 9020568

Data for Gefitinib and Sorafenib are representative values from public sources. Data for aminophenols are hypothesized based on their simple structures.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed (via ADP production).[5]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell Viability Assay (XTT-Based)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation. The XTT assay is used here as it is a single-step process suitable for high-throughput screening.[6][7]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • XTT reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT to a colored formazan product.[7]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

Receptor Tyrosine Kinase (RTK) Signaling Pathway

This compound, due to its structure, may interfere with receptor tyrosine kinase signaling pathways, such as the EGFR and VEGFR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][9][10] Dysregulation of these pathways is a common feature of many cancers.[11]

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR/VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binds Compound This compound (Potential Inhibitor) Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates

Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

Workflow start Start: Synthesize/Acquire This compound primary_screen Primary Screen: In Vitro Kinase Assay (Target Kinase, e.g., EGFR) start->primary_screen dose_response Dose-Response Curve Determination of IC50 primary_screen->dose_response panel_screen Cross-Reactivity Screen: Kinase Panel Assay (e.g., 50-100 kinases) dose_response->panel_screen cell_based Cell-Based Assays: Cell Viability (XTT) (on relevant cell lines) dose_response->cell_based data_analysis Data Analysis: Compare IC50 values, Determine Selectivity Score panel_screen->data_analysis cell_based->data_analysis conclusion Conclusion: Assess Cross-Reactivity Profile data_analysis->conclusion

Caption: Experimental workflow for assessing the kinase cross-reactivity of a test compound.

References

Assessing the Teratogenic Potential of 2-Amino-6-iodophenol: A Comparative Guide Based on Structurally Similar Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential teratogenic effects of 2-Amino-6-iodophenol by examining available data on structurally similar dyes and related chemical compounds. Due to a lack of direct experimental data on the teratogenicity of this compound, this document synthesizes information from studies on analogous aromatic amines, phenols, and hair dye constituents to infer potential risks and guide future research.

**Executive Summary

The teratogenic potential of a substance refers to its ability to cause developmental abnormalities in a fetus.[1] Aromatic amines and phenols, the chemical classes to which this compound belongs, have been identified as potential teratogens.[2][3] Studies on various aromatic amines have demonstrated a range of toxic and teratogenic effects on embryonic development.[2] Similarly, prenatal exposure to phenol has been linked to developmental toxicity in animal studies, including reduced fetal weight and viability.[3] The mechanism of teratogenicity can involve interference with crucial biochemical pathways, induction of oxidative stress, or genetic mutations.[1][4]

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established guidelines for developmental toxicity testing, which typically involve studies in pregnant animals to determine No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs).[5][6][7]

This guide will present available quantitative data for similar dyes, outline common experimental protocols for teratogenicity assessment, and visualize key signaling pathways implicated in developmental toxicity.

Quantitative Data on Teratogenic Potential of Similar Dyes and Compounds

The following table summarizes the teratogenic potential of various aromatic amines and phenols, which can serve as surrogates for assessing the potential risk of this compound. It is crucial to note that direct extrapolation of these values to this compound is not possible without specific experimental data.

CompoundChemical ClassAnimal ModelExposure RouteKey Teratogenic EffectsNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
AcridineAromatic AmineXenopus laevis (embryos)AquaticSpinal cord and musculature pathology-EC50: 2.4 mg/L[2]
QuinolineAromatic AmineXenopus laevis (embryos)AquaticNot specified-EC50: 29 mg/L[2]
AnilineAromatic AmineXenopus laevis (embryos)AquaticNot specified-EC50: 370 mg/L[2]
PhenolPhenolCD-1 MiceOral gavageCleft palate (at high dose)140280[3]
6-Chloro-4-nitro-2-aminophenolAminophenolSprague-Dawley RatsGavageNo embryotoxic or fetotoxic effects observed350>350[8]
o-Chloro-p-phenylenediaminePhenylenediamineSprague-Dawley RatsGavageIncreased resorptions, decreased fetal body weight100200[8]

Experimental Protocols for Teratogenicity Assessment

The assessment of teratogenic potential typically follows standardized guidelines to ensure data reliability and comparability. The most common in vivo method is the prenatal developmental toxicity study.[5][7]

In Vivo Prenatal Developmental Toxicity Study (Rodent Model)

This protocol is based on guidelines from the EPA (OPPTS 870.3700) and OECD (TG 414).[5][7]

  • Test Animals: Typically pregnant rats, mice, or rabbits are used. A sufficient number of females are assigned to control and at least three dose groups to ensure approximately 20 pregnant animals per group at term.[9][10]

  • Dosage: A dose range-finding study is recommended to select appropriate dose levels.[9] The highest dose should induce some maternal toxicity but not mortality, while the lowest dose should not produce any observable adverse effects (NOAEL).[10]

  • Administration: The test substance is administered daily, typically by oral gavage, throughout the period of major organogenesis (e.g., gestation days 6-15 in rats).[8]

  • Maternal Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight and food consumption are recorded throughout the study.[9]

  • Fetal Examination: Just prior to term, females are euthanized, and the uterine contents are examined. The number of corpora lutea, implantation sites, live and dead fetuses, and resorptions are recorded.[11] Fetuses are weighed and examined for external, visceral, and skeletal malformations.[11]

In Vitro Teratogenicity Assays

Several in vitro models are used for screening the embryotoxic potential of chemicals, which can reduce the use of animal testing.[12][13]

  • Embryonic Stem Cell Test (EST): This validated assay uses murine embryonic stem cells to assess the potential of a substance to interfere with cellular differentiation.[14]

  • Micromass Teratogen Test: This in vitro system uses cultures of embryonic mesenchymal cells to detect interference with cell differentiation, adhesion, and signaling.[12]

  • Whole Embryo Culture (WEC): This method involves culturing rodent embryos in vitro during the period of organogenesis to observe developmental effects of a test substance directly.[13]

Signaling Pathways in Teratogenesis

Several key signaling pathways are crucial for normal embryonic development, and their disruption by teratogens can lead to birth defects.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for the development of many tissues, including the limbs, brain, and heart.[15] Alterations in the strength of Hh signaling, either through genetic mutations or environmental exposures, can influence the penetrance and expressivity of birth defects.[15]

Hedgehog_Signaling PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits Degradation of GLI Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 GLI GLI Proteins SUFU->GLI Target_Genes Target Gene Expression GLI->Target_Genes Activates

Caption: Simplified Hedgehog signaling pathway.

Oxidative Stress-Induced Teratogenesis

Many teratogens are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[4] This can damage cellular components like DNA, proteins, and lipids, and disrupt redox-dependent signaling pathways that are critical for normal development.[4]

Oxidative_Stress_Pathway Teratogen Teratogen Exposure (e.g., Aromatic Amines) ROS Increased Reactive Oxygen Species (ROS) Teratogen->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Signaling_Disruption Disruption of Redox-Sensitive Signaling Pathways ROS->Signaling_Disruption Apoptosis Apoptosis Cellular_Damage->Apoptosis Malformations Developmental Malformations Signaling_Disruption->Malformations Apoptosis->Malformations

Caption: Pathway of oxidative stress-induced teratogenesis.

Experimental Workflow for Teratogenicity Assessment

The following diagram illustrates a typical workflow for assessing the teratogenic potential of a new chemical substance, integrating both in vitro and in vivo methods.

Teratogenicity_Workflow Start New Chemical Substance (e.g., this compound) In_Vitro In Vitro Screening (EST, Micromass, WEC) Start->In_Vitro In_Vivo In Vivo Prenatal Developmental Toxicity Study (Rodent Model) In_Vitro->In_Vivo Positive or Equivocal Results Dose_Response Dose-Response Assessment (Determine NOAEL, LOAEL) In_Vivo->Dose_Response Hazard_ID Hazard Identification Dose_Response->Hazard_ID Risk_Assessment Risk Characterization and Regulatory Decision Hazard_ID->Risk_Assessment

Caption: General workflow for teratogenicity assessment.

Conclusion

While direct evidence for the teratogenicity of this compound is currently unavailable, the data from structurally similar aromatic amines and phenols suggest a potential for developmental toxicity. Aromatic amines, as a class, have demonstrated teratogenic effects in animal models.[2] Furthermore, the structural alerts present in this compound (an aromatic amine and a phenol) warrant a cautious approach and underscore the need for empirical testing.

The experimental protocols and signaling pathways outlined in this guide provide a framework for future research to definitively characterize the teratogenic potential of this compound. Any assessment should follow established regulatory guidelines to ensure the generation of robust and reliable data for risk assessment.[6][7] Researchers and drug development professionals are encouraged to utilize a tiered approach, beginning with in vitro screening assays before proceeding to more extensive in vivo studies.

References

comparative analysis of the spectral data of aminophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral characteristics of ortho-, meta-, and para-aminophenol. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to aid in their identification and differentiation.

The three isomers of aminophenol—2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-aminophenol (para-)—exhibit unique spectral properties due to the different substitution patterns of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring. Understanding these differences is crucial for their accurate identification and for quality control in various applications, including drug development and chemical synthesis. This guide presents a comparative analysis of their spectral data obtained from various spectroscopic techniques.

Data Presentation: A Comparative Summary

The following tables summarize the key spectral data for the three aminophenol isomers, providing a clear and concise comparison of their characteristic spectroscopic features.

Table 1: UV-Vis Spectral Data
IsomerSolventλmax (nm)Reference
2-AminophenolMethanol280, 219[1]
DMSO288, 222[1]
3-Aminophenol--Data not readily available in cited sources
4-AminophenolAcidic mobile phase (pH ≤ 3)194, 218, 272[2]
Table 2: Key IR Absorption Bands (cm⁻¹)
Functional Group2-Aminophenol3-Aminophenol4-AminophenolReference
O-H Stretch~3300-3400~3300-34003338[3]
N-H Stretch~3300-3400~3300-34003279[3]
C=C Aromatic Stretch~1450-1600~1450-16001471[3]
C-N Stretch~1250-1350~1250-13501360[4]
C-O Stretch~1200-1300~1200-1300~1231[4]

Note: The far-IR spectra of the aminophenol isomers also show distinct absorption bands in the 220–800 cm⁻¹ range, providing unique fingerprints for each isomer.[5]

Table 3: ¹H NMR Chemical Shifts (δ, ppm)
Proton2-Aminophenol (in DMSO-d₆)3-Aminophenol (in DMSO-d₆)4-Aminophenol (in DMSO-d₆)Reference
-OH~8.98~9.08.33 (br s)[3][6]
-NH₂~4.48~4.54.37 (br s)[3][6]
Aromatic CH6.43-6.68 (m)6.0-6.9 (m)6.37-6.50 (m)[3][6]
Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
Carbon2-Aminophenol (in DMSO-d₆)3-Aminophenol (in DMSO-d₆)4-Aminophenol (in DMSO-d₆)Reference
C-OH144.51~157148.2[3][6]
C-NH₂137.07~148140.7[3][6]
Aromatic CH115.05, 115.13, 117.16, 120.16~103-130115.2, 115.5[3][6]
Table 5: Mass Spectrometry Data
IsomerIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
2-Aminophenol---Data not readily available in cited sources
3-Aminophenol---Data not readily available in cited sources
4-AminophenolESI+110.180.0[3][7]

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate compound identification. While specific instrument parameters may vary, the following provides a general overview of the methodologies for the key experiments cited.

1. UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Aminophenol isomers are dissolved in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) to a known concentration (typically in the µg/mL range).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure: The sample and a reference (the pure solvent) are placed in quartz cuvettes. The absorbance is scanned over a wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is recorded.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount of the aminophenol isomer is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, and the resulting spectrum is recorded as absorbance or transmittance over a specific wavenumber range (typically 4000-400 cm⁻¹).[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the aminophenol isomer are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure: For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, but often with proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.[8]

4. Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Procedure: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the relative abundance of each ion. High-resolution mass spectrometry can provide the exact mass, aiding in molecular formula determination.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for spectral analysis and the logical relationship between the aminophenol isomers and their distinguishing spectral features.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_comparison Comparative Analysis Sample Aminophenol Isomer (o-, m-, or p-) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FT-IR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax UV_Vis->UV_Data IR_Data Vibrational Frequencies FTIR->IR_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data MS_Data m/z Ratios MS->MS_Data Comparison Isomer Identification & Differentiation UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectral analysis of aminophenol isomers.

Isomer_Spectral_Relationship cluster_isomers Aminophenol Isomers cluster_properties Structural Properties cluster_spectra Distinct Spectral Features o_AP 2-Aminophenol (ortho) o_prop Intramolecular H-bonding o_AP->o_prop m_AP 3-Aminophenol (meta) m_prop Intermediate Polarity m_AP->m_prop p_AP 4-Aminophenol (para) p_prop High Symmetry p_AP->p_prop o_spec Shifted OH/NH peaks (IR) Unique fragmentation (MS) o_prop->o_spec m_spec Complex aromatic region (NMR) m_prop->m_spec p_spec Simpler aromatic region (NMR) Characteristic λmax (UV-Vis) p_prop->p_spec

Caption: Relationship between aminophenol isomer structure and spectral features.

References

Unveiling the Stability Landscape of Halogenated Phenols: A Comparative Analysis Centered on 2-Amino-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of chemical compounds is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical products. This guide provides a comprehensive comparison of the stability of 2-Amino-6-iodophenol against other halogenated phenols, offering insights into their thermal, oxidative, and photostability profiles. The information presented herein is supported by available experimental data and established analytical methodologies.

The stability of a phenolic compound is intricately linked to the nature and position of its substituents on the aromatic ring. Halogen and amino groups, in particular, can significantly influence the electron density distribution and bond strengths within the molecule, thereby affecting its susceptibility to degradation under various stress conditions. While direct, comprehensive stability data for this compound is limited in publicly accessible literature, this guide synthesizes available information on related compounds to provide a predictive assessment of its stability profile.

Comparative Stability Analysis

The following table summarizes the known and inferred stability characteristics of this compound in comparison to other halogenated and aminophenols. It is important to note that the stability of this compound is largely inferred from the behavior of structurally similar molecules. The presence of both an amino and a bulky, electron-donating iodo group ortho to the hydroxyl group is expected to create a unique electronic and steric environment influencing its reactivity.

CompoundHalogenSubstitution PatternThermal Stability (Decomposition Temp.)Oxidative StabilityPhotostabilityData Source
This compound Iodo2-Amino, 6-IodoData not available (Inferred: Moderate)Inferred: Prone to oxidationInferred: Susceptible to photodegradationInferred
2-Aminophenol-2-Amino~175-178°C[1]Readily oxidized[2]Degrades in ~2.0 hours under visible lightInferred from related studies
4-Aminophenol-4-AminoDecomposesReadily oxidized[2]Degrades in ~2.5 hours under visible light; deteriorates in air and light[3]Inferred from related studies
3-Aminophenol-3-AminoData not availableRelatively stable in air[2]Data not available
4-ChlorophenolChloro4-ChloroData not availableSusceptible to oxidative degradationLower photodegradation quantum yield than phenolInferred from degradation studies
2,4-DichlorophenolChloro2,4-DichloroData not availableSusceptible to oxidative degradationData not available
4-BromophenolBromo4-BromoData not availableData not availableSusceptible to photodegradationInferred from photolysis studies
4-IodophenolIodo4-IodoData not availableData not availableData not available

Inferences on this compound Stability:

  • Thermal Stability: The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups in 2-aminophenol contributes to its relatively high melting point.[4] A similar interaction in this compound might confer a degree of thermal stability. However, the carbon-iodine bond is generally weaker than other carbon-halogen bonds, which could lead to decomposition at elevated temperatures.

  • Oxidative Stability: Aminophenols, particularly ortho and para isomers, are known to be susceptible to oxidation.[2][5][6][7] The amino group can be readily oxidized to form colored polymeric products. The electron-donating nature of both the amino and iodo substituents in this compound is likely to increase the electron density of the phenol ring, making it more susceptible to oxidative attack.

  • Photostability: Phenolic compounds, in general, can undergo photodegradation. The presence of chromophoric groups like the amino group and the potential for the cleavage of the C-I bond upon UV or visible light absorption suggest that this compound may be photolabile.

Experimental Protocols

To rigorously evaluate the stability of this compound and other halogenated phenols, a series of forced degradation studies should be conducted.[8][9][10][11][12] These studies involve subjecting the compounds to various stress conditions to accelerate degradation and identify potential degradation products.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the phenolic compounds.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the test compound is placed in a TGA crucible (e.g., alumina or platinum).[4][13]

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset temperature of decomposition and the temperature of maximum mass loss are determined from the TGA curve.[14]

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis weigh Weigh 5-10 mg of Phenolic Compound place Place in TGA Crucible weigh->place load Load Crucible into TGA Furnace place->load heat Heat at 10°C/min under Nitrogen load->heat monitor Monitor Mass Loss vs. Temperature heat->monitor plot Plot TGA Curve (Mass % vs. Temp) monitor->plot determine Determine Decomposition Temperature plot->determine

Workflow for Thermal Stability Testing using TGA.
Oxidative Stability Testing

Objective: To assess the susceptibility of the phenolic compounds to oxidation.

Methodology:

  • Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% v/v), at room temperature or slightly elevated temperature.[8][15]

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the oxidation reaction if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[16][17][18][19][20]

Oxidative_Stability_Workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis prepare Prepare 1 mg/mL Solution of Phenolic Compound add_h2o2 Add Hydrogen Peroxide (e.g., 3%) prepare->add_h2o2 incubate Incubate at RT add_h2o2->incubate sample Sample at Time Intervals (0, 2, 4, 8, 24h) incubate->sample hplc Analyze by Stability- Indicating HPLC sample->hplc quantify Quantify Parent Compound & Degradation Products hplc->quantify

Workflow for Oxidative Stability Testing.
Photostability Testing

Objective: To evaluate the degradation of the phenolic compounds upon exposure to light.

Methodology (based on ICH Q1B guidelines): [21][22][23][24][25]

  • Prepare samples of the solid compound and a solution of the compound in a suitable solvent.

  • Place the samples in a photostability chamber equipped with a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Expose the samples to a specified light intensity for a defined duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.

  • Compare the chromatograms to assess the extent of degradation and the formation of photodegradation products.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Prepare Solid Sample expose Expose to UV/Vis Light (≥1.2 million lux h, ≥200 W h/m²) prep_solid->expose prep_sol Prepare Solution Sample prep_sol->expose prep_control Prepare Dark Control (wrapped in foil) prep_control->expose hplc Analyze All Samples by Stability-Indicating HPLC expose->hplc compare Compare Exposed vs. Control to Assess Degradation hplc->compare

Workflow for Photostability Testing.

Concluding Remarks

The stability of this compound, while not extensively documented, can be reasonably inferred to be moderate, with a notable susceptibility to oxidative and photolytic degradation. The presence of the ortho-amino group likely plays a significant role in its reactivity, similar to other aminophenols. The carbon-iodine bond may also be a point of lability under thermal and photolytic stress.

For definitive stability assessment, rigorous experimental evaluation using the protocols outlined in this guide is essential. Such studies will not only provide critical data for the handling, storage, and formulation of this compound but also contribute to a broader understanding of the structure-stability relationships within the diverse family of halogenated phenols. This knowledge is invaluable for the rational design and development of stable and effective pharmaceutical compounds.

References

A Comparative Guide to the Synthesis of Aryl Iodides: Navigating Alternatives to the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aryl iodides is a fundamental transformation, given their crucial role as versatile intermediates in cross-coupling reactions and the formation of complex molecular architectures. For decades, the Sandmeyer reaction has been a stalwart method for converting aryl amines to aryl iodides via diazonium salt intermediates. However, the classical Sandmeyer reaction is not without its limitations, including the use of corrosive acids, the potential instability of diazonium salts, and the formation of byproducts. These challenges have catalyzed the development of a diverse array of alternative synthetic strategies, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance. This guide provides a comprehensive and objective comparison of the Sandmeyer reaction with its modern alternatives, supported by experimental data and detailed protocols to empower researchers in selecting the optimal synthetic route.

Comparison of Synthetic Methodologies for Aryl Iodide Formation

The choice of a synthetic method for preparing aryl iodides is contingent on several factors, including the nature of the starting material, the presence of sensitive functional groups, and desired reaction scale. The following table summarizes the key quantitative data for the Sandmeyer reaction and its principal alternatives.

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)General Yield (%)Key AdvantagesKey Disadvantages
Sandmeyer Reaction Aryl AmineNaNO₂, H₂SO₄, KI0 - 250.5 - 270 - 90Well-established, readily available reagentsRequires strong acids, potentially unstable diazonium intermediate, foaming
Diaryliodonium Salts Arene/Aryl IodideOxone/mCPBA, H₂SO₄, then KI0 - 802 - 2460 - 95Access to aryl iodides from arenes, good for electron-rich arenesTwo-step process, requires an oxidant
Metal-Free (from Anilines) Aryl AmineNaNO₂, CH₂I₂Room Temp1 - 2475 - 95One-pot, mild conditions, insensitive to air/moistureYields can be lower for electron-rich anilines
Aromatic Finkelstein (Cu) Aryl BromideCuI, diamine ligand, NaI11018 - 4085 - 99High yielding, tolerates various functional groupsRequires a pre-functionalized aryl bromide, high temperature
Aromatic Finkelstein (Ni) Aryl BromideNiBr₂, PBu₃, KI, Zn60 - 801 - 680 - 95Milder conditions than Cu-catalyzed versionRequires a pre-functionalized aryl bromide, use of phosphine ligand
From Arylhydrazines ArylhydrazineI₂, DMSO60674 - 95Metal- and base-free, safe, simple work-upArylhydrazines may not be as readily available as anilines
Direct Iodination (Fe-cat.) AreneNIS, FeCl₃251.5 - 680 - 95Direct C-H functionalization, highly regioselective for activated arenesLimited to electron-rich or moderately activated arenes

Experimental Protocols

Sandmeyer Reaction for the Synthesis of 4-Iodoaniline

Diazotization: In a 250 mL beaker, 10.8 g (0.1 mol) of p-toluidine is added to a mixture of 25 mL of concentrated sulfuric acid and 100 mL of water. The mixture is stirred and cooled to 0-5 °C in an ice-salt bath. A solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water is added dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. The completion of diazotization can be tested with starch-iodide paper.

Iodination: A solution of 25 g (0.15 mol) of potassium iodide in 50 mL of water is prepared in a 500 mL beaker. The cold diazonium salt solution is slowly added to the potassium iodide solution with stirring. The mixture is allowed to stand for a few minutes and then gently warmed on a water bath to about 40-50 °C until the evolution of nitrogen ceases. The heavy, dark oil of p-iodotoluene separates. The product is then isolated by steam distillation and purified. The typical yield is in the range of 80-90%.

Synthesis of Aryl Iodides via Diaryliodonium Salts

Step 1: One-Pot Synthesis of Diaryliodonium Bromides: To a stirred mixture of iodobenzene (1.0 mmol) and an arene (1.2 mmol) in dichloromethane (5 mL), Oxone (1.2 mmol) is added, followed by the dropwise addition of concentrated sulfuric acid (1.0 mL) at 0 °C. The reaction mixture is stirred at room temperature for 2-24 hours. After completion, the mixture is poured into ice-water, and a saturated aqueous solution of potassium bromide is added. The precipitate is collected by filtration, washed with water and diethyl ether, and dried to afford the diaryliodonium bromide. Yields typically range from 30% to over 90% depending on the arene.[1]

Step 2: Conversion to Aryl Iodide: The diaryliodonium salt (1.0 mmol) and potassium iodide (2.0 mmol) are dissolved in DMF (5 mL) and the mixture is heated at 80 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the corresponding aryl iodide.

Metal-Free One-Pot Synthesis of Aryl Iodides from Anilines

To a solution of the aniline (1.0 mmol) in a biphasic solvent system of CH₂Cl₂/H₂O (1:1, 10 mL), sodium nitrite (5.0 mmol) and diiodomethane (2.0 mmol) are added. The reaction mixture is stirred vigorously at room temperature for 1-24 hours.[2] The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to afford the aryl iodide. Yields range from 75-95%.[2][3]

Copper-Catalyzed Aromatic Finkelstein Reaction

An oven-dried Schlenk tube is charged with CuI (5 mol %), N,N'-dimethylethylenediamine (10 mol %), and NaI (2.0 mmol). The tube is evacuated and backfilled with argon. The aryl bromide (1.0 mmol) and dioxane (1.0 mL) are added via syringe. The reaction mixture is heated at 110 °C for 18-40 hours.[4] After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aryl iodide. Typical yields are in the range of 85-99%.[4][5]

Synthesis of Aryl Iodides from Arylhydrazines

In a round-bottom flask, the arylhydrazine hydrochloride (0.5 mmol), iodine (0.5 mmol), and DMSO (0.1 mL) are combined.[6][7] The reaction mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, saturated aqueous Na₂S₂O₈ solution (5 mL) and water (10 mL) are added. The mixture is extracted with chloroform, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by silica gel chromatography to give the aryl iodide. Yields are typically in the range of 74-95%.[6][7][8]

Iron(III)-Catalyzed Direct Iodination of Anisole

To a solution of anisole (1.0 mmol) in dichloromethane (5 mL), N-iodosuccinimide (NIS, 1.1 mmol) and anhydrous FeCl₃ (5 mol %) are added. The reaction mixture is stirred at room temperature for 1.5 hours.[9] The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to afford 4-iodoanisole. The yield is typically around 86%.[9]

Visualization of Synthetic Pathways and Decision-Making

To aid in the selection of an appropriate synthetic method, the following diagrams illustrate the logical relationships between starting materials and the various synthetic routes to aryl iodides.

Synthetic_Pathway_Decision_Tree cluster_starting_materials cluster_methods start Starting Material ArylAmine Aryl Amine start->ArylAmine Arene Arene start->Arene ArylBromide Aryl Bromide start->ArylBromide Arylhydrazine Arylhydrazine start->Arylhydrazine Sandmeyer Sandmeyer Reaction ArylAmine->Sandmeyer Classical Route MetalFree Metal-Free (from Aniline) ArylAmine->MetalFree Milder, One-Pot Diaryliodonium Diaryliodonium Salts Arene->Diaryliodonium Two-Step DirectIodination Direct Iodination Arene->DirectIodination C-H Activation (Electron-Rich) Finkelstein Aromatic Finkelstein ArylBromide->Finkelstein Halogen Exchange FromHydrazine From Arylhydrazine Arylhydrazine->FromHydrazine Metal-Free ArylIodide Aryl Iodide Sandmeyer->ArylIodide MetalFree->ArylIodide Diaryliodonium->ArylIodide DirectIodination->ArylIodide Finkelstein->ArylIodide FromHydrazine->ArylIodide Synthetic_Pathways Aniline Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, H+ (Sandmeyer) ArylIodide Aryl Iodide (Ar-I) Aniline->ArylIodide NaNO2, CH2I2 (Metal-Free) Diazonium->ArylIodide KI Arene Arene (Ar-H) Arene->ArylIodide NIS, FeCl3 (Direct Iodination) Diaryliodonium Diaryliodonium Salt ([Ar2I]+) Arene->Diaryliodonium ArI, Oxone/mCPBA Diaryliodonium->ArylIodide KI ArylBromide Aryl Bromide (Ar-Br) ArylBromide->ArylIodide NaI, CuI or Ni-cat (Finkelstein) Arylhydrazine Arylhydrazine (Ar-NHNH2) Arylhydrazine->ArylIodide I2, DMSO (From Hydrazine)

References

A Comparative Assessment of the Skin Sensitizing Potential of Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin sensitizing potential of three aminophenol isomers: ortho-aminophenol (o-aminophenol), meta-aminophenol (m-aminophenol), and para-aminophenol (p-aminophenol). This objective assessment is supported by experimental data from key in vivo, in chemico, and in vitro assays, offering valuable insights for researchers and professionals in drug development and chemical safety assessment.

Executive Summary

Aminophenol compounds are widely used in various industries, including as intermediates in pharmaceuticals and dyes. However, their potential to cause skin sensitization is a significant concern. This guide summarizes the available data on the sensitizing potential of o-, m-, and p-aminophenol, leveraging results from the murine Local Lymph Node Assay (LLNA), the Direct Peptide Reactivity Assay (DPRA), and the KeratinoSens™ assay. The underlying molecular mechanism involving the Keap1-Nrf2 signaling pathway is also discussed.

Data Presentation

The sensitizing potential of the three aminophenol isomers is summarized in the tables below, presenting data from the LLNA, DPRA, and KeratinoSens™ assays.

Table 1: Local Lymph Node Assay (LLNA) Data

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's ability to induce skin sensitization. The EC3 value represents the effective concentration required to produce a three-fold increase in lymphocyte proliferation. A lower EC3 value indicates a higher sensitizing potency.

CompoundLLNA EC3 ValuePotency Classification
o-Aminophenol 0.4%[1]Strong
m-Aminophenol 60 µg/cm²[2]Moderate
p-Aminophenol Known sensitizer (Specific EC3 value not identified in the literature)Sensitizer

Note: The EC3 value for m-aminophenol is presented in µg/cm² as reported in the source. A direct comparison with the percentage value for o-aminophenol requires conversion based on application volume and area, which is not always standardized across studies.

Table 2: Direct Peptide Reactivity Assay (DPRA) Data

The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization. Higher peptide depletion indicates greater reactivity and a higher likelihood of being a skin sensitizer.

CompoundCysteine Peptide Depletion (%)Lysine Peptide Depletion (%)Reactivity Classification
o-Aminophenol 96.2%Data not availableHigh Reactivity
m-Aminophenol Data not availableData not availableData not available
p-Aminophenol Data not availableData not availableData not available

Data for m- and p-aminophenol in the DPRA were not available in the reviewed literature.

Table 3: KeratinoSens™ Assay Data

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-ARE (antioxidant response element) pathway in human keratinocytes. This pathway is a key cellular response to electrophilic and oxidative stress, which is often induced by skin sensitizers. The EC1.5 value is the concentration at which a 1.5-fold induction of a reporter gene is observed. A lower EC1.5 value suggests a higher sensitizing potential. The IC50 value indicates the concentration at which cell viability is reduced by 50%.

CompoundEC1.5 (µM)IC50 (µM)Prediction
o-Aminophenol Data not availableData not availableData not available
m-Aminophenol Data not availableData not availableData not available
p-Aminophenol (surrogate: 4-Methylaminophenol sulfate) <12.528.46Positive

Specific KeratinoSens™ data for the aminophenol isomers were not found. Data for 4-methylaminophenol sulfate is included as a structurally related surrogate for p-aminophenol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. This proliferation is a hallmark of the induction phase of skin sensitization.

Workflow:

LLNA_Workflow cluster_animal_prep Animal Preparation cluster_application Test Substance Application cluster_proliferation_assay Proliferation Assay cluster_data_analysis Data Analysis animal Female CBA/J mice application Daily topical application to the dorsum of each ear for 3 consecutive days animal->application injection Intravenous injection of 3H-methyl thymidine on day 6 application->injection vehicle Vehicle control group also included excision Excision of auricular lymph nodes 5 hours post-injection injection->excision cell_prep Single-cell suspension preparation excision->cell_prep scintillation Measurement of 3H-thymidine incorporation via liquid scintillation counting cell_prep->scintillation si Calculation of Stimulation Index (SI) scintillation->si ec3 Determination of EC3 value si->ec3

Figure 1. Experimental workflow for the Local Lymph Node Assay (LLNA).

Procedure:

  • Animal Selection: Female CBA/J mice are typically used.

  • Dose Formulation: The test substance is prepared in a suitable vehicle at a minimum of three concentrations.

  • Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with radiolabeled thymidine (e.g., ³H-methyl thymidine).

  • Lymph Node Excision: Approximately 5 hours after injection, the draining auricular lymph nodes are excised.

  • Cell Proliferation Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of the radiolabel is measured using a scintillation counter.

  • Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is then interpolated from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD Test Guideline 442C

The DPRA is an in chemico assay that models the molecular initiating event of skin sensitization.

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides after incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).

Workflow:

DPRA_Workflow cluster_reagent_prep Reagent Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data_analysis Data Analysis peptides Prepare solutions of cysteine and lysine peptides incubation Incubate test substance with each peptide for 24 hours peptides->incubation test_substance Prepare test substance solution test_substance->incubation hplc Analyze samples by HPLC to quantify remaining peptide incubation->hplc depletion Calculate percent peptide depletion hplc->depletion classification Classify reactivity based on depletion values depletion->classification KeratinoSens_Workflow cluster_cell_culture Cell Culture cluster_exposure Test Substance Exposure cluster_luciferase_assay Luciferase Assay cluster_viability_assay Cell Viability Assay cluster_data_analysis Data Analysis seeding Seed KeratinoSens™ cells into 96-well plates exposure Expose cells to a range of concentrations of the test substance for 48 hours seeding->exposure luciferase_assay luciferase_assay exposure->luciferase_assay viability_assay viability_assay exposure->viability_assay lysis Lyse cells and add luciferase substrate luminescence Measure luminescence mtt Perform MTT assay on parallel plates fold_induction Calculate fold induction of luciferase activity ec1_5 Determine EC1.5 value fold_induction->ec1_5 ic50 Determine IC50 value luciferase_assay->fold_induction viability_assay->ic50 Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Nrf2_ub->Proteasome Degradation Aminophenol Aminophenol (or its reactive metabolite) Aminophenol->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_exp Expression of Cytoprotective Genes ARE->Gene_exp

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-iodophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 2-Amino-6-iodophenol, a chemical requiring careful handling due to its potential hazards, must be conducted in strict accordance with local, regional, and national environmental regulations. This guide provides a framework for its safe handling and disposal, emphasizing the importance of consulting with institutional safety officers and licensed waste disposal services.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is crucial. If dusts are generated, a respirator may be necessary.

In the event of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information extrapolated from related compounds. This data should be used as a precautionary guideline in the absence of a specific SDS for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Oral ToxicityH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Acute Dermal ToxicityH312: Harmful in contact with skinP280: Wear protective gloves/protective clothing.
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical and appropriately marked as hazardous waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Consultation and Documentation:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with all available information about the waste, including its composition and any known hazards.

    • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Professional Disposal:

    • The final disposal of this compound must be carried out at an approved and licensed waste disposal facility.[1] These facilities have the necessary permits and technologies to handle and treat hazardous chemical waste in an environmentally responsible manner.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Coordination & Documentation cluster_3 Step 4: Final Disposal A Generate this compound Waste B Collect in a Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS or Licensed Waste Contractor C->D E Complete Waste Disposal Forms D->E F Arrange for Professional Pickup E->F G Transport to Approved Disposal Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.